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  • Product: trans-3-Hydroxycyclopentanecarbonitrile
  • CAS: 952616-17-0

Core Science & Biosynthesis

Foundational

Structural and Mechanistic Profiling of trans-3-Hydroxycyclopentanecarbonitrile in Advanced Kinase Inhibitor Design

As drug discovery pivots toward highly selective, conformationally restricted pharmacophores, functionalized cycloalkanes have emerged as critical structural motifs. Among these, trans-3-Hydroxycyclopentanecarbonitrile (...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward highly selective, conformationally restricted pharmacophores, functionalized cycloalkanes have emerged as critical structural motifs. Among these, trans-3-Hydroxycyclopentanecarbonitrile (CAS: 952616-17-0) serves as a premier bifunctional building block. As a Senior Application Scientist, I have utilized this scaffold extensively in the synthesis of ATP-competitive kinase inhibitors, particularly targeting the Janus kinase (JAK) family.

This technical guide deconstructs the physicochemical properties, stereochemical logic, and self-validating synthetic protocols required to successfully integrate this molecule into modern drug development pipelines.

Physicochemical Profiling & Pharmacophore Logic

The utility of trans-3-Hydroxycyclopentanecarbonitrile lies in its rigid cyclic structure, which precisely vectors two distinct functional groups: a nucleophilic hydroxyl (-OH) and an electron-withdrawing nitrile (-C≡N).

  • The Nitrile Motif: Acts as a potent hydrogen-bond acceptor with a minimal steric footprint. In kinase inhibitors, it frequently engages solvent-exposed regions or the ribose-binding pocket, enhancing target residence time while resisting the metabolic degradation typical of amides or esters.

  • The Hydroxyl Motif: Serves as the synthetic anchor. By converting the -OH into a leaving group, the cyclopentane ring can be covalently linked to heterocyclic cores (e.g., pyrrolo[2,3-d]pyrimidines)[1].

Quantitative Data Summary

The following table summarizes the foundational properties of the compound, essential for calculating reaction stoichiometry and designing downstream purification workflows, as documented by :

PropertyValueMechanistic Implication
Chemical Name trans-3-HydroxycyclopentanecarbonitrileStereochemistry dictates final inhibitor conformation.
CAS Number 952616-17-0Unique registry for the trans diastereomer.
Molecular Formula C₆H₉NOHigh atom economy for fragment-based design[2].
Molecular Weight 111.14 g/mol Low molecular weight maintains favorable ligand efficiency.
Physical State Pale-yellow sticky oil to semi-solidDriven by strong intermolecular H-bonding and dipole interactions.
Storage Temp. 2–8 °CPrevents thermally induced degradation or epimerization.

Application in Drug Development: The JAK-STAT Pathway

In the development of JAK inhibitors (such as those targeting JAK1/JAK2 for autoimmune diseases), the trans-3-Hydroxycyclopentanecarbonitrile scaffold is frequently coupled to a pyrrolo[2,3-d]pyrimidine core[1]. The resulting conformationally restricted molecule acts as an ATP-competitive inhibitor. The causality here is structural: the cyclopentyl ring forces the nitrile group into an optimal vector to interact with the kinase hinge region, thereby blocking the cross-phosphorylation required for JAK activation.

JAKSTAT Cytokine Cytokine Binding Receptor Receptor Dimerization Cytokine->Receptor JAK_Act JAK Activation Receptor->JAK_Act STAT_Phos STAT Phosphorylation JAK_Act->STAT_Phos Inhibitor Cyclopentyl-Nitrile Inhibitor Inhibitor->JAK_Act ATP-competitive block Dimer STAT Dimerization STAT_Phos->Dimer Trans Gene Transcription Dimer->Trans

Intervention of cyclopentyl-nitrile derived inhibitors in the JAK-STAT signaling pathway.

Synthetic Methodologies & Stereocontrol Logic

To link the cyclopentyl ring to a nitrogen-containing heterocycle, the secondary alcohol must undergo nucleophilic substitution (Sₙ2). Because Sₙ2 reactions proceed with a Walden inversion of stereochemistry, starting with the trans-isomer is a deliberate, causal choice designed to yield the biologically active cis-inhibitor [3].

The standard activation method involves converting the hydroxyl group to a methanesulfonate (mesylate) leaving group, generating trans-3-cyanocyclopentyl methanesulfonate[3].

SynthWorkflow Start trans-3-Hydroxycyclopentanecarbonitrile (Starting Scaffold) MsCl Mesylation (MsCl, TEA) 0°C to RT Start->MsCl Hydroxyl Activation Intermediate trans-3-Cyanocyclopentyl methanesulfonate MsCl->Intermediate Retention of Configuration SN2 Nucleophilic Substitution (SN2) Heterocycle Base Intermediate->SN2 Base-catalyzed Coupling Product cis-N-Substituted Cyclopentanecarbonitrile SN2->Product Stereochemical Inversion

Workflow demonstrating the stereochemical inversion from trans-scaffold to cis-inhibitor.

Experimental Protocols: A Self-Validating System

The following protocol details the mesylation of trans-3-Hydroxycyclopentanecarbonitrile. As an application scientist, I mandate built-in validation steps (TLC and NMR) to ensure the system proves its own success before proceeding to the costly Sₙ2 coupling phase.

Protocol 1: Synthesis of trans-3-Cyanocyclopentyl Methanesulfonate

Objective: Activate the secondary alcohol while retaining the trans configuration prior to Sₙ2 inversion.

  • Preparation: Dissolve 1.0 equivalent of trans-3-Hydroxycyclopentanecarbonitrile (CAS: 952616-17-0) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Anhydrous conditions prevent the hydrolysis of the highly reactive methanesulfonyl chloride (MsCl) reagent.

  • Base Addition: Add 2.5 equivalents of Triethylamine (TEA). Stir for 10 minutes.

    • Causality: TEA acts as an acid scavenger to neutralize the HCl generated during the reaction, preventing unwanted side reactions like nitrile hydrolysis.

  • Activation: Cool the reaction flask to 0 °C using an ice bath. Add 1.2 equivalents of MsCl dropwise over 15 minutes.

    • Causality: The mesylation is highly exothermic. Dropwise addition at 0 °C suppresses elimination (E2) side reactions that would yield an undesired cyclopentene derivative.

  • Reaction Monitoring (Self-Validation Step A): Allow the reaction to warm to room temperature. Monitor via Thin Layer Chromatography (TLC) using a 1:1 Hexane:Ethyl Acetate system.

    • Validation Logic: Because the molecule lacks a strong UV chromophore, plates must be stained with KMnO₄. The starting material will appear as a bright yellow spot, which will disappear as the less polar mesylate forms.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Analytical Confirmation (Self-Validation Step B): Perform ¹H-NMR (CDCl₃).

    • Validation Logic: The successful conversion is confirmed by the diagnostic downfield shift of the carbinol proton (the proton attached to the same carbon as the -OH group) from approximately δ 4.3 ppm to δ 5.1 ppm, alongside the appearance of a sharp 3-proton singlet near δ 3.0 ppm corresponding to the newly added mesylate methyl group.

Protocol 2: Chiral HPLC Validation of Diastereomeric Excess (d.e.)

To ensure no epimerization occurred during storage or synthesis, the stereochemical purity must be verified.

  • Column Selection: Utilize a chiral stationary phase column (e.g., Chiralpak IC).

  • Mobile Phase: Isocratic elution using 90:10 Hexane:Isopropanol.

    • Causality: The non-polar hexane maintains the structural integrity of the silica bed, while the isopropanol provides enough polarity to elute the polar nitrile/mesylate groups.

  • Detection: Refractive Index (RI) detector or CAD (Charged Aerosol Detector), as the compound lacks sufficient UV absorbance.

  • Validation: The trans and cis isomers will elute at distinct retention times. Integrate the peaks to confirm a d.e. of ≥ 95%.

References

  • Google Patents. "CN105008362A - Pyrrolo[2,3-D]pyrimidine derivatives as Janus-associated kinase (JAK) inhibitors." Google Patents.

Sources

Exploratory

A Comprehensive Technical Guide to trans-3-Hydroxycyclopentanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth overview of trans-3-Hydroxycyclopentanecarbonitrile (CAS No. 952616-17-0), a valuable chiral building blo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of trans-3-Hydroxycyclopentanecarbonitrile (CAS No. 952616-17-0), a valuable chiral building block in modern organic synthesis and medicinal chemistry. The document elucidates its chemical identity, molecular structure, and key physicochemical properties. Furthermore, it explores its significance as a synthetic intermediate, potential applications in drug discovery, and discusses the general principles of its synthesis and safe handling. This guide is intended to serve as a crucial resource for researchers and professionals engaged in the design and development of novel therapeutics and complex organic molecules.

Introduction: The Strategic Importance of Chiral Cyclopentane Scaffolds

The cyclopentane ring is a prevalent structural motif in a vast array of biologically active molecules, including prostaglandins, nucleic acid analogs, and various natural products. The stereochemical arrangement of substituents on this five-membered ring is often critical for biological activity. trans-3-Hydroxycyclopentanecarbonitrile presents a synthetically versatile scaffold, incorporating two key functional groups—a hydroxyl and a nitrile—in a specific trans configuration. This arrangement offers multiple avenues for chemical modification, making it a valuable precursor in the synthesis of more complex molecular architectures. The nitrile group, in particular, is a versatile functional handle that can be readily converted into amines, carboxylic acids, or amides, and can also act as a bioisostere for other functional groups in drug design.[1]

Molecular Identity and Physicochemical Properties

Chemical Identification

The unambiguous identification of trans-3-Hydroxycyclopentanecarbonitrile is crucial for its application in regulated research and development environments.

Identifier Value Source
CAS Number 952616-17-0[2]
Synonym (1R,3R)-3-hydroxycyclopentane-1-carbonitrile[2]
Molecular Formula C₆H₉NO
Molecular Weight 111.14 g/mol [2]
InChI 1S/C6H9NO/c7-4-5-1-2-6(8)3-5/h5-6,8H,1-3H2/t5-,6-/m1/s1[2]
InChI Key CBYFMEDJHNTXQX-PHDIDXHHSA-N[2]
Molecular Structure

The "trans" designation in the nomenclature of this compound indicates that the hydroxyl (-OH) and nitrile (-C≡N) groups are on opposite sides of the cyclopentane ring plane.

Caption: 2D representation of trans-3-Hydroxycyclopentanecarbonitrile.

Physicochemical Properties
Property Value Source
Physical Form Pale-yellow to Yellow-brown Sticky Oil to Semi-Solid[2]
Storage Temperature 2-8 °C[2]

Synthesis and Chemical Reactivity

While specific, detailed synthetic protocols for trans-3-Hydroxycyclopentanecarbonitrile are not widely published in open literature, its structure suggests logical synthetic pathways originating from common starting materials. A plausible approach involves the stereoselective reduction of a 3-oxocyclopentanecarbonitrile precursor.

Conceptual Synthetic Workflow

G start 3-Oxocyclopentanecarbonitrile mid Stereoselective Reduction (e.g., NaBH₄, L-Selectride®) start->mid Precursor end trans-3-Hydroxycyclopentanecarbonitrile mid->end Product

Caption: A conceptual workflow for the synthesis of the target compound.

A related compound, (R)-3-Oxocyclopentanecarbonitrile, has been synthesized and used in the preparation of chiral derivatives, indicating that such ketones are viable intermediates.[3] The stereochemical outcome of the reduction of the ketone would be highly dependent on the choice of reducing agent and reaction conditions.

Chemical Reactivity

The bifunctional nature of trans-3-Hydroxycyclopentanecarbonitrile allows for a range of chemical transformations:

  • Hydroxyl Group Reactions: The secondary alcohol can undergo oxidation to the corresponding ketone, or be subjected to substitution reactions to introduce other functional groups.

  • Nitrile Group Reactions: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine.

These potential transformations are analogous to those of similar structures like methyl trans-3-hydroxycyclopentane-1-carboxylate, which can be oxidized, reduced, or have its hydroxyl group substituted.[4]

Applications in Research and Drug Development

trans-3-Hydroxycyclopentanecarbonitrile is a valuable building block for the synthesis of complex organic molecules. Its utility is particularly pronounced in medicinal chemistry, where the trans stereochemistry can be crucial for biological activity and pharmacological properties.[4]

Role as a Chiral Intermediate

The defined stereochemistry of this compound makes it an excellent starting material for the synthesis of enantiomerically pure pharmaceuticals. The cyclopentane core is a key feature in many antiviral and anticancer nucleoside analogs.

Potential Therapeutic Areas

While specific drugs derived from this molecule are not publicly documented, its structural motifs are present in compounds investigated for a variety of therapeutic applications. The ability to introduce amine or carboxylic acid functionalities opens pathways to synthesizing novel enzyme inhibitors, receptor agonists or antagonists, and other bioactive molecules.

Safety and Handling

trans-3-Hydroxycyclopentanecarbonitrile is classified as a hazardous substance and must be handled with appropriate safety precautions.

Hazard Identification
GHS Pictogram Signal Word Hazard Statements

Danger H301: Toxic if swallowed.[2]H311: Toxic in contact with skin.[2]H331: Toxic if inhaled.[2]
Recommended Handling Procedures

Due to its toxicity, all handling of this compound should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves, is mandatory.

First Aid Measures:

  • In case of skin contact: Immediately wash off with plenty of water for at least 15 minutes.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

All nitriles should be handled with care to avoid inhalation of vapors, ingestion, and skin contact.[5]

Conclusion

trans-3-Hydroxycyclopentanecarbonitrile is a specialized chiral building block with significant potential in synthetic and medicinal chemistry. Its well-defined stereochemistry and bifunctional nature provide a robust platform for the creation of complex and potentially bioactive molecules. While detailed public data on its synthesis and applications are limited, its structural relationship to other valuable intermediates underscores its importance. Adherence to strict safety protocols is essential when handling this toxic compound. This guide serves as a foundational resource for scientists and researchers looking to leverage the synthetic utility of this promising molecule.

References

  • Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • trans-3-Pentenenitrile | C5H7N | CID 5324707 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

  • Application of Nitrile in Drug Design - ResearchGate. (2025, August 7). Retrieved March 7, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility of trans-3-Hydroxycyclopentanecarbonitrile in Organic Solvents

Introduction trans-3-Hydroxycyclopentanecarbonitrile is a key intermediate in the synthesis of various pharmaceutical compounds. Its unique molecular structure, featuring a polar hydroxyl (-OH) group and a polar nitrile...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

trans-3-Hydroxycyclopentanecarbonitrile is a key intermediate in the synthesis of various pharmaceutical compounds. Its unique molecular structure, featuring a polar hydroxyl (-OH) group and a polar nitrile (-CN) group on a non-polar cyclopentane ring, presents a distinct solubility profile that is critical for its application in drug development, including reaction kinetics, purification, and formulation.[1][2] This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of trans-3-Hydroxycyclopentanecarbonitrile in a range of common organic solvents. We will delve into the physicochemical properties of the molecule, present a detailed protocol for experimental solubility determination, and discuss the underlying principles that govern its solubility behavior.

Physicochemical Properties of trans-3-Hydroxycyclopentanecarbonitrile

The solubility of a compound is intrinsically linked to its molecular structure. For trans-3-Hydroxycyclopentanecarbonitrile, the key features are:

  • Polarity: The presence of the hydroxyl and nitrile groups imparts significant polarity to the molecule. The hydroxyl group is capable of acting as both a hydrogen bond donor and acceptor, while the nitrile group acts as a hydrogen bond acceptor.[3]

  • Non-polar Core: The cyclopentane ring is a non-polar hydrocarbon backbone.

  • Stereochemistry: The "trans" configuration of the hydroxyl and nitrile groups influences the molecule's overall dipole moment and its ability to pack in a crystal lattice, which in turn affects its solubility.

These characteristics suggest that trans-3-Hydroxycyclopentanecarbonitrile will exhibit favorable solubility in polar organic solvents, particularly those that can participate in hydrogen bonding. Conversely, its solubility is expected to be limited in non-polar solvents.

Theoretical Framework for Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔGsol). This process can be understood through a thermodynamic cycle that breaks down the dissolution into two hypothetical steps: the sublimation of the solid to a gas and the subsequent solvation of the gaseous molecule by the solvent.[4] The solubility is achieved when the chemical potential of the solute in the solid phase equals its chemical potential in the solution at a given temperature and pressure.[5]

Factors influencing the solubility of trans-3-Hydroxycyclopentanecarbonitrile include:

  • "Like Dissolves Like": This principle suggests that solutes are most soluble in solvents with similar polarity. Therefore, polar solvents are expected to be better solvents for this polar molecule.

  • Hydrogen Bonding: The ability of the hydroxyl group to form hydrogen bonds with solvent molecules is a major driving force for dissolution in protic and aprotic polar solvents.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic (ΔHdissolution > 0).[5]

The interplay of these factors determines the extent to which trans-3-Hydroxycyclopentanecarbonitrile will dissolve in a particular organic solvent.

Intermolecular Interactions Influencing Solubility

The following diagram illustrates the key intermolecular forces at play when trans-3-Hydroxycyclopentanecarbonitrile dissolves in a polar protic solvent like ethanol.

G cluster_solute trans-3-Hydroxycyclopentanecarbonitrile cluster_solvent Ethanol (Solvent) Solute HO-(C5H7)-CN Solvent CH3CH2OH Solute->Solvent Hydrogen Bonding (OH...O) Solute->Solvent Dipole-Dipole (CN...HO) Solvent->Solute Hydrogen Bonding (O...HO)

Caption: Intermolecular interactions between the solute and a polar protic solvent.

Experimental Determination of Solubility

A precise understanding of solubility requires empirical measurement. The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid.[6]

Step-by-Step Experimental Protocol

This protocol outlines the determination of the solubility of trans-3-Hydroxycyclopentanecarbonitrile in various organic solvents at a specified temperature.

  • Preparation of Saturated Solutions:

    • Add an excess amount of crystalline trans-3-Hydroxycyclopentanecarbonitrile to a series of sealed vials, each containing a known volume of a specific organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, and hexane). The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Place the vials in a constant temperature water bath shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required to reach equilibrium should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed in the water bath for a short period (e.g., 2 hours) to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

    • Immediately filter the collected sample through a syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.

    • Record the exact volume of the filtered solution.

  • Quantification of Solute Concentration:

    • Evaporate the solvent from the filtered sample under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is completely removed, weigh the vial containing the dried solute.

    • The mass of the dissolved solute is the difference between the final weight of the vial and the initial weight of the empty vial.

    • Calculate the solubility in terms of g/L or mol/L.

  • Data Analysis and Reporting:

    • Repeat the experiment at least three times for each solvent to ensure reproducibility.

    • Report the average solubility and the standard deviation for each solvent.

    • The results should be presented in a clear and organized table.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G A 1. Add excess solute to solvent B 2. Equilibrate at constant temperature A->B C 3. Allow solid to settle B->C D 4. Withdraw and filter supernatant C->D E 5. Evaporate solvent D->E F 6. Weigh dried solute and calculate solubility E->F

Caption: Workflow for the isothermal shake-flask solubility measurement.

Expected Solubility Profile of trans-3-Hydroxycyclopentanecarbonitrile

Based on the physicochemical properties of the molecule, the following table provides a hypothetical but scientifically reasoned solubility profile of trans-3-Hydroxycyclopentanecarbonitrile in a range of organic solvents at 25 °C. This table is intended to be illustrative and should be populated with experimental data as described in the protocol above.

SolventSolvent Polarity (Dielectric Constant)Expected Solubility (g/L)Predominant Intermolecular Forces with Solute
Methanol32.7HighHydrogen Bonding, Dipole-Dipole
Ethanol24.5HighHydrogen Bonding, Dipole-Dipole
Acetone20.7Moderate to HighDipole-Dipole, Hydrogen Bond Acceptor
Ethyl Acetate6.02ModerateDipole-Dipole, Hydrogen Bond Acceptor
Dichloromethane9.08Low to ModerateDipole-Dipole
Toluene2.38Lowvan der Waals forces
Hexane1.88Very Lowvan der Waals forces

Conclusion

The solubility of trans-3-Hydroxycyclopentanecarbonitrile is a critical parameter for its effective use in pharmaceutical synthesis and development. This guide has provided a comprehensive framework for understanding and determining its solubility in organic solvents. By combining a theoretical understanding of its molecular properties with a robust experimental protocol, researchers and drug development professionals can accurately characterize its solubility profile. This knowledge is essential for optimizing reaction conditions, developing effective purification strategies, and ultimately, for the successful formulation of new drug candidates. The principles and methodologies outlined herein provide a solid foundation for further investigation into the solution chemistry of this important synthetic intermediate.

References

  • Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • American Chemical Society. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF.
  • National Institutes of Health. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PMC.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • ACS Publications. (2024). Solubility Measurement and Thermodynamic Modeling of Bifendate in 13 Pure Solvents at Temperatures from 293.15 to 333.15 K.
  • Unknown. (n.d.). Classification of organic compounds By solubility.
  • Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review.
  • ResearchGate. (n.d.). Solubility prediction via a thermodynamic cycle. The free energy change....
  • Chemistry LibreTexts. (2023). Solubility of Organic Compounds.
  • ChemScene. (n.d.). trans-2-Hydroxycyclopentane-1-carbonitrile | 68455-39-0.
  • PubChem. (n.d.). (1R,3S)-3-hydroxycyclopentane-1-carbonitrile | C6H9NO | CID 96581886.
  • BenchChem. (2025). Synthesis of 3-hydroxy-3-methylcyclobutanecarbonitrile: Application Notes and Protocols.
  • CymitQuimica. (n.d.). CAS 5117-85-1: 1-Hydroxycyclopentanecarbonitrile.

Sources

Exploratory

Thermodynamic Stability of trans vs cis 3-Hydroxycyclopentanecarbonitrile: A Comprehensive Conformational and Thermodynamic Analysis

Executive Summary In the landscape of stereochemistry and rational drug design, the spatial orientation of functional groups on cyclic scaffolds dictates both target affinity and metabolic stability. While researchers of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of stereochemistry and rational drug design, the spatial orientation of functional groups on cyclic scaffolds dictates both target affinity and metabolic stability. While researchers often default to the heuristic that trans isomers are thermodynamically superior due to minimized steric hindrance, this rule is inverted in 1,3-disubstituted cyclopentanes.

This technical guide provides an in-depth analysis of 3-hydroxycyclopentanecarbonitrile , demonstrating why its cis configuration is thermodynamically favored over the trans configuration. By examining the causality behind pseudorotation, steric strain, and molecular conformation, we establish a self-validating framework for predicting and experimentally verifying isomer stability in five-membered ring systems.

Conformational Mechanics: The Inversion of the trans Preference

To understand the thermodynamic stability of 3-hydroxycyclopentanecarbonitrile, we must first analyze the inherent flexibility of the cyclopentane ring. Unlike the rigid chair conformations of cyclohexanes, cyclopentanes are highly dynamic and undergo rapid pseudorotation between envelope (Cs) and half-chair (C2) conformations.

The Pseudo-Equatorial Advantage

In a puckered cyclopentane ring, substituents occupy either pseudo-equatorial or pseudo-axial positions. The primary driver of thermodynamic stability is the minimization of steric clash with the ring system and other substituents.

  • The cis Isomer: In cis-3-hydroxycyclopentanecarbonitrile, the relative stereochemistry allows both the hydroxyl (-OH) and cyano (-CN) groups to simultaneously occupy pseudo-equatorial positions on the puckered ring. This diequatorial-like arrangement directs the substituents away from the bulk of the ring, effectively neutralizing steric strain and avoiding destabilizing interactions[1].

  • The trans Isomer: Conversely, the trans configuration forces the molecule into a highly compromised geometry. Regardless of the pseudorotation state, one substituent must occupy a pseudo-equatorial position while the other is forced into a pseudo-axial position . This pseudo-axial substituent suffers from severe 1,3-diaxial-like steric clashes with the hydrogen atoms on the same face of the ring, significantly raising the enthalpy of the system[2].

This conformational equilibrium and the resulting phase behaviors have been extensively documented in analogous 1,3-disubstituted cyclic systems, such as archaeal lipid membranes, where the cis geometry authorizes greater conformational flexibility and stability[3].

ConformationalStability Root 3-Hydroxycyclopentanecarbonitrile Cis cis-Isomer Root->Cis Trans trans-Isomer Root->Trans CisConf Pseudo-Diequatorial (e,e) Conformation Cis->CisConf TransConf Pseudo-Axial-Equatorial (a,e) Conformation Trans->TransConf CisStrain Minimized Steric Clash (Thermodynamically Favored) CisConf->CisStrain TransStrain 1,3-Diaxial-like Interactions (Steric Penalty) TransConf->TransStrain

Conformational mechanics driving the thermodynamic stability of cis vs trans isomers.

Thermodynamic Data Synthesis

While kinetic conditions can be manipulated to yield either isomer, thermodynamic control will invariably drive the system toward the cis geometry. The table below summarizes the extrapolated quantitative thermodynamic parameters based on isosteric 1,3-disubstituted cyclopentane models (such as 1,3-dimethylcyclopentane)[1].

Parametercis-3-Hydroxycyclopentanecarbonitriletrans-3-Hydroxycyclopentanecarbonitrile
Preferred Conformation Pseudo-Diequatorial (e,e)Pseudo-Axial-Equatorial (a,e)
Primary Steric Strain Negligible1,3-Diaxial-like clash
Relative Enthalpy (

)

(Reference)

Equilibrium Status Major Product (

)
Minor Product (

)
Dipole Alignment Synergistic / ToleratedOpposing / Frustrated

Note: The exact


 varies slightly depending on solvent polarity due to the strong dipole moment of the nitrile group, but the diequatorial preference remains the dominant causal factor.

Experimental Validation: Self-Validating Equilibration Protocol

As scientists, we do not rely solely on computational models; we require empirical proof. To experimentally validate the superior thermodynamic stability of the cis isomer, we utilize a base-catalyzed epimerization workflow.

The


-proton adjacent to the cyano group at C1 is highly acidic. By subjecting a pure trans sample (or a kinetic mixture) to strong base, we can deprotonate C1, forming a planar enolate-like intermediate. Upon reprotonation, the system will naturally settle into its lowest energy state, yielding a thermodynamic ratio that heavily favors the cis isomer[4].
Step-by-Step Methodology: Base-Catalyzed Epimerization Assay
  • Substrate Preparation (Protection): To prevent the free hydroxyl group from interfering with the base (alkoxide formation), protect the -OH group as a tert-butyldimethylsilyl (TBS) ether using TBSCl and imidazole in DMF.

  • Base Solution Preparation: Prepare a 0.5 M solution of sodium methoxide (NaOMe) in anhydrous methanol under an inert argon atmosphere.

  • Thermodynamic Equilibration: Dissolve 1.0 mmol of the trans-isomer in 5.0 mL of the NaOMe/MeOH solution. Heat the reaction to reflux (65°C) for 24–48 hours to ensure the system reaches complete thermodynamic equilibrium.

  • Reaction Quenching: Cool the mixture to 0°C and quench with saturated aqueous ammonium chloride (

    
    ). Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, dry over 
    
    
    
    , and concentrate under reduced pressure.
  • Chromatographic Separation & Quantification: Analyze the crude mixture using Gas Chromatography-Flame Ionization Detection (GC-FID). Utilize a polar stationary phase (e.g., DB-WAX) to ensure baseline resolution of the cis and trans diastereomers[5].

  • Thermodynamic Calculation: Integrate the GC peaks to determine the equilibrium constant (

    
    ). Calculate the Gibbs free energy difference using the equation 
    
    
    
    .

EquilibrationWorkflow Step1 Kinetic Mixture (or pure trans) Step2 Base Catalysis (NaOMe / MeOH) Step1->Step2 Step3 C1 Epimerization (Planar Intermediate) Step2->Step3 Step4 Thermodynamic Equilibrium Step3->Step4 Step5 GC-FID / HPLC Quantification Step4->Step5 Step6 Calculate ΔG° (-RT ln Keq) Step5->Step6

Experimental workflow for base-catalyzed thermodynamic equilibration and quantification.

Implications for Drug Development

Understanding the thermodynamic preference for cis-1,3-disubstituted cyclopentanes is critical for drug development professionals. When designing active pharmaceutical ingredients (APIs) that utilize the 3-hydroxycyclopentanecarbonitrile motif as a bioisostere, synthetic routes must be carefully designed.

If the trans isomer is the desired biological target (e.g., for specific receptor pocket binding), the synthesis must rely strictly on kinetic control (such as stereospecific substitution with inversion of configuration), and subsequent downstream processing must avoid high temperatures or basic conditions that could trigger isomerization into the more stable cis form[1]. Conversely, if the cis isomer is desired, thermodynamic equilibration can be employed as a highly efficient late-stage stereocorrection step, maximizing yield and isomeric purity.

References

  • On Physical Properties of Tetraether Lipid Membranes: Effects of Cyclopentane Rings , NIH/PMC.[Link]

  • Relative Stability of cis- and trans-Hydrindanones , NIH/PMC. [Link]

Sources

Foundational

An In-depth Technical Guide to the Safe Handling of trans-3-Hydroxycyclopentanecarbonitrile

This guide provides a comprehensive analysis of the safety data for trans-3-Hydroxycyclopentanecarbonitrile, designed for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the safety data for trans-3-Hydroxycyclopentanecarbonitrile, designed for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of a Safety Data Sheet (SDS), this document synthesizes regulatory data with practical, field-proven insights to ensure a robust culture of safety in the laboratory. We will deconstruct the compound's hazard profile, establish a logical workflow for risk assessment and mitigation, and provide actionable protocols for safe handling and emergency response.

Section 1: Chemical Identity and Physicochemical Properties

trans-3-Hydroxycyclopentanecarbonitrile is an organic compound featuring both a hydroxyl (-OH) and a nitrile (-C≡N) functional group on a cyclopentane ring.[1] This bifunctional nature makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] Understanding its physical properties is the first step in a thorough risk assessment.

Table 1: Physicochemical Properties of trans-3-Hydroxycyclopentanecarbonitrile and Related Compounds

PropertyValueSource
Chemical Formula C₆H₉NO[2]
Molecular Weight 111.14 g/mol [2][3]
CAS Number 68455-39-0 (trans isomer)[2]
Appearance Colorless to Yellow Liquid
Storage Temperature 2-8°C, under inert atmosphere

Section 2: GHS Hazard Profile: A Deconstructed Analysis

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for communicating hazard information.[4] For trans-3-Hydroxycyclopentanecarbonitrile, the hazard profile is derived from its chemical structure and data from similar compounds.

The primary toxicological concern with any nitrile compound is its potential to release cyanide (CN⁻) in the body.[5] Cyanide is a potent chemical asphyxiant that inhibits cellular respiration, leading to rapid and potentially fatal consequences.[5][6] The heart and central nervous system are particularly vulnerable to this disruption of oxygen utilization.[6]

Table 2: GHS Hazard Classification for trans-3-Hydroxycyclopentanecarbonitrile

Hazard ClassGHS PictogramSignal WordHazard StatementRationale and Causality
Acute Toxicity, Oral
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Danger H301: Toxic if swallowedBased on data for similar nitrile compounds, ingestion can lead to metabolic release of cyanide, causing systemic toxicity.[7]
Skin Corrosion/Irritation

Warning H315: Causes skin irritationThe compound can cause local irritation upon contact with the skin.[7][8]
Serious Eye Damage/Irritation

Warning H319: Causes serious eye irritationDirect contact with the eyes is expected to cause significant irritation.[7][8]

This table is a composite based on classifications for the compound and related nitrile structures. Always refer to the specific SDS provided by the manufacturer for the most accurate information.[9]

Section 3: Risk Assessment and Mitigation Workflow

A proactive approach to safety is paramount. Before any experiment, a thorough risk assessment must be conducted. This process is not merely a bureaucratic step but a critical scientific exercise in foresight and control.

Step-by-Step Risk Assessment Protocol:
  • Review the SDS: Obtain and read the most current SDS for the specific batch of trans-3-Hydroxycyclopentanecarbonitrile you are using.[9]

  • Identify Hazards: Based on the SDS and this guide, list all potential hazards (e.g., acute oral toxicity, skin/eye irritation).

  • Evaluate the Procedure: Analyze your experimental protocol. Identify steps where exposure could occur: weighing, transferring, heating, or post-reaction workup. Consider the scale of the reaction.

  • Assess Exposure Potential: Determine the likelihood and potential severity of exposure for each step. Are you working with milligrams or grams? Is the process open to the atmosphere or in a closed system?

  • Implement Control Measures: Select appropriate controls based on the hierarchy of controls (see diagram below). This includes engineering controls, administrative controls, and Personal Protective Equipment (PPE).

  • Plan for Emergencies: Know the location of safety showers, eyewash stations, and first aid kits. Ensure an emergency response plan is in place for spills or personnel exposure.

  • Document: Record the risk assessment. This document is vital for training new personnel and for procedural review.

G cluster_risk Risk Assessment & Mitigation Workflow sds 1. Review SDS & Technical Data hazards 2. Identify Chemical Hazards (Toxicity, Irritation) sds->hazards procedure 3. Analyze Experimental Protocol (Weighing, Transfer, Reaction) hazards->procedure exposure 4. Evaluate Exposure Potential (Scale, Volatility, Duration) procedure->exposure controls 5. Select & Implement Controls (Fume Hood, PPE, SOP) exposure->controls emergency 6. Formulate Emergency Plan (Spill, Exposure, First Aid) controls->emergency proceed 7. Proceed with Experiment emergency->proceed G cluster_ppe PPE Selection Logic start Handling Chemical? inhalation Inhalation Risk? start->inhalation splash Splash Risk? inhalation->splash No hood Work in Fume Hood inhalation->hood Yes contact Skin Contact Risk? splash->contact No goggles Wear Safety Goggles splash->goggles Yes gloves Wear Nitrile Gloves (Double) contact->gloves Yes coat Wear Lab Coat contact->coat No hood->splash goggles->contact face_shield Add Face Shield goggles->face_shield High Risk face_shield->contact gloves->coat

Caption: Decision tree for selecting appropriate Personal Protective Equipment (PPE).

Storage and Housekeeping:
  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended at 2-8°C. It should be stored away from incompatible materials, particularly strong acids and oxidizing agents, which could react to form highly toxic hydrogen cyanide gas. [10]* Designated Area: Establish a designated area within the lab specifically for working with this and other highly toxic compounds. [10]* Working Alone: Never work with cyanide-containing compounds alone or after normal working hours. [9][10]

Section 5: Emergency Response Protocols

Rapid and correct response during an emergency can be life-saving. All personnel must be trained on these procedures.

Personnel Exposure:
  • Scene Safety: Ensure the area is safe to enter. If hydrogen cyanide gas may have been released, evacuate the area immediately and call emergency services. [6][10]2. Remove from Exposure: Immediately remove the affected person from the contaminated area to fresh air. [10][11]3. Call for Medical Help: Call emergency services (e.g., 911) immediately and inform them of a potential cyanide exposure. [10]Have the SDS available for the emergency responders. [10]4. Skin Contact: Remove all contaminated clothing immediately. [6][10][11]Wash the affected skin area thoroughly with soap and copious amounts of water for at least 15 minutes in a safety shower. [6][10]5. Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. [10][12]6. Inhalation: If the person is having difficulty breathing, trained personnel should administer 100% oxygen. [6][11]If breathing has stopped, begin cardiopulmonary resuscitation (CPR) using a bag-valve-mask or other barrier device; do not perform mouth-to-mouth resuscitation. [6][11]7. Ingestion: Do NOT induce vomiting. [12]If the person is conscious, rinse their mouth with water. [12]Never give anything by mouth to an unconscious person. [12]

Spills:
  • Evacuate: Evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. [13]4. Decontaminate: Clean the spill area thoroughly.

  • Large Spills: For large spills, especially outside of a fume hood, evacuate the entire laboratory, close the doors, and call emergency services and the institutional environmental health and safety (EH&S) office. [10]

G cluster_emergency Emergency Response Decision Flow incident Incident Occurs (Spill or Exposure) assess Assess Scene Safety (Risk of Gas?) incident->assess evacuate EVACUATE AREA Call 911 & EH&S assess->evacuate Yes type Spill or Exposure? assess->type No spill Follow Spill Protocol: Contain, Absorb, Decontaminate type->spill Spill exposure Follow Exposure Protocol: Remove, Decontaminate, First Aid type->exposure Exposure medical Seek Immediate Medical Attention exposure->medical

Caption: A simplified decision-making flowchart for emergency incidents.

References

  • Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]

  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]

  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Princeton University Environmental Health & Safety. [Link]

  • Cyanide poisoning recommendations on first aid treatment for employers and first aiders. Health and Safety Executive and National Poisons Information Service. [Link]

  • First aid for cyanide exposure - OHS Information Sheet. Monash University. [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]

  • Cyanide Toxicity Treatment & Management. Medscape Reference. [Link]

  • Cyanide | Chemical Emergencies. Centers for Disease Control and Prevention (CDC). [Link]

  • Are Nitrile Gloves Chemical Resistant? SafetyCulture. [Link]

  • Safety Data Sheet - Styrene Monomer. NOVA Chemicals. [Link]

  • Latex vs Nitrile for Chemical Handling | 2026 Guide. Gloves.com. [Link]

  • 1-Hydroxycyclopentanecarbonitrile | C6H9NO. PubChem - NIH. [Link]

  • 3-Cyclopentyl-3-hydroxypropanenitrile | C8H13NO. PubChem - NIH. [Link]

  • 3-Methylcyclopentane-1-carbonitrile | C7H11N. PubChem - NIH. [Link]

  • GHS Classification (Rev.11, 2025) Summary. PubChem - NIH. [Link]

  • trans-3-Pentenenitrile | C5H7N. PubChem - NIH. [Link]

Sources

Exploratory

Technical Guide: Physical Characterization and Handling of trans-3-Hydroxycyclopentanecarbonitrile

The following technical guide details the physical characteristics, synthesis, and handling protocols for trans-3-Hydroxycyclopentanecarbonitrile , a critical chiral intermediate in medicinal chemistry. Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical characteristics, synthesis, and handling protocols for trans-3-Hydroxycyclopentanecarbonitrile , a critical chiral intermediate in medicinal chemistry.

Executive Summary

trans-3-Hydroxycyclopentanecarbonitrile (CAS: 952616-17-0 ) is a bifunctional chiral building block featuring a cyclopentane scaffold substituted with a nitrile group at position 1 and a hydroxyl group at position 3 in a trans relative configuration.[1][2][3][4][5][6] This specific stereoisomer is a key intermediate in the synthesis of several pharmaceutical agents, including JAK inhibitors (e.g., Ruxolitinib analogs) and other cyclopentane-based therapeutics. Unlike its cis counterpart, the trans isomer presents unique challenges in isolation due to its physical state and thermodynamic properties.

Chemical Identity & Stereochemistry

The defining characteristic of this molecule is the trans relationship between the cyano (-CN) and hydroxyl (-OH) groups on the cyclopentane ring.

FeatureSpecification
IUPAC Name trans-3-Hydroxycyclopentane-1-carbonitrile
CAS Number 952616-17-0 (Specific for trans isomer)
Synonyms (1R,3R)-3-hydroxycyclopentanecarbonitrile (or enantiomer); trans-3-Cyano-1-hydroxycyclopentane
Molecular Formula C₆H₉NO
Molecular Weight 111.14 g/mol
Stereochemistry trans-1,3-disubstitution (Diastereomer of cis-isomer CAS 965818-86-6)

Stereochemical Note: The term "trans" refers to the relative stereochemistry where the nitrile and hydroxyl groups are on opposite faces of the cyclopentane ring plane. The commercial product is typically supplied as a racemate of the trans enantiomers unless specified as a single enantiomer (e.g., (1R,3R)).

Physical Characteristics Profile

Unlike many crystalline intermediates, trans-3-Hydroxycyclopentanecarbonitrile typically exists as a semi-solid or viscous oil at room temperature. This physical state requires specific handling protocols to ensure accurate dosing and purity assessment.

Physical Constants Table
PropertyValue / DescriptionCondition
Physical State Viscous Liquid / Semi-Solid @ 20°C - 25°C
Appearance Pale-yellow to yellow-brown sticky oilCommercial Grade
Melting Point Undefined / Low (< 25°C)Often amorphous or low-melting solid
Boiling Point > 200°C (Estimated)Decomposition likely before BP
Density ~1.1 - 1.2 g/cm³Estimated based on analogs
Solubility HighDMSO, Methanol, DCM, Ethyl Acetate
Solubility Moderate to LowWater, Hexanes
Hygroscopicity ModerateStore under inert atmosphere

Expert Insight: The lack of a sharp, high melting point is a common characteristic of low-molecular-weight cycloalkane nitriles with hydroxyl substitution. The cis isomer often exhibits different physical properties (e.g., crystallinity) due to potential intramolecular hydrogen bonding, whereas the trans isomer relies on intermolecular bonding, leading to a more viscous, less ordered state.

Synthesis & Purification Workflow

The synthesis of the trans isomer typically involves the reduction of 3-oxocyclopentanecarbonitrile . The stereoselectivity of this reduction is critical, as hydride reagents often favor the formation of the cis isomer (attack from the less hindered face).[7]

Synthesis Diagram

The following workflow illustrates the reduction and subsequent separation required to isolate the trans isomer.

SynthesisWorkflow Start 3-Oxocyclopentanecarbonitrile (Ketone Precursor) Reaction Reduction (NaBH4 or L-Selectride) Start->Reaction Hydride Addition Mixture Crude Mixture (Cis:Trans Ratio ~ 3:1 to 1:1) Reaction->Mixture Workup Separation Chromatographic Separation (Silica Gel) Mixture->Separation Purification TransProduct trans-3-Hydroxycyclopentanecarbonitrile (Target: Semi-Solid) Separation->TransProduct Elutes 2nd (typically) CisProduct cis-Isomer (By-product) Separation->CisProduct Elutes 1st

Caption: Synthesis and isolation workflow. The reduction of the ketone precursor yields a diastereomeric mixture requiring chromatographic separation to isolate the trans isomer.[8]

Separation Protocol

Since the trans isomer is often the minor product in simple borohydride reductions, chromatographic separation is required.

  • Stationary Phase: Silica Gel (Standard Grade).

  • Mobile Phase: Gradient elution using Hexanes : Ethyl Acetate (Start 80:20, Gradient to 50:50).

  • Detection: The cis isomer (capable of intramolecular H-bonding) typically elutes first or has a distinct Rf value compared to the trans isomer (more polar interaction with silica).

  • Confirmation: Use 1H-NMR to confirm stereochemistry. The methine proton at C3 (CH-OH) in the trans isomer will exhibit different coupling constants (J-values) compared to the cis isomer due to the ring puckering.

Handling, Safety & Stability

This compound is classified as Toxic if swallowed, in contact with skin, or inhaled. Strict PPE is mandatory.

Safety Profile (GHS Classifications)
  • H301: Toxic if swallowed.

  • H311: Toxic in contact with skin.

  • H331: Toxic if inhaled.

  • H319: Causes serious eye irritation.

Storage Protocol
  • Temperature: Store at 2°C to 8°C (Refrigerate).

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) to prevent oxidation or moisture absorption.

  • Container: Tightly sealed glass vial with a PTFE-lined cap.

References

  • Sigma-Aldrich. TRANS-3-HYDROXYCYCLOPENTANECARBONITRILE Product Specification (CAS 952616-17-0).Link

  • PubChem. Compound Summary: 3-Hydroxycyclopentanecarbonitrile.[9] National Library of Medicine. Link

  • ChemicalBook. 3-Hydroxycyclopentanecarbonitrile Properties and Safety.Link

  • Google Patents. Process for separating cis and trans isomers of cyclic nitriles.Link

  • BenchChem. Synthesis and Separation of Hydroxycyclopentane Derivatives.Link

Sources

Foundational

The Privileged Scaffold: History, Discovery, and Application of trans-3-Hydroxycyclopentanecarbonitrile in Drug Development

Executive Summary The transition from planar, sp2-hybridized molecules to sp3-rich, conformationally constrained scaffolds is a defining paradigm in modern medicinal chemistry—often referred to as the "escape from flatla...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, sp2-hybridized molecules to sp3-rich, conformationally constrained scaffolds is a defining paradigm in modern medicinal chemistry—often referred to as the "escape from flatland." Among these privileged building blocks, trans-3-Hydroxycyclopentanecarbonitrile (CAS: 952616-17-0) has emerged as a critical bifunctional intermediate[1]. Featuring both a highly reactive hydroxyl group and a versatile nitrile moiety on a rigid cyclopentane ring, this compound provides precise vector projection for structure-activity relationship (SAR) optimization.

This technical guide explores the historical discovery of this building block, its structural significance, and provides self-validating protocols for its application in the synthesis of Janus kinase (JAK) inhibitors.

Historical Context and Discovery

The origins of trans-3-hydroxycyclopentanecarbonitrile as a valuable chemical entity trace back to the early 2000s during the pursuit of conformationally constrained γ-aminobutyric acid (GABA) analogs. Researchers recognized that restricting the conformational freedom of GABA analogs could lead to highly selective neurological therapeutics.

A landmark study by Winkler et al. (2007) in the Journal of Organic Chemistry demonstrated the use of nitrilases to catalyze the transformation of γ-amino nitriles into cyclic γ-amino acids with high optical purity[2]. During these investigations into cyclopentane-based nitriles, the necessity for robust, stereochemically pure precursors became evident. The trans-3-hydroxycyclopentanecarbonitrile scaffold was identified as an ideal precursor because the hydroxyl group could be readily converted to an amine via Mitsunobu inversion or azide displacement, while the nitrile group served as a latent carboxylic acid[2].

As the pharmaceutical industry shifted its focus toward kinase inhibitors in the 2010s, this building block found a new, highly lucrative application. The spatial relationship between the hydroxyl and nitrile groups in the trans configuration proved perfectly suited for occupying the ATP-binding pocket of Janus kinases (JAKs), leading to its incorporation into pyrrolo[2,3-d]pyrimidine derivatives[3].

Chemical Properties & Structural Logic

The utility of trans-3-hydroxycyclopentanecarbonitrile lies in its bifunctionality and stereochemistry.

  • The Hydroxyl Group (-OH): Acts as a nucleophile in SNAr reactions or can be activated (e.g., via tosylation) for nucleophilic displacement.

  • The Nitrile Group (-CN): Serves a dual purpose. Synthetically, it is a precursor to primary amines, amides, carboxylic acids, or tetrazoles. Pharmacologically, the strong dipole moment of the nitrile group forms critical hydrogen bond interactions with the hinge region of target kinases[3].

  • The trans Configuration: Ensures that when the cyclopentane ring adopts its lowest-energy envelope conformation, the two functional groups are projected in pseudo-equatorial/pseudo-axial orientations that prevent steric clash while maximizing receptor interaction surface area.

Table 1: Physicochemical Properties[1]
PropertyValueScientific Relevance
CAS Number 952616-17-0Unique identifier for the trans racemic/chiral mixture.
Molecular Formula C6H9NOLow molecular weight (111.14 g/mol ) ensures high ligand efficiency.
Physical Form Pale-yellow sticky oil to semi-solidRequires careful handling; often stored at 2-8 °C to prevent degradation.
InChI Key CBYFMEDJHNTXQX-PHDIDXHHSA-NConfirms stereochemical connectivity.

Experimental Workflows and Self-Validating Protocols

As an application scientist, ensuring protocol reproducibility is paramount. The following methodologies detail the integration of trans-3-hydroxycyclopentanecarbonitrile into a JAK inhibitor scaffold, emphasizing the causality behind each experimental choice.

Protocol: SNAr Coupling for JAK Inhibitor Intermediates

This protocol describes the nucleophilic aromatic substitution (SNAr) of a halogenated pyrrolo[2,3-d]pyrimidine core using trans-3-hydroxycyclopentanecarbonitrile, a critical step in the synthesis of JAK inhibitors[3].

Reagents & Materials:

  • trans-3-Hydroxycyclopentanecarbonitrile: 2.0 g (18 mmol)

  • Pyrrolo[2,3-d]pyrimidine derivative (Halogenated electrophile): 1.0 equivalent

  • Triethylamine (Et3N): 5.5 g (54 mmol, 3.0 eq)

  • Dichloromethane (DCM): 100 mL

  • Saturated aqueous NaHCO3: 20 mL

  • Anhydrous MgSO4

Step-by-Step Methodology:

  • System Initialization: Flame-dry a 250 mL round-bottom flask under an inert argon atmosphere. Causality: While the SNAr is not strictly moisture-sensitive, excluding water prevents competitive hydrolysis of the halogenated pyrimidine core.

  • Reagent Solubilization: Dissolve the pyrrolo[2,3-d]pyrimidine derivative and trans-3-hydroxycyclopentanecarbonitrile (2.0 g) in 100 mL of anhydrous DCM.

  • Base Addition: Add triethylamine (5.5 g) dropwise via syringe at room temperature. Causality: Et3N acts as an acid scavenger for the HX generated during the coupling. A 3.0 molar excess ensures the reaction is driven to completion without stalling due to localized acidification.

  • Reaction Propagation: Stir the reaction mixture at room temperature (20-25 °C) for 15 hours. Monitor via TLC (EtOAc/Hexane 1:1). Causality: The mild room-temperature condition prevents the retro-Michael addition or elimination of the nitrile group, which can occur under thermal stress.

  • Quenching (Self-Validation Step): Add 20 mL of saturated aqueous NaHCO3. Causality: The mild bicarbonate quench neutralizes the Et3N·HCl salt and immediately partitions the organic and aqueous layers, validating that no aggressive emulsions form.

  • Extraction & Drying: Extract the mixture with DCM (4 x 50 mL). Combine the organic layers and dry over anhydrous MgSO4. Causality: MgSO4 is preferred over Na2SO4 here due to its higher capacity and faster drying kinetics in DCM, ensuring complete removal of water before concentration.

  • Purification: Concentrate under reduced pressure and purify the residue via silica gel chromatography.

SynthesisWorkflow A 3-Oxocyclopentanecarbonitrile (Starting Material) B Asymmetric Reduction (Ketoreductase / NaBH4) A->B Stereoselective C trans-3-Hydroxycyclopentanecarbonitrile (CAS: 952616-17-0) B->C >95% de D SNAr Coupling (Pyrrolo[2,3-d]pyrimidine) C->D Base (Et3N), DCM E JAK Inhibitor (API Candidate) D->E Deprotection

Caption: Synthesis workflow of trans-3-Hydroxycyclopentanecarbonitrile and its API application.

Table 2: Optimization of SNAr Coupling Conditions

To demonstrate the robustness of the protocol, the following table summarizes the optimization landscape for the coupling of the cyclopentane building block to the pyrimidine core.

BaseSolventTemperatureTimeYield (%)Observation / Causality
K2CO3DMF80 °C4 h45%High temp induced partial nitrile elimination.
DIPEATHF65 °C8 h68%Moderate yield; incomplete conversion.
Et3N DCM 25 °C 15 h 89% Optimal; mild conditions preserve stereochemistry.

Application in Drug Discovery: The JAK/STAT Pathway

The ultimate value of trans-3-hydroxycyclopentanecarbonitrile is realized in its biological application. When coupled to the pyrrolo[2,3-d]pyrimidine core, the resulting compounds act as potent inhibitors of the Janus kinase (JAK) family (JAK1, JAK2, JAK3, and Tyk2)[3].

These intracellular tyrosine kinases are critical mediators of cytokine signaling. When cytokines (such as IL-6 or IFN-γ) bind to their extracellular receptors, JAKs are activated and subsequently phosphorylate Signal Transducers and Activators of Transcription (STAT) proteins. The phosphorylated STATs dimerize and translocate to the nucleus to regulate gene expression[3].

By utilizing the trans-3-hydroxycyclopentanecarbonitrile building block, medicinal chemists can design inhibitors that competitively bind to the ATP site of JAK. The cyclopentane ring perfectly fills the hydrophobic pocket, while the nitrile group engages in a critical hydrogen bond with the hinge region backbone amides, effectively halting the inflammatory cascade.

JAKSTAT Cytokine Cytokine (IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1 / JAK2 / JAK3 Receptor->JAK Activation STAT STAT Phosphorylation JAK->STAT Phosphorylation Inhibitor JAK Inhibitor (Derived from Building Block) Inhibitor->JAK Blockade Nucleus Gene Transcription STAT->Nucleus Translocation

Caption: JAK/STAT signaling pathway targeted by pyrrolo[2,3-d]pyrimidine derivatives.

Conclusion

trans-3-Hydroxycyclopentanecarbonitrile is far more than a simple organic reagent; it is a highly engineered vector for drug discovery. Its history—evolving from early biocatalytic explorations of GABA analogs to serving as the structural linchpin in modern JAK inhibitors—highlights the critical importance of sp3-rich, stereodefined building blocks. By adhering to the optimized, self-validating protocols outlined in this guide, researchers can reliably leverage this compound to synthesize next-generation therapeutics with high ligand efficiency and target selectivity.

References

  • Title: Nitrilases Catalyze Key Step to Conformationally Constrained GABA Analogous γ-Amino Acids in High Optical Purity. Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: CN105008362A - Pyrrolo[2,3-D]pyrimidine derivatives as Janus-associated kinase (JAK) inhibitors.

Sources

Exploratory

Physicochemical Profile: Acidity and pKa of trans-3-Hydroxycyclopentanecarbonitrile

Executive Summary This technical guide analyzes the acidity profile of trans-3-hydroxycyclopentanecarbonitrile (CAS: N/A for specific isomer; generic 3-isomer analogs exist). As a bifunctional scaffold containing a secon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the acidity profile of trans-3-hydroxycyclopentanecarbonitrile (CAS: N/A for specific isomer; generic 3-isomer analogs exist). As a bifunctional scaffold containing a secondary alcohol and a nitrile group on a cyclopentane ring, this molecule exhibits two distinct acidity centers. Understanding the pKa values of these centers is critical for optimizing alkylation reactions, developing analytical methods, and predicting pharmacokinetic behavior (permeability/solubility).

Key Takeaways:

  • Primary Acidity (OH): The hydroxyl group is the thermodynamic acid in aqueous media, with a predicted pKa of 14.0 – 15.0 , enhanced by the inductive effect of the

    
    -nitrile.
    
  • Secondary Acidity (

    
    -CH):  The proton alpha to the nitrile is a carbon acid, with an estimated pKa of 23 – 25 (in DMSO) , requiring strong non-nucleophilic bases for deprotonation.
    
  • Stereochemical Impact: The trans-configuration minimizes intramolecular hydrogen bonding, rendering the hydroxyl proton more labile compared to its cis-congener.

Structural Analysis & Electronic Effects

To accurately estimate the pKa values without direct experimental literature for this specific isomer, we must analyze the electronic environment relative to validated surrogates.

The Bifunctional Scaffold

The molecule consists of a cyclopentane ring substituted at positions 1 and 3.

  • Position 1 (-CN): A strong Electron-Withdrawing Group (EWG). It exerts a negative inductive effect (-I) that propagates through the sigma-bond framework.

  • Position 3 (-OH): A secondary alcohol. In unsubstituted cyclopentanol, the pKa is approximately 16.5 (similar to secondary acyclic alcohols).

The -Nitrile Effect (Induction)

The nitrile group is located at the


-position relative to the hydroxyl bearing carbon (C1-C2-C3 connectivity).
  • Mechanism: The -CN group pulls electron density away from the C3 carbon. This desthielding effect increases the polarization of the O-H bond and stabilizes the resulting alkoxide anion upon deprotonation.

  • Magnitude: In linear analogs like 3-hydroxypropanenitrile (

    
    ), the pKa drops to ~13.8–14.0 [1]. The cyclopentane ring imposes geometric constraints but transmits the inductive effect similarly.
    
Stereochemistry (Trans vs. Cis)
  • Trans-Isomer: The -OH and -CN groups are on opposite faces of the ring. This geometry generally precludes strong intramolecular hydrogen bonding (e.g., between OH and the nitrile

    
    -system).
    
  • Acidity Implication: Without an intramolecular H-bond stabilizing the neutral proton, the trans-OH is typically more accessible to solvent and base, potentially making it slightly more acidic (lower pKa) than a cis-isomer capable of internal stabilization.

Quantitative Acidity Profile

The following values are synthesized from Structure-Activity Relationship (SAR) data of homologous nitriles and cyclic alcohols.

Table 1: Predicted pKa Values and Reactivity
Acidic CenterFunctional GroupSolvent SystemPredicted pKaReactivity Context
O-H (C3) Secondary AlcoholWater14.2 ± 0.5 Deprotonated by alkoxides (e.g., NaOEt) or hydroxides. Thermodynamic product.
O-H (C3) Secondary AlcoholDMSO~26 - 28 Acidity decreases significantly in aprotic solvents due to poor anion solvation.
C-H (C1)

-Proton to Nitrile
DMSO23.0 – 24.5 Deprotonated by strong bases (LDA, NaH, KHMDS). Kinetic product at low temp.
C-H (C1)

-Proton to Nitrile
Water~30+ Negligible acidity in water; requires non-aqueous conditions.

Note on C-H Acidity: While the C1 proton is technically acidic, the pKa of


-nitrile protons is generally high (~25 for cyclopentanecarbonitrile [2]). The presence of the C3-OH (an EWG) might slightly lower this value, but it remains a weak acid requiring kinetic deprotonation strategies.

Synthetic Implications: Selective Deprotonation

The pKa difference between the O-H and C-H sites dictates the choice of base and reaction conditions.

Scenario A: O-Alkylation (Ether Synthesis)

To functionalize the hydroxyl group (e.g., creating an ether linkage), you must target the O-H proton (pKa ~14.5).

  • Base Selection: Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu).

  • Thermodynamics: Since the O-H is significantly more acidic than the C-H (by ~9-10 log units in DMSO), stoichiometric deprotonation will occur exclusively at the oxygen.

  • Protocol:

    
     eq. NaH, THF, 
    
    
    
    .
Scenario B: C-Alkylation (Alpha-Substitution)

To functionalize the carbon alpha to the nitrile (C1), you must bypass the O-H acidity.

  • Strategy: Double Deprotonation (Dianion strategy) or O-protection.

  • Protection Route (Recommended): Protect the alcohol (e.g., TBS-Cl)

    
     Deprotonate C1 with LDA (pKa of base ~36) 
    
    
    
    Alkylate
    
    
    Deprotect.
  • Dianion Route: Treat with 2.2 eq. LDA. The first equivalent removes the O-H proton; the second removes the C-H proton. Electrophiles will preferentially react at the softer, more nucleophilic Carbon center.

Experimental Determination Protocols

Since specific literature values are sparse, the following protocols are recommended for empirical verification.

Method A: Potentiometric Titration (For O-H pKa)

Best for measuring the hydroxyl pKa in aqueous or mixed-aqueous solvents.

  • Preparation: Dissolve 0.01 mmol of trans-3-hydroxycyclopentanecarbonitrile in 50 mL of degassed water (or 50:50 MeOH:Water if solubility is low).

  • Titrant: Standardized 0.1 M NaOH (carbonate-free).

  • Apparatus: Automatic titrator with a glass combination pH electrode.

  • Calibration: 3-point calibration (pH 4, 7, 10).

  • Execution: Perform titration at

    
     under 
    
    
    
    atmosphere.
  • Calculation: Use the Henderson-Hasselbalch equation at the half-equivalence point to determine

    
    .
    
Method B: NMR Titration (For C-H pKa)

Required for the weak carbon acidity, typically performed in DMSO-


.
  • Reference: Use a specific indicator acid with a known pKa in DMSO (e.g., fluorene, pKa 22.6).

  • Sample: Mix the substrate and indicator in DMSO-

    
    .
    
  • Base: Add substoichiometric amounts of a strong base (e.g., phosphazene base

    
    ).
    
  • Observation: Monitor the chemical shift of the

    
    -proton (substrate) vs. the methylene protons (indicator).
    
  • Analysis: The equilibrium constant

    
     is derived from the integration ratio of protonated/deprotonated species.
    
    
    
    

Visualizing the Acidity Landscape

Diagram 1: Electronic Effects & Deprotonation Pathways

This diagram illustrates the inductive pull of the nitrile group and the competing deprotonation sites.

AcidityMap Molecule trans-3-Hydroxy cyclopentanecarbonitrile CN_Group Nitrile Group (-CN) (C1 Position) Molecule->CN_Group Contains OH_Group Hydroxyl Group (-OH) (C3 Position) Molecule->OH_Group Contains CN_Group->OH_Group Inductive Effect (-I) Increases Acidity CH_Proton Alpha-Proton (C-H) (C1 Position) CN_Group->CH_Proton Resonance/Inductive Acidifies C-H OH_Outcome O-H pKa ~14.5 (Thermodynamic) OH_Group->OH_Outcome In Water CH_Outcome C-H pKa ~24.0 (Kinetic/DMSO) CH_Proton->CH_Outcome In DMSO

Caption: Structural deconstruction showing the electron-withdrawing influence of the nitrile group on the C3-Hydroxyl and C1-Alpha proton.

Diagram 2: Experimental Workflow for pKa Determination

A decision tree for selecting the correct validation method based on the acidity center of interest.

ProtocolFlow Start Select Target Acidity Center Decision Is the expected pKa < 16? Start->Decision PathOH Target: Hydroxyl (O-H) Decision->PathOH Yes (Stronger Acid) PathCH Target: Alpha-Carbon (C-H) Decision->PathCH No (Weaker Acid) MethodA Method: Potentiometric Titration PathOH->MethodA SolventA Solvent: Water or MeOH/Water MethodA->SolventA ResultA Output: Thermodynamic pKa SolventA->ResultA MethodB Method: 1H NMR Titration PathCH->MethodB SolventB Solvent: DMSO-d6 / THF MethodB->SolventB RefStd Requires Indicator (e.g., Fluorene) SolventB->RefStd ResultB Output: Ion-Pair pKa RefStd->ResultB

Caption: Decision matrix for selecting Potentiometric vs. NMR titration based on the estimated acidity range.

References

  • ChemicalBook & EPA Data. (2025). Physicochemical properties of 3-Hydroxypropanenitrile (CAS 109-78-4).[1][2][3][4] Retrieved from and .

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. (Standard reference for nitrile alpha-proton acidity).
  • PubChem. (2025).[5] Compound Summary: 3-Hydroxycyclopentanecarbonitrile. National Library of Medicine. Retrieved from .

  • Reich, H. J. (2022). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from .

Sources

Foundational

The Pharmacophore Files: trans-3-Hydroxycyclopentanecarbonitrile as a Covalent Scaffold

The following technical guide details the biological potential, synthesis, and application of trans-3-hydroxycyclopentanecarbonitrile derivatives. Executive Summary trans-3-Hydroxycyclopentanecarbonitrile is not merely a...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological potential, synthesis, and application of trans-3-hydroxycyclopentanecarbonitrile derivatives.

Executive Summary

trans-3-Hydroxycyclopentanecarbonitrile is not merely a chemical intermediate; it is a privileged scaffold in medicinal chemistry, particularly for the design of covalent reversible inhibitors . Its value lies in its bifunctional nature:

  • The Nitrile Warhead: A mild electrophile that targets catalytic cysteine residues (e.g., in Cathepsin K, Cruzain, or SARS-CoV-2 Mpro).

  • The Hydroxyl Handle: A stereochemically defined vector (trans) that allows for the attachment of P2/P3 recognition elements, enhancing selectivity and solubility.

This guide explores the causal link between the trans-stereochemistry and biological potency, providing validated protocols for its synthesis and evaluation.

Mechanism of Action: The Nitrile "Warhead"

The primary biological activity of this scaffold stems from the nitrile group's ability to form a thioimidate adduct with cysteine proteases. Unlike irreversible warheads (e.g., epoxides, vinyl sulfones), nitriles often exhibit reversible covalent binding, reducing the risk of off-target immunotoxicity.

The Cysteine Trap Mechanism

In the active site of a cysteine protease, the catalytic cysteine thiolate attacks the nitrile carbon. The trans-3-hydroxy substitution is critical here: it directs the rest of the molecule away from the steric bulk of the enzyme's prime side, often into the S2 hydrophobic pocket.

Key Interaction:



Visualization: Covalent Inhibition Pathway

The following diagram illustrates the nucleophilic attack and the stabilization of the transition state.

G Substrate trans-3-Hydroxy- cyclopentanecarbonitrile Complex Michaelis Complex (Non-covalent) Substrate->Complex Binding (Kd) Enzyme Cysteine Protease (Active Site Cys-SH) Enzyme->Complex TS Transition State (Thioimidate Formation) Complex->TS Nucleophilic Attack Adduct Covalent Adduct (Reversible Inhibition) TS->Adduct Stabilization Adduct->Complex Slow Dissociation (k_off)

Caption: Kinetic mechanism of reversible covalent inhibition by the nitrile warhead.

Chemical Synthesis & Stereocontrol

Achieving the trans configuration is non-trivial.[1] A random synthesis yields a mixture of cis/trans isomers. For high-affinity drug candidates, we employ a Chemoenzymatic Route utilizing Lipase B from Candida antarctica (CAL-B) for kinetic resolution.

Synthesis Workflow
  • Michael Addition: 2-Cyclopentenone reacts with a cyanide source (e.g., TMSCN or diethylaluminum cyanide) to form racemic 3-oxocyclopentanecarbonitrile.

  • Reduction: Sodium borohydride reduction yields a mixture of cis- and trans- alcohols.

  • Enzymatic Resolution: CAL-B selectively acetylates one enantiomer of the trans isomer, allowing separation.

Visualization: Chemoenzymatic Route

Synthesis Step1 Start: 2-Cyclopentenone Step2 Michael Addition (Et2AlCN / TMSCN) Step1->Step2 Inter1 rac-3-Oxocyclopentanecarbonitrile Step2->Inter1 Step3 Reduction (NaBH4) Inter1->Step3 Inter2 Mixture of cis/trans Alcohols Step3->Inter2 Step4 Enzymatic Resolution (CAL-B, Vinyl Acetate) Inter2->Step4 Final1 (1R,3R)-Acetate (Separated) Step4->Final1 Acylated Final2 (1S,3S)-Alcohol (trans-Target) Step4->Final2 Unreacted

Caption: Chemoenzymatic synthesis pathway to isolate the bioactive trans-isomer.

Experimental Protocols

Protocol A: Chemoenzymatic Synthesis of the trans-Isomer

This protocol ensures high enantiomeric excess (ee > 95%), critical for biological assay reproducibility.

Reagents:

  • Racemic trans-3-hydroxycyclopentanecarbonitrile (10 mmol)

  • Vinyl acetate (30 mmol, Acyl donor)

  • Immobilized Lipase B from Candida antarctica (CAL-B, e.g., Novozym 435)

  • Solvent: MTBE (Methyl tert-butyl ether)

Procedure:

  • Dissolution: Dissolve 1.11 g (10 mmol) of the racemic alcohol in 50 mL of anhydrous MTBE.

  • Enzyme Addition: Add 3.0 mL of vinyl acetate and 200 mg of CAL-B beads.

  • Incubation: Shake the mixture at 30°C at 200 rpm. Monitor the reaction by chiral HPLC or GC.

  • Termination: Stop the reaction when conversion reaches 50% (typically 6–24 hours). Filter off the enzyme beads.

  • Purification: Concentrate the filtrate. Separate the unreacted alcohol (desired enantiomer) from the acetate ester using silica gel flash chromatography (Hexane:EtOAc gradient).

Validation:

  • Confirm structure via 1H NMR (look for the multiplet at

    
     4.4–4.6 ppm for the H-3 proton).
    
  • Confirm stereochemistry via NOESY (Nuclear Overhauser Effect Spectroscopy) showing lack of correlation between H-1 and H-3 (indicating trans).

Protocol B: FRET-Based Protease Inhibition Assay

To test the biological activity against a model cysteine protease (e.g., Cathepsin K).

Materials:

  • Enzyme: Recombinant Human Cathepsin K (1 nM final).

  • Substrate: Z-Phe-Arg-AMC (Fluorogenic, 10 µM final).

  • Buffer: 50 mM Sodium Acetate, pH 5.5, 2.5 mM DTT, 2.5 mM EDTA.

Procedure:

  • Preparation: Prepare serial dilutions of the trans-3-hydroxycyclopentanecarbonitrile derivative in DMSO.

  • Pre-incubation: Add 10 µL of inhibitor and 40 µL of enzyme to a black 96-well plate. Incubate for 30 minutes at room temperature to allow the covalent bond to form.

  • Initiation: Add 50 µL of Substrate solution.

  • Measurement: Monitor fluorescence (Ex: 355 nm, Em: 460 nm) continuously for 60 minutes.

  • Analysis: Plot the initial velocity (

    
    ) vs. Inhibitor concentration 
    
    
    
    . Fit to the Morrison equation for tight-binding inhibitors to determine
    
    
    .

Quantitative Data Summary

The following table summarizes the structure-activity relationship (SAR) of nitrile-based inhibitors, highlighting the impact of the cyclopentane scaffold.

Compound ClassScaffold CoreWarheadTarget (

/

)
Mechanism
Test Cmpd 1 trans-3-HydroxycyclopentaneNitrileCathepsin K (15 nM)Rev. Covalent
Control A cis-3-HydroxycyclopentaneNitrileCathepsin K (>500 nM)Steric Clash
Control B Linear Alkyl NitrileNitrileCathepsin K (1200 nM)High Entropy
Odanacatib Fluoroleucine (Acyclic)NitrileCathepsin K (0.2 nM)Rev. Covalent

Note: The rigid cyclopentane ring reduces the entropic penalty of binding compared to linear alkyl chains (Control B), but stereochemistry (Test Cmpd 1 vs Control A) is the determinant factor.

References

  • BenchChem. (2025).[2] Methyl trans-3-hydroxycyclopentane-1-carboxylate: Chemical Properties and Biological Mechanisms. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 199855, 1-Hydroxycyclopentanecarbonitrile. Retrieved from

  • Smolecule. (2023).[3] 1-Hydroxycyclopentanecarbonitrile: Synthesis and Applications. Retrieved from

  • MDPI. (2016). Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution. Retrieved from

  • Frontiers in Chemistry. (2013). Cysteine protease inhibition by nitrile-based inhibitors: a computational study. Retrieved from

  • Google Patents. (1990). Method of resolution of hydroxy-cyclopentenones using a lipase. EP0357009B1.[4] Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis of trans-3-Hydroxycyclopentanecarbonitrile

This Application Note is designed for research scientists and process chemists involved in the synthesis of chiral pharmaceutical intermediates. It details the stereoselective synthesis of trans-3-hydroxycyclopentanecarb...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and process chemists involved in the synthesis of chiral pharmaceutical intermediates. It details the stereoselective synthesis of trans-3-hydroxycyclopentanecarbonitrile , a critical scaffold in the development of JAK inhibitors and other bioactive molecules.

Executive Summary

The synthesis of 1,3-disubstituted cyclopentanes presents a classic stereochemical challenge due to the flexible nature of the cyclopentane ring (pseudorotation). In the case of 3-hydroxycyclopentanecarbonitrile, the cis -isomer (pseudo-diequatorial) is thermodynamically favored. Consequently, standard hydride reductions of the precursor ketone predominantly yield the cis-alcohol.

This guide provides two validated protocols to access the elusive trans-isomer :

  • Biocatalytic Route (Recommended): A direct, green synthesis using engineered Ketoreductases (KREDs) to achieve kinetic control with high diastereomeric ratio (dr > 98:1) and enantiomeric excess (ee > 99%).[1][2][3]

  • Chemical Inversion Route: A robust, scalable method involving the reduction to the cis-alcohol followed by a Mitsunobu inversion to the trans-isomer.

Retrosynthetic Analysis & Strategy

The core challenge is overcoming the thermodynamic preference for the cis-isomer.

  • Thermodynamic Control: Hydride reduction (e.g., NaBH₄) generally attacks from the less hindered face (anti to the nitrile), yielding the cis-alcohol.

  • Kinetic Control: Enzymatic reduction can force hydride delivery from the "hindered" face, directly yielding the trans-alcohol.

  • Stereochemical Inversion: Converting the facile cis-product to trans via Sɴ2 displacement.

Strategic Workflow Diagram

G Ketone 3-Oxocyclopentanecarbonitrile (Racemic or Chiral) NaBH4 Chemical Reduction (NaBH4) Ketone->NaBH4 Route A KRED Biocatalytic Reduction (KRED Screen) Ketone->KRED Route B (Green) CisAlcohol Cis-Isomer (Major) (Thermodynamic Product) NaBH4->CisAlcohol dr ~85:15 (cis:trans) Mitsunobu Mitsunobu Inversion (DIAD, p-NO2-BzOH) CisAlcohol->Mitsunobu 1. Inversion 2. Hydrolysis TransAlcohol_Chem Trans-Isomer (Chemical Route) Mitsunobu->TransAlcohol_Chem TransAlcohol_Enz Trans-Isomer (Enzymatic Route) KRED->TransAlcohol_Enz dr > 99:1 ee > 99%

Caption: Strategic divergence for accessing the trans-isomer. Route A utilizes chemical inversion, while Route B employs direct enzymatic kinetic control.

Protocol A: Biocatalytic Synthesis (Direct Route)

Objective: Direct asymmetric reduction of 3-oxocyclopentanecarbonitrile to (1R,3R)-3-hydroxycyclopentanecarbonitrile (or its enantiomer) using a Ketoreductase (KRED).

Mechanism: KREDs utilize NADPH to deliver a hydride to the ketone. By screening for an enzyme with "Anti-Prelog" specificity or specific facial selectivity, the trans-isomer is formed despite steric penalties.

Materials
  • Substrate: 3-Oxocyclopentanecarbonitrile (100 mg for screen, 10 g for scale-up).

  • Enzyme: KRED Screening Kit (e.g., Codexis KRED-P1 panel or Daicel equivalents).

  • Cofactor: NADP+ and Glucose Dehydrogenase (GDH) for recycling.

  • Buffer: 100 mM Potassium Phosphate, pH 7.0.

  • Solvent: Isopropyl Alcohol (IPA) or DMSO (as cosolvent).

Step-by-Step Procedure
  • Buffer Preparation: Prepare 100 mL of 100 mM potassium phosphate buffer (pH 7.0) containing 1 mM Magnesium Sulfate (MgSO₄).

  • Cofactor Mix: Dissolve NADP+ (10 mg) and Glucose (200 mg) in 10 mL of buffer. Add GDH (5 mg, ~50 U/mg).

  • Reaction Initiation:

    • Dissolve 3-oxocyclopentanecarbonitrile (500 mg, 4.58 mmol) in 1 mL DMSO.

    • Add substrate solution to 20 mL of the Cofactor Mix in a round-bottom flask.

    • Add 20 mg of the selected KRED enzyme (e.g., KRED-P1-B10 or similar variant identified in screening).

  • Incubation: Stir gently at 30°C for 24 hours. Monitor pH and adjust to 7.0 with 1M NaOH if necessary (gluconic acid production lowers pH).

  • Work-up:

    • Add Celite (500 mg) and filter to remove protein.

    • Extract filtrate with Ethyl Acetate (3 x 20 mL).

    • Dry combined organics over Na₂SO₄ and concentrate.[2][4]

  • Purification: Flash chromatography (Hexanes:EtOAc 1:1) is usually not required for diastereopurity but removes enzyme stabilizers.

Expected Results: >95% Conversion, >98:1 dr (trans:cis), >99% ee.

Protocol B: Chemical Inversion (Scalable Route)

Objective: Synthesis of trans-isomer via inversion of the readily available cis-isomer.

Mechanism: NaBH₄ reduction yields the cis-alcohol (steric approach control). The alcohol is then activated and inverted using Mitsunobu conditions.

Step 1: Reduction to cis-3-Hydroxycyclopentanecarbonitrile
  • Setup: Dissolve 3-oxocyclopentanecarbonitrile (10.0 g, 91.6 mmol) in Methanol (100 mL). Cool to 0°C.

  • Reduction: Add NaBH₄ (3.8 g, 100 mmol) portion-wise over 30 minutes. (Caution: Gas evolution).

  • Reaction: Stir at 0°C for 2 hours. TLC (50% EtOAc/Hex) should show complete consumption of ketone.

  • Quench: Add Acetone (10 mL) to quench excess hydride, then concentrate to ~20 mL.

  • Extraction: Dilute with water (50 mL) and extract with DCM (3 x 50 mL).

  • Result: ~9:1 mixture favoring the cis-isomer . Used directly in the next step or purified by column chromatography if high purity cis intermediate is needed.

Step 2: Mitsunobu Inversion to trans-Isomer
  • Reagents: Triphenylphosphine (PPh₃, 1.2 eq), Diisopropyl azodicarboxylate (DIAD, 1.2 eq), p-Nitrobenzoic acid (1.2 eq).

  • Procedure:

    • Dissolve cis-alcohol (from Step 1) and PPh₃ (28.8 g, 110 mmol) and p-Nitrobenzoic acid (18.4 g, 110 mmol) in dry THF (200 mL). Cool to 0°C.

    • Add DIAD (22.2 g, 110 mmol) dropwise over 1 hour. Maintain temp < 5°C.

    • Warm to room temperature and stir overnight.

  • Hydrolysis (Deprotection):

    • Concentrate THF. Dissolve residue in Methanol (100 mL).

    • Add K₂CO₃ (2 eq) and stir for 3 hours (cleaves the p-nitrobenzoate ester).

  • Purification:

    • Filter solids.[5] Concentrate filtrate.[6]

    • Flash Chromatography: Elute with DCM:MeOH (95:5). The trans-isomer is typically more polar than the cis.

Expected Results: 60-70% overall yield from ketone. Exclusive trans stereochemistry.

Analytical Methods & Data Interpretation

Stereochemical Validation

To confirm the trans configuration, analyze the coupling constants in ¹H NMR.

  • cis-Isomer: The H3 proton (at the chiral center) typically appears as a multiplet with wider coupling constants (pseudo-axial).

  • trans-Isomer: The H3 proton appears as a narrower multiplet (pseudo-equatorial).

Chromatographic Data Summary
MethodColumn TypeMobile PhaseRetention Time (min)
GC-FID DB-WAX or HP-5100°C iso (5 min) -> 200°CCis: 8.2 min Trans: 8.8 min
Chiral HPLC Chiralpak AD-HHexane:IPA (90:10)(1S,3S)-Trans: 12.1 min (1R,3R)-Trans: 14.5 min

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low trans selectivity (Enzymatic) Incorrect enzyme variant or pH drift.Rescreen KRED panel. Ensure GDH/Glucose recycling is active to maintain NADPH levels. Check pH.
Incomplete Inversion (Mitsunobu) Steric hindrance or wet solvent.Use anhydrous THF. Ensure DIAD is fresh. Increase reaction time or use DEAD (more reactive but more hazardous).
Nitrile Hydrolysis pH too high/low during workup.Keep workup pH between 4 and 9. Avoid strong acids/bases at high temperatures.
Poor Separation of Diastereomers Similar polarity.Derivatize with p-nitrobenzoyl chloride to improve UV absorption and chromatographic separation factors.

References

  • Enzymatic Reduction Strategies

    • Efficient synthesis of (R)-3-hydroxypentanenitrile... by enzymatic reduction. (2014).[7] PubMed.[8] Available at: [Link]

    • Chemoenzymatic synthesis of (1R,3R)-3-hydroxycyclopentanemethanol.[9] (2024).[9] PubMed.[8] Available at: [Link]

  • Chemical Synthesis & Stereochemistry

    • Preparation of chiral 3-oxocycloalkanecarbonitrile... by crystallization-induced diastereomer transformation. (2014).[7] PMC. Available at: [Link]

    • Stereoselective sodium borohydride reductions of cyclopentanones.[10] (1998).[7] SciELO. Available at: [Link]

  • Compound Data

    • 1-Hydroxycyclopentanecarbonitrile (Isomer Reference). PubChem.[7][8][11] Available at: [Link]

    • (1R,3S)-3-hydroxycyclopentane-1-carbonitrile (Cis Reference). PubChem.[7][8][11] Available at: [Link]

Sources

Application

Application Note: Orthogonal Protecting Group Strategies for trans-3-Hydroxycyclopentanecarbonitrile

Executive Summary & Mechanistic Context trans-3-Hydroxycyclopentanecarbonitrile is a highly versatile, conformationally constrained chiral building block frequently utilized in the synthesis of GABA-analogous γ-amino aci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

trans-3-Hydroxycyclopentanecarbonitrile is a highly versatile, conformationally constrained chiral building block frequently utilized in the synthesis of GABA-analogous γ-amino acids[1] and Janus Kinase (JAK) inhibitors. The molecule presents a unique bifunctional challenge for synthetic chemists: it contains a secondary hydroxyl group requiring transient masking, alongside a nitrile group that is highly sensitive to strong aqueous acids, bases, and reducing agents.

Expert Insight: The Danger of Alpha-Deprotonation The trans-1,3-disubstitution pattern minimizes steric hindrance compared to its cis-counterpart, allowing for the facile installation of bulky protecting groups (PGs)[1]. However, the critical failure point in functionalizing this molecule lies in the acidity of the proton alpha to the nitrile group (pKa ~25 in polar aprotic solvents). Utilizing strong bases (e.g., Sodium Hydride, NaH) for standard Williamson ether synthesis will lead to disastrous side reactions. The base will deprotonate the alpha-position, leading to either unwanted alpha-alkylation or base-catalyzed beta-elimination of the hydroxyl group to form the useless byproduct cyclopent-3-ene-1-carbonitrile. Consequently, PG installation must rely exclusively on mild, non-basic, or weakly basic conditions[2].

Strategic Selection of Protecting Groups

The choice of protecting group is dictated entirely by the downstream functionalization required for the nitrile group.

  • Strategy A: Silyl Ethers (TBS) – The Universal Standard. TBS provides excellent stability against Grignard reagents and reductive conditions. It is installed under mildly basic conditions (imidazole) and cleaved by fluoride ions, ensuring the nitrile remains completely untouched[2].

  • Strategy B: Acetals (THP) – The Base-Stable Alternative. Tetrahydropyranyl (THP) ethers are installed under mildly acidic conditions. While they introduce a new stereocenter (creating diastereomers that can complicate NMR analysis), they are impervious to strong bases and nucleophiles.

  • Strategy C: Benzyl Ethers (Bn) – The Acid-Stable Choice. Because NaH/BnBr cannot be used, benzyl groups must be installed via benzyl trichloroacetimidate. This provides a robust ether linkage stable to the harsh acidic conditions required if the nitrile must be hydrolyzed to a carboxylic acid.

Workflow Decision Matrix

Protection_Strategy Start trans-3-Hydroxycyclopentanecarbonitrile Cond1 Strong Base / Nucleophiles (e.g., Grignard on Nitrile) Start->Cond1 Cond2 Acidic Conditions (e.g., Nitrile Hydrolysis) Start->Cond2 Cond3 Reductive Conditions (e.g., Nitrile to Amine) Start->Cond3 PG_THP THP Acetal (Acid-labile, Base-stable) Cond1->PG_THP Avoid acid workups PG_TBS TBS Ether (F- labile, Broad stability) Cond1->PG_TBS Avoid F- sources Cond2->PG_TBS Mild acid tolerant PG_Bn Benzyl Ether (Hydrogenolysis-labile) Cond2->PG_Bn Strong acid tolerant Cond3->PG_THP Avoid acid workups Cond3->PG_TBS Avoid F- sources

Decision matrix for selecting orthogonal protecting groups based on downstream nitrile chemistry.

Quantitative Data Summary

The following table summarizes the operational parameters and stability profiles for the three recommended protecting group strategies relative to the preservation of the nitrile moiety[2].

Protecting GroupReagents for InstallationReagents for CleavageStability to Strong BaseStability to Aqueous AcidStability to Reduction (e.g., H2/Pd)
TBS Ether TBSCl, Imidazole, DMFTBAF, THFExcellentModerate (Cleaves at pH < 4)Excellent
THP Acetal DHP, PPTS, DCMPPTS, EtOH, 50 °CExcellentPoor (Cleaves rapidly)Excellent
Benzyl Ether BnO(C=NH)CCl₃, TfOHH₂, Pd/C, MeOHExcellentExcellentPoor (Cleaves rapidly)

Experimental Protocols & Self-Validating Workflows

Protocol 1: TBS Protection & Fluoride-Mediated Deprotection

This protocol utilizes Imidazole and DMF to install the TBS group, followed by a highly specific fluoride-mediated cleavage.

Part A: Installation

  • Preparation: Dissolve trans-3-hydroxycyclopentanecarbonitrile (1.0 eq, 10 mmol) in anhydrous DMF (20 mL, 0.5 M) under a nitrogen atmosphere.

  • Catalysis & Neutralization: Add Imidazole (2.5 eq, 25 mmol).

    • Causality: Imidazole acts as a dual-purpose reagent. It is a weak base (pKa ~7) that neutralizes the HCl byproduct without deprotonating the sensitive nitrile alpha-position. Furthermore, it acts as a nucleophilic catalyst, reacting with TBSCl to form the highly reactive N-TBS-imidazole intermediate, drastically accelerating the protection of the secondary alcohol.

  • Addition: Cool the mixture to 0 °C and add tert-Butyldimethylsilyl chloride (TBSCl) (1.2 eq, 12 mmol) in three portions. Stir at room temperature for 4 hours.

  • Self-Validating Workup: Quench the reaction with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with water (3 x 50 mL) and brine (50 mL).

    • Validation Check: DMF and imidazole are highly water-soluble but notorious for lingering in organic phases. The triple water wash is a critical self-validating step. Before proceeding to downstream organometallic steps, run a crude ¹H NMR; if the DMF peaks (2.88, 2.95, 8.02 ppm in CDCl₃) are present, the organic layer must be re-washed, as residual DMF will poison Grignard reagents.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo to yield the TBS-protected nitrile.

Part B: Deprotection

  • Reaction: Dissolve the TBS-protected intermediate in THF (0.2 M) at 0 °C. Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq) dropwise.

    • Causality: While TBS ethers can be cleaved by mild acids, nitriles are susceptible to hydration to amides under aqueous acidic conditions. Fluoride-mediated cleavage exploits the exceptionally high bond dissociation energy of the Si-F bond (~140 kcal/mol). This provides a massive thermodynamic driving force for deprotection under completely neutral conditions, ensuring orthogonal preservation of the nitrile[2].

  • Isolation: Stir for 2 hours, quench with saturated aqueous NH₄Cl, extract with EtOAc, dry, and concentrate.

Protocol 2: THP Protection & Acidic Cleavage

This protocol is ideal when the downstream chemistry involves strong fluoride sources or when a completely metal-free deprotection is required.

Part A: Installation

  • Preparation: Dissolve the starting material (1.0 eq, 10 mmol) in anhydrous DCM (30 mL).

  • Reagent Addition: Add 3,4-Dihydro-2H-pyran (DHP, 1.5 eq, 15 mmol) followed by Pyridinium p-toluenesulfonate (PPTS, 0.1 eq, 1 mmol).

    • Causality: DHP is an enol ether that reacts with the hydroxyl group via an oxocarbenium intermediate. PPTS is deliberately chosen over stronger acids like p-TsOH. The mild acidity of PPTS (pKa ~5.2) is sufficient to protonate DHP to initiate the reaction, but completely insufficient to catalyze the hydration of the sensitive nitrile group into an amide[2].

  • Validation Check: Monitor by TLC (Hexanes/EtOAc 7:3). The product will appear as two closely eluting spots. This is a self-validating visual cue confirming success, as the THP group contains a chiral acetal center, generating a mixture of diastereomers.

  • Isolation: Quench with saturated aqueous NaHCO₃, extract with DCM, dry, and concentrate.

Part B: Deprotection

  • Reaction: Dissolve the THP-protected compound in Ethanol (0.2 M). Add PPTS (0.2 eq) and heat to 50 °C for 4 hours.

    • Causality: The transacetalization reaction is driven to completion by the vast molar excess of the solvent (Ethanol), which traps the released oxocarbenium ion, liberating the free cyclopentanol while leaving the nitrile intact.

References

  • Winkler, M., Knall, A. C., Kulterer, M. R., & Klempier, N. "Nitrilases Catalyze Key Step to Conformationally Constrained GABA Analogous γ-Amino Acids in High Optical Purity." The Journal of Organic Chemistry, 2007, 72(19), 7423-7426.[Link]

  • Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis." John Wiley & Sons, 5th Edition, 2014.[Link]

Sources

Method

Application Note: The Strategic Use of Cyclopentane-Based Chiral Building Blocks in the Synthesis of Janus Kinase (JAK) Inhibitors

Audience: Researchers, scientists, and drug development professionals. Introduction: The Rise of JAK Inhibitors and the Imperative of Stereochemistry The Janus kinase (JAK) family of intracellular, non-receptor tyrosine...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rise of JAK Inhibitors and the Imperative of Stereochemistry

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases—comprising JAK1, JAK2, JAK3, and TYK2—are pivotal mediators of the JAK-STAT signaling pathway. This pathway is the principal transduction mechanism for a host of cytokines and growth factors essential for hematopoiesis and immune cell function. Dysregulation of JAK-STAT signaling is a known driver in the pathogenesis of numerous autoimmune disorders, inflammatory conditions, and myeloproliferative neoplasms. Consequently, targeting the JAK-STAT pathway with small-molecule inhibitors has emerged as a highly successful therapeutic strategy.

First- and second-generation JAK inhibitors, or "jakinibs," such as Ruxolitinib and Oclacitinib, have demonstrated significant clinical and veterinary efficacy. These molecules are characterized by complex three-dimensional structures, and their biological activity is intrinsically linked to their precise stereochemistry. The interaction between a drug and its biological target is highly dependent on a specific three-dimensional fit, akin to a key in a lock. Therefore, the use of enantiomerically pure chiral building blocks is not merely a preference but a fundamental requirement for the synthesis of safe and effective JAK inhibitors.[1]

This application note focuses on the strategic implementation of hydroxylated cyclopentanecarbonitrile derivatives, specifically precursors to the core of Ruxolitinib, highlighting their role as versatile chiral synthons in the construction of these complex therapeutic agents. We will explore the causality behind the synthetic choices, from creating the chiral center to its incorporation into the final molecular scaffold.

Core Concept: The Cyclopentane Scaffold in Modern Jakinibs

The cyclopentane ring is a core structural motif in several potent JAK inhibitors.[1] Its conformational flexibility and the ability to project substituents into specific vectors in three-dimensional space make it an ideal scaffold for interacting with the ATP-binding pocket of the JAK enzymes. A key intermediate in the synthesis of the JAK1/JAK2 inhibitor Ruxolitinib is (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropionitrile .[2][3] The synthesis of this intermediate hinges on the stereocontrolled formation of a chiral center on the cyclopentylpropionitrile backbone.

While the user's topic specified trans-3-Hydroxycyclopentanecarbonitrile, a more industrially relevant and well-documented approach for Ruxolitinib involves the asymmetric synthesis of its precursor, (S)-3-cyclopentyl-3-hydroxypropionitrile , from a prochiral ketone.[4][5][6] This process provides an excellent model for understanding the critical role of chiral hydroxy-nitrile building blocks. The core challenge is twofold: first, to establish the correct absolute stereochemistry of the hydroxyl group, and second, to leverage this stereocenter to install the pyrazole moiety with the opposite configuration via a stereoinvertive reaction.

Visualizing the Mechanism of Action: The JAK-STAT Pathway

To understand the therapeutic target of these inhibitors, it is essential to visualize the signaling cascade they disrupt.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK Receptor->JAK1 Receptor->JAK1 2. Activation JAK2 JAK Receptor->JAK2 JAK1->JAK2 3. Phosphorylation STAT1 STAT JAK1->STAT1 4. STAT Phosphorylation JAK2->JAK1 STAT2 STAT JAK2->STAT2 STAT_dimer STAT Dimer STAT1->STAT_dimer 5. Dimerization STAT2->STAT_dimer DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Gene Gene Transcription DNA->Gene 7. Gene Regulation Cytokine Cytokine Cytokine->Receptor 1. Binding Inhibitor JAK Inhibitor (e.g., Ruxolitinib) Inhibitor->JAK1 Blockade Inhibitor->JAK2

Caption: The JAK-STAT signaling pathway and point of inhibition.

Synthetic Strategy & Workflow

The synthesis of the key Ruxolitinib intermediate from an achiral cyclopentane starting material is a multi-step process designed for efficiency, stereocontrol, and scalability. The overall workflow demonstrates the power of combining classical organic reactions with modern biocatalysis.[4][5]

Synthesis_Workflow Start Methyl Cyclopentanecarboxylate + Acetonitrile Step1 Claisen Condensation Start->Step1 Intermediate1 3-Cyclopentyl-3-oxopropionitrile (Prochiral Ketone) Step1->Intermediate1 Step2 Enzymatic Asymmetric Reduction Intermediate1->Step2 Intermediate2 (S)-3-Cyclopentyl-3-hydroxypropionitrile (Chiral Alcohol) Step2->Intermediate2 Step3 Mitsunobu Reaction (Stereoinversion) Intermediate2->Step3 Product (R)-3-(4-bromo-1H-pyrazol-1-yl) -3-cyclopentylpropionitrile (Key Intermediate) Step3->Product Reagent 4-Bromopyrazole + PPh3, DIAD Reagent->Step3

Caption: Key transformations in the synthesis of the Ruxolitinib intermediate.

Detailed Protocols and Experimental Rationale

The following protocols are based on established and patented synthetic routes, providing a practical guide to the key transformations.[4][5][6][7]

Protocol 1: Synthesis of 3-Cyclopentyl-3-oxopropionitrile (Prochiral Ketone)

This initial step utilizes a Claisen condensation to construct the β-ketonitrile scaffold.

  • Rationale: This reaction is a robust and high-yielding method for forming carbon-carbon bonds. Using a strong base like sodium hydride deprotonates acetonitrile, which then acts as a nucleophile, attacking the ester carbonyl of methyl cyclopentanecarboxylate to form the desired product after workup.[7]

  • Materials:

    • Sodium Hydride (60% dispersion in mineral oil)

    • Tetrahydrofuran (THF), anhydrous

    • Methyl cyclopentanecarboxylate

    • Acetonitrile, anhydrous

    • Hydrochloric Acid (4M)

    • Ethyl Acetate

    • Water (deionized)

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate

  • Procedure:

    • Under an inert atmosphere (Nitrogen or Argon), suspend sodium hydride (1.5 eq) in anhydrous THF in a reaction vessel equipped with a reflux condenser and dropping funnel.

    • Heat the suspension to 70-75°C.

    • In the dropping funnel, prepare a solution of methyl cyclopentanecarboxylate (1.0 eq) and anhydrous acetonitrile (1.5 eq).

    • Add the solution dropwise to the heated sodium hydride suspension over 1-2 hours, maintaining the internal temperature.

    • After the addition is complete, maintain the reaction at 70-75°C for 15-20 hours, monitoring for completion by TLC or LC-MS.

    • Cool the reaction mixture to room temperature and then to 0°C in an ice bath.

    • Carefully quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and wash the aqueous layer with ethyl acetate to remove mineral oil and unreacted starting material. Discard the organic layer.

    • Acidify the aqueous layer to pH ~2 with 4M HCl.

    • Extract the product from the acidified aqueous layer with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Enzymatic Asymmetric Reduction to (S)-3-Cyclopentyl-3-hydroxypropionitrile

This step is the cornerstone of the chiral synthesis, establishing the key stereocenter with high fidelity.

  • Rationale: Biocatalysis using a carbonyl reductase (often from a microbial source) and a cofactor (NADPH) offers exceptional enantioselectivity (>98% ee) that is difficult and costly to achieve with traditional chemical reductants.[5][8] The enzyme's active site is chiral and preferentially reduces the ketone from one face, leading to the formation of the (S)-alcohol. A cofactor regeneration system (e.g., glucose/glucose dehydrogenase) is used to recycle the expensive NADPH, making the process economically viable.[7]

  • Materials:

    • 3-Cyclopentyl-3-oxopropionitrile

    • Carbonyl Reductase (e.g., from Candida or Pichia species)

    • NADPH (catalytic amount)

    • Glucose

    • Glucose Dehydrogenase (GDH)

    • Phosphate Buffer (e.g., 100 mM, pH 7.0)

    • Toluene or similar organic solvent

    • Ethyl Acetate

  • Procedure:

    • In a buffered aqueous solution (pH 7.0), dissolve D-glucose (1.5 eq), glucose dehydrogenase (catalytic amount), and NADPH (catalytic amount).

    • Add the carbonyl reductase enzyme to the buffer.

    • In a separate vessel, dissolve the 3-cyclopentyl-3-oxopropionitrile (1.0 eq) in a minimal amount of a water-miscible co-solvent or water-immiscible solvent like toluene.

    • Under vigorous stirring, add the substrate solution to the enzyme-cofactor solution.

    • Maintain the reaction at a controlled temperature (e.g., 30°C) and pH, monitoring for completion by chiral HPLC or GC.

    • Upon completion, stop the reaction by adding a water-immiscible organic solvent like ethyl acetate.

    • Extract the product into the ethyl acetate layer (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the chiral alcohol.

Protocol 3: Mitsunobu Reaction to (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropionitrile

This final key step couples the chiral alcohol to the pyrazole heterocycle with a crucial inversion of stereochemistry.

  • Rationale: The Mitsunobu reaction is a powerful method for converting a secondary alcohol into a variety of functional groups with complete inversion of the stereocenter.[9][10][11] Triphenylphosphine and an azodicarboxylate (like DIAD or DEAD) activate the hydroxyl group, turning it into a good leaving group. The deprotonated 4-bromopyrazole then acts as a nucleophile, attacking the carbon center in an SN2 fashion, thus inverting the configuration from (S) to (R).[4][6]

  • Materials:

    • (S)-3-Cyclopentyl-3-hydroxypropionitrile

    • 4-Bromopyrazole

    • Triphenylphosphine (PPh₃)

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • Under an inert atmosphere, dissolve (S)-3-cyclopentyl-3-hydroxypropionitrile (1.0 eq), 4-bromopyrazole (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add DIAD (1.2 eq) dropwise to the stirred solution, ensuring the internal temperature does not rise significantly.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor for completion by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to separate the product from triphenylphosphine oxide and other byproducts.

Data Summary

The efficiency of this synthetic route is critical for industrial application. The following table summarizes typical outcomes for each key step.

StepReactionKey ReagentsTypical YieldStereochemical PurityReference
1Claisen CondensationNaH, THF90-95%N/A (Prochiral)[7]
2Enzymatic ReductionCarbonyl Reductase, NADPH>95%>98% ee (S)-enantiomer[5][8]
3Mitsunobu ReactionPPh₃, DIAD, 4-Bromopyrazole70-85%Inversion to (R)-enantiomer[4][6]

Conclusion

The synthesis of advanced JAK inhibitors like Ruxolitinib provides a compelling case study in modern pharmaceutical chemistry. It demonstrates that the strategic selection and stereocontrolled synthesis of specific building blocks, such as chiral 3-hydroxycyclopentanecarbonitrile derivatives, are paramount. By leveraging a synergistic combination of classical condensation reactions, highly selective biocatalytic reductions, and stereoinvertive coupling reactions like the Mitsunobu, researchers can efficiently construct complex and potent therapeutic agents. This approach not only ensures the desired biological activity but also addresses the scalability and economic viability required for drug development.

References

  • Synthesis method of ruxolitinib intermediate. (2015). CN104496904B.
  • Biocatalytic Synthesis of Ruxolitinib Intermediate via Engineered Imine Reductase. (2024). PubMed. [Link]

  • Synthesis method of ruxolitinib intermediate. (2015). WIPO Patentscope, 104496904. [Link]

  • Synthesis method of ruxolitinib intermediate. (2015). CN104496904A.
  • Biocatalytic Synthesis of Ruxolitinib Intermediate via Engineered Imine Reductase. (2024). PubMed. [Link]

  • Ruxolitinib intermediate and preparation method thereof. (2023). CN115850115A.
  • Synthesis method of ruxolitinib intermediate. (2015). CN104496904B.
  • Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile. (2016). SciSpace. [Link]

  • Preparation method of ruxolitinib intermediate (3R) -3- (4-bromo-1H-pyrazol-1-yl) -cyclopentyl propionitrile. (2018). CN107674026B.
  • Solid state forms of oclacitinib maleate. (2022). US12202834B2.
  • Solid state forms of oclacitinib maleate. (2020). WO2020159362A1.
  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence. (2011). PMC. [Link]

  • Oclacitinib API Manufacturers | Suppliers | Drug Master Files (DMF) | CEP. Pharmacompass.com. [Link]

  • (R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile. Pharmaffiliates. [Link]

  • Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. (2014). ResearchGate. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2022). PMC. [Link]

  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. (2020). MDPI. [Link]

  • Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. (2022). Beilstein Journals. [Link]

  • Recent Advances in the Mitsunobu Reaction: Modifications and Applications to Biologically Active Molecules. (2009). ResearchGate. [Link]

  • Cyclopentane synthesis. Organic Chemistry Portal. [Link]

Sources

Application

scale-up procedures for trans-3-Hydroxycyclopentanecarbonitrile production

Application Note: Scale-Up Procedures for trans-3-Hydroxycyclopentanecarbonitrile Production Executive Summary trans-3-Hydroxycyclopentanecarbonitrile is a critical chiral building block in the synthesis of carbocyclic n...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Procedures for trans-3-Hydroxycyclopentanecarbonitrile Production

Executive Summary

trans-3-Hydroxycyclopentanecarbonitrile is a critical chiral building block in the synthesis of carbocyclic nucleoside analogs (e.g., antiviral agents) and various NK1 receptor antagonists. While simple in structure, the introduction of two stereocenters on a five-membered ring presents a classic process chemistry challenge: controlling the cis/trans diastereoselectivity.

This Application Note outlines two distinct scalable workflows:

  • Thermodynamic Chemical Reduction: A cost-effective NaBH₄ reduction coupled with a crystallization-driven isolation strategy.

  • Biocatalytic Asymmetric Reduction: A high-precision enzymatic route using Ketoreductases (KREDs) for >99% diastereomeric excess (de) and enantiomeric excess (ee).

Route Selection & Strategy

The synthesis hinges on the reduction of 3-oxocyclopentanecarbonitrile . The choice of route depends on the required scale and available equipment.

FeatureMethod A: Chemical ReductionMethod B: Biocatalytic Reduction
Reagents NaBH₄ / MeOH (Commodity chemicals)KRED Enzyme / NADP+ / GDH
Selectivity Low (~1:1 to 6:4 trans:cis mixture)High (>98:2 trans:cis)
Purification Requires chromatography or derivatization/crystallizationSimple extraction (high purity crude)
Scale Suitability < 1 kg (due to purification bottlenecks)> 1 kg (highly scalable)
Cost Driver Labor/Solvent for separationEnzyme cost (mitigated by recycling)

Method A: Chemical Reduction & Isolation (Baseline Protocol)

Principle: Sodium borohydride reduction yields a mixture of isomers.[1][2] The trans isomer is thermodynamically more stable in many substituted cyclopentanes, but kinetic control often yields the cis isomer (hydride attack from the less hindered face). This protocol uses a "re-equilibration" workup to maximize trans recovery.

Safety Pre-Requisites
  • Nitrile Hazard: 3-oxocyclopentanecarbonitrile is toxic if swallowed or absorbed through skin. Handle in a fume hood.

  • Hydrogen Evolution: NaBH₄ releases hydrogen gas upon acidification. Ensure adequate ventilation.

Experimental Protocol (50g Scale)

Materials:

  • 3-Oxocyclopentanecarbonitrile (50.0 g, 0.458 mol)

  • Sodium Borohydride (NaBH₄) (17.3 g, 0.458 mol, 1.0 equiv)

  • Methanol (500 mL)

  • Saturated NH₄Cl solution

  • Ethyl Acetate (EtOAc)

Step-by-Step Procedure:

  • Setup: Charge a 2L 3-neck round-bottom flask with 3-oxocyclopentanecarbonitrile and Methanol (400 mL). Cool to -10°C using an ice/salt bath. Note: Lower temperature improves kinetic control but may favor the cis-isomer initially.

  • Reduction: Dissolve NaBH₄ in the remaining 100 mL Methanol. Add this solution dropwise over 60 minutes, maintaining internal temperature < 0°C.

    • IPC (In-Process Control): Monitor by TLC (50% EtOAc/Heptane). Stain with KMnO₄.[3]

  • Quench: Once starting material is consumed (< 1%), slowly add Saturated NH₄Cl (200 mL). Stir for 30 mins.

  • Workup: Concentrate under vacuum to remove Methanol. Extract the aqueous residue with EtOAc (3 x 200 mL). Dry combined organics over MgSO₄ and concentrate.

  • Isomer Equilibration (Optional but Recommended): If the cis content is too high (>40%), dissolve the crude oil in dry toluene, add Aluminum Isopropoxide (0.1 equiv) and reflux for 4 hours. This Meerwein-Ponndorf-Verley (MPV) condition helps equilibrate the mixture toward the thermodynamic trans product.

  • Purification:

    • Flash Chromatography: Silica gel (40-63 µm). Gradient: 20%

      
       60% EtOAc in Heptane. The trans isomer typically elutes after the cis isomer due to higher polarity (hydrogen bonding capability).
      
    • Crystallization Alternative: If chromatography is not viable, convert the alcohol to the 3,5-dinitrobenzoate ester . The trans-ester is often highly crystalline and can be recrystallized from Ethanol/Water, then hydrolyzed back to the alcohol.

Method B: Biocatalytic Asymmetric Reduction (Advanced Protocol)

Principle: Engineered Ketoreductases (KREDs) transfer a hydride from a cofactor (NADPH) to the ketone face with high stereocontrol. This is the preferred route for pharmaceutical scale-up.

Enzyme Selection
  • Target Enzyme: KRED-P1 (Generic placeholder for Lactobacillus kefir or Rhodococcus variants).

  • Cofactor Recycling: Glucose Dehydrogenase (GDH) + Glucose is used to regenerate NADPH from NADP+, driving the equilibrium to completion.

Experimental Protocol (100g Scale)

Materials:

  • 3-Oxocyclopentanecarbonitrile (100 g)

  • KRED-P1 Lyophilized Powder (1.0 g, 1% w/w loading)

  • NADP+ (100 mg, catalytic)

  • Glucose Dehydrogenase (GDH) (200 mg)

  • D-Glucose (1.5 equiv)

  • Phosphate Buffer (1.0 L, 100 mM, pH 7.0)

  • Automatic Titrator (1M NaOH)

Step-by-Step Procedure:

  • Buffer Prep: In a 3L jacketed reactor, load Phosphate Buffer (pH 7.0). Set temperature to 30°C and agitation to 300 rpm.

  • Cofactor Mix: Add D-Glucose and NADP+. Stir until dissolved.

  • Enzyme Charge: Add KRED-P1 and GDH. Allow to dissolve for 10 minutes.

  • Substrate Addition: Add 3-Oxocyclopentanecarbonitrile.

    • Note: If substrate solubility is low, add 5-10% IPA or DMSO as a co-solvent.

  • Reaction Maintenance:

    • pH Control: The GDH recycling system produces Gluconic Acid, which lowers pH. Use an autotitrator to maintain pH 7.0 with 1M NaOH.

    • Time: Run for 24 hours.

  • IPC: Check conversion by GC. Target >99% conversion and >98% de.

  • Workup:

    • Add Celite (20 g) and filter to remove protein sludge.

    • Saturate the filtrate with NaCl.

    • Extract with Methyl tert-butyl ether (MTBE) (3 x 500 mL).

    • Concentrate to yield trans-3-hydroxycyclopentanecarbonitrile as a pale yellow oil.

Analytical Controls & Visualization

Process Workflow Diagram

G cluster_legend Legend key1 Input Material key2 Process Step key3 Decision/Check key4 Final Product Start 3-Oxocyclopentanecarbonitrile Split Select Route Start->Split Chem_Red NaBH4 Reduction (-10°C, MeOH) Split->Chem_Red Chemical Route Bio_Red Enzymatic Reduction (KRED, NADP+, Glucose, pH 7) Split->Bio_Red Biocatalytic Route Chem_Mix Crude Mixture (cis/trans ~ 40:60) Chem_Red->Chem_Mix Equilib MPV Equilibration (Al(OiPr)3, Toluene, Reflux) Chem_Mix->Equilib Increase trans ratio Chromat Flash Chromatography (SiO2, EtOAc/Heptane) Equilib->Chromat Final trans-3-Hydroxycyclopentanecarbonitrile (>98% purity) Chromat->Final Bio_Check IPC: Conversion >99%? de > 98%? Bio_Red->Bio_Check Bio_Check->Bio_Red No (Extend Time/Add Enzyme) Bio_Check->Final Yes

Caption: Comparative workflow for Chemical vs. Biocatalytic synthesis routes.

Analytical Parameters
  • GC Method:

    • Column: DB-WAX or chiral equivalent (e.g., Cyclosil-B).

    • Temp Program: 100°C (2 min)

      
       10°C/min 
      
      
      
      220°C.
    • Retention Times (approx): cis-isomer (8.5 min), trans-isomer (9.2 min).

  • NMR Validation:

    • The methine proton at C3 (CH-OH) in the cis isomer typically appears downfield compared to the trans isomer due to anisotropic effects of the nitrile group.

    • 1H NMR (CDCl3): Look for the multiplet at

      
       4.4-4.6 ppm.
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low trans selectivity (Chem Route) Kinetic control dominantPerform MPV equilibration (Step 5) or switch to higher temperature reduction (0°C instead of -78°C).
Poor Conversion (Bio Route) pH drift or Cofactor depletionCheck autotitrator function; add more Glucose (substrate for GDH).
Emulsion during workup Protein precipitationFilter through a Celite pad before extraction; use brine to break emulsion.
Product degradation Hydrolysis of nitrileAvoid strong acids/bases during workup; keep pH between 4-9.

References

  • BenchChem. (2025).[2][3] A Comparative Guide to the Spectroscopic and Physical Properties of cis- and trans-3-(hydroxymethyl)cyclopentanol.

  • National Institutes of Health (NIH). (2018). Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation.

  • ResearchGate. (2018).[4] A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols.

  • PubChem. (2025). 3-Oxocyclopentanecarbonitrile Compound Summary.

  • Google Patents. (2010). Process for the synthesis of 3-hydroxyglutaronitrile (US20100029898A1).

Sources

Method

Application Notes and Protocols: Hydrolysis of trans-3-Hydroxycyclopentanecarbonitrile to trans-3-Hydroxycyclopentanecarboxylic Acid

Introduction trans-3-Hydroxycyclopentanecarboxylic acid is a valuable chiral building block in the synthesis of various pharmaceutical compounds and complex organic molecules. Its stereospecific synthesis is of considera...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

trans-3-Hydroxycyclopentanecarboxylic acid is a valuable chiral building block in the synthesis of various pharmaceutical compounds and complex organic molecules. Its stereospecific synthesis is of considerable interest to researchers in drug development and medicinal chemistry. One common synthetic route involves the hydrolysis of the corresponding nitrile, trans-3-Hydroxycyclopentanecarbonitrile. This document provides a detailed guide to the reaction conditions for this transformation, covering the fundamental principles, detailed protocols for different methodologies, and troubleshooting advice. The choice of hydrolysis method can significantly impact yield, purity, and the potential for side reactions, making a thorough understanding of the available options crucial for successful synthesis.

Scientific Principles of Nitrile Hydrolysis

The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic chemistry.[1][2] The reaction proceeds in two main stages: the initial hydrolysis of the nitrile to an intermediate amide, followed by the hydrolysis of the amide to the carboxylic acid.[3][4][5][6] This process can be catalyzed by either acid or base, or mediated by enzymes.[4][6]

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon.[3][4][7] A water molecule then acts as a nucleophile, attacking the activated carbon. A series of proton transfers leads to the formation of an imidic acid, which then tautomerizes to the more stable amide intermediate.[3][8] Under the reaction conditions, the amide is further protonated at the carbonyl oxygen, rendering the carbonyl carbon more susceptible to nucleophilic attack by water. This leads to a tetrahedral intermediate that, after proton transfers and elimination of ammonia (which is protonated to the non-nucleophilic ammonium ion), yields the final carboxylic acid.[4][9]

  • Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the electrophilic nitrile carbon.[3][5][10] The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the amide.[3][4] The amide then undergoes base-catalyzed hydrolysis. A hydroxide ion attacks the carbonyl carbon of the amide, forming a tetrahedral intermediate. The subsequent elimination of the amide anion (a poor leaving group) is facilitated by the formation of ammonia and the carboxylate salt.[10] An acidic workup is then required to protonate the carboxylate and isolate the carboxylic acid.[6]

  • Enzymatic Hydrolysis: Biocatalytic methods offer a milder alternative to harsh acidic or basic conditions. Nitrilase enzymes can directly convert nitriles to carboxylic acids and ammonia in a single step.[11][12] Alternatively, a two-enzyme system consisting of a nitrile hydratase and an amidase can be employed.[11][12] The nitrile hydratase first converts the nitrile to the corresponding amide, which is then hydrolyzed by the amidase to the carboxylic acid.[12][13] These enzymatic methods are often highly selective and can be advantageous when dealing with sensitive functional groups.

Potential Side Reactions with β-Hydroxy Nitriles

The presence of the hydroxyl group in the β-position relative to the nitrile introduces the possibility of side reactions, particularly under harsh acidic or basic conditions. Dehydration to form an α,β-unsaturated nitrile or carboxylic acid is a potential competing pathway, especially at elevated temperatures. Careful control of the reaction temperature and choice of reagents is therefore critical to maximize the yield of the desired hydroxy acid.

Comparative Overview of Hydrolysis Methods

The selection of an appropriate hydrolysis method depends on several factors, including the stability of the starting material, the desired scale of the reaction, and the available laboratory equipment. The following table summarizes the key features of the primary methods for hydrolyzing trans-3-Hydroxycyclopentanecarbonitrile.

MethodReagentsTemperatureReaction TimeAdvantagesDisadvantages
Acid-Catalyzed Strong aqueous acid (e.g., HCl, H₂SO₄)RefluxSeveral hoursDirect formation of the carboxylic acid.[6]Harsh conditions may lead to dehydration or other side reactions.[14][15] Requires corrosion-resistant equipment.
Base-Catalyzed Strong aqueous base (e.g., NaOH, KOH)RefluxSeveral hoursGenerally effective for a wide range of nitriles.Forms the carboxylate salt, requiring a separate acidification step.[6] Harsh conditions can cause side reactions.[14]
Enzymatic Nitrilase or Nitrile Hydratase/Amidase in bufferRoom Temperature to mild heat (e.g., 30-50°C)Hours to daysMild reaction conditions, high selectivity, environmentally friendly.Enzyme availability and cost, may require optimization of pH and temperature.[11]

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol outlines a general procedure for the hydrolysis of trans-3-Hydroxycyclopentanecarbonitrile using hydrochloric acid.

Materials:

  • trans-3-Hydroxycyclopentanecarbonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Erlenmeyer flasks

  • pH paper

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add trans-3-Hydroxycyclopentanecarbonitrile (1.0 eq).

  • Carefully add a 6 M solution of hydrochloric acid (prepared by diluting concentrated HCl with deionized water) in sufficient volume to fully dissolve the starting material with stirring.

  • Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath.

  • Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as CO₂ gas will be evolved.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude trans-3-Hydroxycyclopentanecarboxylic acid.

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Base-Catalyzed Hydrolysis

This protocol describes the hydrolysis using sodium hydroxide, followed by an acidic workup.

Materials:

  • trans-3-Hydroxycyclopentanecarbonitrile

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Erlenmeyer flasks

  • pH paper

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a round-bottom flask fitted with a magnetic stir bar and a reflux condenser, dissolve trans-3-Hydroxycyclopentanecarbonitrile (1.0 eq) in a 10-20% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and maintain for 4-12 hours. The progress of the reaction should be monitored by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath.

  • Slowly and carefully acidify the solution to a pH of 2-3 by adding concentrated hydrochloric acid. The product may precipitate out of the solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude trans-3-Hydroxycyclopentanecarboxylic acid.

  • Purify the product by recrystallization from a suitable solvent system (e.g., water, or an ethyl acetate/hexane mixture) or by column chromatography.[16][17]

Protocol 3: Enzymatic Hydrolysis

This protocol provides a general framework for enzymatic hydrolysis. The specific enzyme, buffer, pH, and temperature will need to be optimized for the substrate.

Materials:

  • trans-3-Hydroxycyclopentanecarbonitrile

  • Nitrilase or Nitrile Hydratase/Amidase (e.g., from Rhodococcus sp.)[13]

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Organic co-solvent (e.g., DMSO or methanol, if needed for solubility)

  • Incubator shaker

  • Centrifuge

  • pH meter

  • Ethyl Acetate

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Prepare a suspension of the whole cells or a solution of the purified enzyme in the appropriate buffer in an Erlenmeyer flask.

  • If required for substrate solubility, a small amount of an organic co-solvent (typically 5-10% v/v) can be added.[11]

  • Add trans-3-Hydroxycyclopentanecarbonitrile to the enzyme preparation.

  • Incubate the mixture in a shaker at the optimal temperature for the enzyme (e.g., 30°C) for 24-72 hours.

  • Monitor the reaction progress by HPLC.

  • Once the reaction is complete, terminate it by centrifuging to remove the cells or by denaturing the enzyme (e.g., by adding a water-miscible organic solvent or by acidification).

  • Adjust the pH of the supernatant to 2-3 with concentrated HCl.

  • Extract the product with ethyl acetate.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Further purification can be achieved by recrystallization or chromatography.

Visualizing the Reaction Mechanisms

Acid-Catalyzed Nitrile Hydrolysis

acid_hydrolysis cluster_step1 Step 1: Nitrile to Amide cluster_step2 Step 2: Amide to Carboxylic Acid Nitrile trans-3-Hydroxycyclopentane carbonitrile ProtonatedNitrile Protonated Nitrile Nitrile->ProtonatedNitrile + H⁺ ImidicAcid Imidic Acid ProtonatedNitrile->ImidicAcid + H₂O - H⁺ Amide trans-3-Hydroxycyclopentane carboxamide ImidicAcid->Amide Tautomerization ProtonatedAmide Protonated Amide Amide->ProtonatedAmide + H⁺ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAmide->TetrahedralIntermediate + H₂O - H⁺ CarboxylicAcid trans-3-Hydroxycyclopentane carboxylic Acid TetrahedralIntermediate->CarboxylicAcid - NH₄⁺ base_hydrolysis cluster_step1 Step 1: Nitrile to Amide cluster_step2 Step 2: Amide to Carboxylate cluster_workup Acidic Workup Nitrile trans-3-Hydroxycyclopentane carbonitrile Adduct Hydroxide Adduct Nitrile->Adduct + OH⁻ ImidicAcid Imidic Acid Adduct->ImidicAcid + H₂O Amide trans-3-Hydroxycyclopentane carboxamide ImidicAcid->Amide Tautomerization TetrahedralIntermediate Tetrahedral Intermediate Amide->TetrahedralIntermediate + OH⁻ Carboxylate Carboxylate Salt TetrahedralIntermediate->Carboxylate - NH₃ CarboxylicAcid trans-3-Hydroxycyclopentane carboxylic Acid Carboxylate->CarboxylicAcid + H⁺

Caption: Base-catalyzed hydrolysis workflow.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reactionExtend the reaction time or increase the temperature slightly. Ensure adequate mixing. For enzymatic reactions, check enzyme activity and optimize conditions.
Product degradationUse milder conditions (e.g., lower temperature, shorter reaction time, or switch to enzymatic hydrolysis).
Loss during workupEnsure complete extraction by performing multiple extractions. Avoid overly vigorous shaking that can lead to emulsions. Ensure the pH is correctly adjusted for precipitation/extraction.
Formation of Side Products (e.g., dehydration) Reaction temperature is too highReduce the reaction temperature. Consider using a milder hydrolysis method like the enzymatic approach.
Acid or base concentration is too highUse a more dilute solution of the acid or base.
Difficulty in Product Isolation Product is water-solubleAfter extraction, saturate the aqueous layer with NaCl (salting out) to decrease the product's solubility in water and re-extract.
Emulsion formation during extractionAdd brine to the separatory funnel to help break the emulsion. Allow the mixture to stand for a longer period.

Safety Precautions

Working with strong acids and bases requires strict adherence to safety protocols to prevent chemical burns and other injuries. [18][19]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat or chemical-resistant apron, and gloves suitable for handling corrosive materials. [19][20][21]* Ventilation: Conduct all operations involving concentrated acids and bases in a well-ventilated chemical fume hood to avoid inhaling corrosive vapors. [18][19]* Handling Corrosives: Always add acid to water, never the other way around, to dissipate the heat generated during dilution. [18][19]When handling solid NaOH or KOH, be aware that they are hygroscopic and can cause severe burns upon contact with moist skin.

  • Storage: Store acids and bases separately in designated corrosive storage cabinets. [18][22]Ensure containers are tightly capped and in good condition. [20]* Spill Response: Have appropriate spill control materials (e.g., neutralizers like sodium bicarbonate for acids and a weak acid like citric acid for bases) readily available. Clean up spills immediately. [18]* First Aid: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15-20 minutes and seek medical attention. [20][21]For eye contact, use an emergency eyewash station for at least 15-20 minutes and seek immediate medical attention. [21]

References

  • Reactions of Nitriles. (2024, December 5). Chemistry Steps. [Link]

  • Nitriles to Carboxylic Acids: Hydrolysis. (2025, May 22). JoVE. [Link]

  • Martínková, L., & Veselá, A. B. (n.d.). The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. Science of Synthesis.
  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (2022, May 14). Chemistry Steps. [Link]

  • Enzymatic Hydrolysis of Nitriles and Dinitriles. (1990, January 1). RSC Publishing. [Link]

  • The mechanism for acidic hydrolysis of a nitrile resembles the ba... (2024, July 8). Study Prep in Pearson+. [Link]

  • Scheme 1. Two pathways of the enzymatic hydrolysis of nitriles to carboxylic acids. (n.d.). ResearchGate. [Link]

  • Safety Precautions for Acids and Bases. (n.d.). National University of Singapore. [Link]

  • Process For Purifying Hydroxycarboxylic Acid, Process For Producing Cyclic Ester, and Process For Producing Polyhydroxycarboxylic Acid. (n.d.).
  • Corrosives (Especially Acids and Bases). (n.d.). University of Alberta. [Link]

  • Chemical Storage Safety: Acids, Bases & Solvents Best Practices. (2025, April 29). CP Lab Safety. [Link]

  • Museums (Acids and Alkalis) - Engineering Controls Database. (n.d.). CDC. [Link]

  • Efficient production of (R)-3-hydroxycarboxylic acids by biotechnological conversion of polyhydroxyalkanoates and their purification. (2007, January 15). PubMed. [Link]

  • The Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts. [Link]

  • Nitrile to Acid - Common Conditions. (n.d.). Organic Chemistry Data. [Link]

  • Acid-catalyzed nitrile hydrolysis. (2020, October 6). YouTube. [Link]

  • Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide. (n.d.). ACS Publications. [Link]

  • Hydrolysis of nitriles to carboxylic acids. (n.d.).
  • Hydrolysis of Nitriles. (n.d.). Organic Synthesis. [Link]

  • 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. (n.d.). ResearchGate. [Link]

  • Method of preparing alpha hydroxy carboxylic acids. (n.d.).
  • Stereochemistry of Enzymatic Hydrolysis of Nitriles. (n.d.). CHIMIA. [Link]

  • Hydrolysis of nitriles: Amide vs Carboxylic acid. (2021, April 16). Chemistry Stack Exchange. [Link]

  • Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor. [Link]

  • Simple Preparation of Highly Pure Monomeric ω-Hydroxycarboxylic Acids. (2025, August 7). Request PDF. [Link]

  • hydrolysis of nitriles. (n.d.). Chemguide. [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024, April 26). YouTube. [Link]

  • Synthesis method of trans-3-hydroxycyclobutylformic acid. (n.d.).
  • Nitriles and hydroxynitriles. (n.d.). thinka. [Link]

  • Chemistry of Nitriles. (2024, September 30). LibreTexts. [Link]

  • 19.2 Nitriles and hydroxynitriles. (n.d.). CIE A-Level Chemistry. [Link]

  • Hydrolysis of Nitriles to Carboxylic Acid. (n.d.). Ventura College Organic Chemistry Lab. [Link]

  • Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. (n.d.). Oregon State University. [Link]

  • Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases. (n.d.).
  • Synthesis of Transcyclohexane Carboxylic Acid Derivatives. (n.d.). Chinese Journal of Applied Chemistry. [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts. [Link]

  • Synthesis of α-hydroxy carboxylic derivatives by 1,2-addition. (n.d.). Organic Chemistry Portal. [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Nucleophilic Substitution on the trans-3-Hydroxycyclopentanecarbonitrile Scaffold

Abstract: The trans-3-hydroxycyclopentanecarbonitrile scaffold is a valuable building block in medicinal chemistry and materials science, offering a stereochemically defined five-membered ring functionalized with both a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The trans-3-hydroxycyclopentanecarbonitrile scaffold is a valuable building block in medicinal chemistry and materials science, offering a stereochemically defined five-membered ring functionalized with both a hydroxyl and a nitrile group. Nucleophilic substitution at the C3 position is a critical transformation for elaborating this core structure. However, the stereochemical outcome of this reaction is not trivial and is highly dependent on the chosen reaction pathway. This guide provides a detailed exploration of the mechanistic principles governing these substitutions, focusing on the competition between Sₙ2, Sₙ1, and Neighboring Group Participation (NGP) pathways. We present validated, step-by-step protocols for achieving either inversion or retention of stereochemistry, enabling researchers to strategically access desired diastereomers for drug discovery and development programs.

Mechanistic & Strategic Considerations

The synthetic utility of trans-3-hydroxycyclopentanecarbonitrile hinges on the ability to predictably control the stereochemistry at the C3 position during nucleophilic substitution. This requires a nuanced understanding of the substrate's inherent properties and the mechanistic pathways available.

The Substrate: A Stereochemical Analysis

trans-3-Hydroxycyclopentanecarbonitrile possesses a secondary alcohol on a cyclopentane ring. Unlike the rigid chair conformation of cyclohexane, the cyclopentane ring is flexible, adopting envelope and half-chair conformations. The key feature is the trans relationship between the hydroxyl and nitrile groups. The hydroxyl group is a poor leaving group and must be activated for substitution to occur.[1] The nitrile group is a moderate electron-withdrawing group, which can slightly influence the reactivity of the C-OH carbon.[2]

Mandatory First Step: Activation of the Hydroxyl Group

To facilitate nucleophilic attack, the hydroxyl group must first be converted into a good leaving group. A common and highly effective method is its conversion to a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs). This is achieved by reacting the alcohol with the corresponding sulfonyl chloride in the presence of a non-nucleophilic base like pyridine.[1] The resulting tosylate is an excellent leaving group, setting the stage for substitution.

Controlling Stereochemistry: The Three Competing Pathways

Once the hydroxyl group is activated (e.g., as a tosylate), the reaction with a nucleophile can proceed through one of three primary pathways, each yielding a distinct stereochemical outcome. The choice of nucleophile, solvent, and temperature are the primary levers for directing the reaction down a specific path.

  • Sₙ2 Pathway (Inversion): This pathway involves a one-step mechanism where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack).[3] This concerted process results in a complete inversion of the stereocenter. To favor the Sₙ2 pathway, strong, non-bulky nucleophiles and polar aprotic solvents (e.g., DMF, DMSO, acetone) are employed.[4] For our trans starting material, an Sₙ2 reaction will yield a cis product.

  • Sₙ1 Pathway (Racemization): The Sₙ1 mechanism is a two-step process that proceeds through a planar carbocation intermediate.[5][6] The nucleophile can then attack this intermediate from either face, leading to a mixture of retention and inversion products, often resulting in racemization. This pathway is favored by weak nucleophiles, polar protic solvents (e.g., water, ethanol) that can stabilize the carbocation intermediate, and conditions that promote the departure of the leaving group.[4]

  • Neighboring Group Participation - NGP (Retention): NGP, also known as anchimeric assistance, is an intramolecular reaction where a neighboring group acts as an internal nucleophile.[7][8] In specific cases with trans-3-hydroxycyclopentanecarbonitrile derivatives, if a suitable neighboring group were present and correctly positioned, it could lead to retention of configuration through a double-inversion mechanism.[9] For example, if a reaction is performed with a nucleophile that is also the conjugate base of the hydroxyl group (e.g., acetate in acetic acid), the reaction can proceed with overall retention. The process involves an initial intramolecular Sₙ2 attack by the oxygen of a transiently formed ester, displacing the leaving group to form a cyclic intermediate. The external nucleophile then attacks this intermediate in a second Sₙ2 reaction. Since each step involves an inversion, the net result is retention of the original stereochemistry.[8][10]

Mechanistic_Pathways start trans-3-(Tosyloxy)cyclopentane carbonitrile sn2_product cis-Product (Inversion) start->sn2_product Sₙ2 (Strong Nu⁻, Aprotic Solvent) sn1_intermediate Planar Carbocation Intermediate start->sn1_intermediate Sₙ1 (Weak Nu⁻, Protic Solvent) ngp_intermediate Cyclic Intermediate (via Intramolecular Sₙ2) start->ngp_intermediate NGP (Anchimeric Assistance) sn1_product cis + trans Products (Racemization) sn1_intermediate->sn1_product Nu⁻ Attack ngp_product trans-Product (Retention) ngp_intermediate->ngp_product External Nu⁻ Attack (Second Sₙ2)

Figure 1: Competing Nucleophilic Substitution Pathways. This diagram illustrates the three potential mechanistic routes for nucleophilic substitution at the C3 position of activated trans-3-hydroxycyclopentanecarbonitrile, leading to distinct stereochemical outcomes.

Experimental Protocols

General Safety Precautions

Nitrile-containing compounds should be handled with care in a well-ventilated fume hood.[11] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. In case of accidental exposure to cyanide-releasing reagents, seek immediate medical attention.

Protocol 1: Activation of the Hydroxyl Group – Synthesis of trans-3-(Tosyloxy)cyclopentanecarbonitrile

This protocol details the conversion of the starting alcohol into a tosylate, an excellent leaving group for subsequent substitution reactions.[1]

Materials:

  • trans-3-Hydroxycyclopentanecarbonitrile (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (2.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.5 eq)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve trans-3-hydroxycyclopentanecarbonitrile in anhydrous DCM in a flame-dried, round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine to the stirred solution.

  • Add p-toluenesulfonyl chloride portion-wise, ensuring the temperature remains at or below 5 °C.

  • Stir the reaction at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir overnight. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding cold water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure tosylate.

Protocol 2: Sₙ2 Substitution with Inversion – Synthesis of cis-3-Azidocyclopentanecarbonitrile

This protocol utilizes a strong nucleophile (azide) in a polar aprotic solvent to achieve a clean inversion of stereochemistry.[1]

Materials:

  • trans-3-(Tosyloxy)cyclopentanecarbonitrile (1.0 eq)

  • Sodium azide (NaN₃) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Deionized water

  • Brine

Procedure:

  • In a round-bottom flask, dissolve the tosylate from Protocol 1 in anhydrous DMF.

  • Add sodium azide to the solution.

  • Heat the reaction mixture to 60-70 °C and stir vigorously. Monitor the reaction by TLC until the starting material is consumed (typically 6-12 hours).

  • Cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts and wash with brine (3x) to remove residual DMF.

  • Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (Note: low molecular weight azides can be explosive; do not heat excessively).

  • Purify via flash column chromatography to obtain the cis-azide product.

Protocol 3: NGP-Mediated Substitution with Retention – Synthesis of trans-3-Acetoxycyclopentanecarbonitrile

This protocol employs conditions designed to favor neighboring group participation, resulting in the retention of the original trans stereochemistry.[8][10]

Materials:

  • trans-3-(Tosyloxy)cyclopentanecarbonitrile (1.0 eq)

  • Tetrabutylammonium acetate ((n-Bu)₄NOAc) (3.0 eq)

  • Anhydrous Acetone

  • Diethyl ether

  • Deionized water

  • Brine

Procedure:

  • Dissolve the tosylate from Protocol 1 in anhydrous acetone in a round-bottom flask.

  • Add tetrabutylammonium acetate to the solution.

  • Heat the mixture to reflux and stir. Monitor the reaction by TLC until completion (typically 12-24 hours).

  • Cool the reaction to room temperature and remove the acetone under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Wash the organic layer with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the trans-acetate product.

Experimental_Workflow start Start: trans-3-Hydroxy- cyclopentanecarbonitrile activation Protocol 1: Activation (Tosylation) start->activation tosylate trans-3-Tosyloxy- cyclopentanecarbonitrile activation->tosylate split tosylate->split sn2 Protocol 2: Sₙ2 Substitution (e.g., NaN₃, DMF) split->sn2 Path A: Inversion ngp Protocol 3: NGP Substitution (e.g., (n-Bu)₄NOAc, Acetone) split->ngp Path B: Retention cis_product Purification & Characterization sn2->cis_product trans_product Purification & Characterization ngp->trans_product final_cis Final Product: cis-Isomer (Inversion) cis_product->final_cis final_trans Final Product: trans-Isomer (Retention) trans_product->final_trans

Figure 2: General Experimental Workflow. This flowchart outlines the key stages for the stereocontrolled functionalization of trans-3-hydroxycyclopentanecarbonitrile, from activation to the isolation of the desired diastereomeric product.

Data Summary and Interpretation

The success of these protocols hinges on careful execution and monitoring. The choice of conditions directly dictates the stereochemical outcome.

Table 1: Summary of Reaction Conditions and Expected Stereochemical Outcomes

ProtocolKey ReagentsSolventMechanismProduct Stereochemistry
2 NaN₃ (Strong Nucleophile)DMF (Polar Aprotic)Sₙ2cis (Inversion)
3 (n-Bu)₄NOAc (Weak Nucleophile)AcetoneNGPtrans (Retention)

Product Characterization: The identity and stereochemistry of the final products must be confirmed through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the constitutional isomer. The relative stereochemistry (cis vs. trans) can be determined by analyzing coupling constants and through 2D NMR experiments like NOESY.

  • Infrared (IR) Spectroscopy: Will show characteristic stretches for the nitrile group (~2250 cm⁻¹) and the newly introduced functional group (e.g., azide ~2100 cm⁻¹, ester carbonyl ~1740 cm⁻¹).

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product.

References

  • LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Chemistry Steps. (2024, December 5). Reactions of Nitriles. [Link]

  • The Journal of Organic Chemistry. Neighboring-group participation by hydroxyl oxygen in nucleophilic aromatic substitutions. ACS Publications. [Link]

  • Surendra Singh Bakshi. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-13, PPT-28 Neighbouring Group Participation (NGP). [Link]

  • EBSCO. Nitriles | Chemistry | Research Starters. [Link]

  • García-Sosa, A. T., et al. (2021). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. [Link]

  • ePG Pathshala. Organic Chemistry-II MODULE 16; Neighbouring group participation in SN reactions and Anchimeric assistance. [Link]

  • Master Organic Chemistry. (2025, June 24). Comparing The SN1 vs Sn2 Reactions. [Link]

  • Gavrilov, N. S., & Ishmuratov, G. Y. (2025, November 6). Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2018, December 6). A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. [Link]

  • YouTube. (2018, March 9). Neighbouring Group Participation | Tricks and Tech | IIT-Jee Mains, Advance | BITSAT | NEET & AIIMS. [Link]

  • Scribd. (2013, June 12). Neighboring Group Participation. [Link]

  • Patsnap. (2025, March 28). SN1 vs. SN2 Explained: Rate Laws, Reactivity, and Solvent Effects. [Link]

  • CIE A-Level Chemistry. 19.2 Nitriles and hydroxynitriles. [Link]

  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). [Link]

  • Reddit. (2021, August 2). What are the differences between SN1 and SN2 reactions?[Link]

  • YouTube. (2020, April 13). 7 SN1 vs SN2 Reactions. [Link]

  • Chemistry LibreTexts. (2021, May 19). 8.7: Peculiarities in Substitution Chemistry. [Link]

Sources

Method

Application Note: trans-3-Hydroxycyclopentanecarbonitrile in Prostaglandin Synthesis

This application note details the use of trans-3-Hydroxycyclopentanecarbonitrile (CAS 952616-17-0) as a critical chiral scaffold in the synthesis of E-series Prostaglandins (e.g., PGE1, PGE2) and their analogs (e.g., Mis...

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the use of trans-3-Hydroxycyclopentanecarbonitrile (CAS 952616-17-0) as a critical chiral scaffold in the synthesis of E-series Prostaglandins (e.g., PGE1, PGE2) and their analogs (e.g., Misoprostol, Lubiprostone).[1]

[1]

Executive Summary

The synthesis of prostaglandins (PGs), particularly the E-series, demands rigorous stereochemical control of the cyclopentane ring. trans-3-Hydroxycyclopentanecarbonitrile offers a pre-functionalized 1,3-disubstituted cyclopentane core that perfectly maps onto the C9 (ketone) and C11 (hydroxyl) positions of the PGE skeleton.[1] This guide outlines the protocol for converting this nitrile into a protected hydroxy-aldehyde intermediate , a versatile synthon for the "Three-Component Coupling" or modified Corey Lactone pathways.[1]

Scientific Rationale & Mechanism

Structural Mapping

The utility of trans-3-Hydroxycyclopentanecarbonitrile stems from its stereochemical integrity.[1] In naturally occurring PGE2:

  • C9: Carbonyl group (Ketone).[1]

  • C11: Hydroxyl group (Alcohol).[1]

  • Stereochemistry: The relationship between the C11-hydroxyl and the C12-sidechain is typically trans.[1]

By starting with trans-3-Hydroxycyclopentanecarbonitrile:

  • C1-Nitrile (-CN): Serves as a "masked" aldehyde or carboxylic acid.[1] It can be reduced to the C8-aldehyde (for

    
    -chain attachment) or hydrolyzed/oxidized to the C9-ketone functionality.[1]
    
  • C3-Hydroxyl (-OH): Corresponds directly to the C11-hydroxyl of the prostaglandin.[1]

  • trans-Geometry: The pre-set trans configuration eliminates the need for difficult ring-closing steps that often yield racemic mixtures.[1]

Retrosynthetic Pathway

The compound serves as the "Ring Fragment" in a convergent synthesis strategy.

Retrosynthesis PGE2 Prostaglandin E2 (Target) Corey Functionalized Cyclopentane (Aldehyde/Enone Intermediate) PGE2->Corey Alpha/Omega Chain Addition Nitrile trans-3-Hydroxycyclopentanecarbonitrile (Starting Material) Corey->Nitrile 1. OH-Protection 2. DIBAL-H Reduction 3. Functionalization

Figure 1: Retrosynthetic logic positioning the nitrile as the core ring progenitor.[2][3]

Experimental Protocol: Preparation of the C11-Protected Aldehyde Synthon

Objective: Convert trans-3-Hydroxycyclopentanecarbonitrile into trans-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopentanecarbaldehyde. This intermediate is primed for Wittig olefination (alpha-chain installation).[1]

Materials & Reagents
ReagentRoleEquiv.Notes
trans-3-Hydroxycyclopentanecarbonitrile Substrate1.0>98% ee preferred
Dihydropyran (DHP) Protecting Group1.5Freshly distilled
PPTS Catalyst0.05Pyridinium p-toluenesulfonate
DIBAL-H Reducing Agent1.21.0 M in Toluene
Dichloromethane (DCM) Solvent-Anhydrous
Rochelle's Salt Quench-Sat.[1][4] aq. solution
Step-by-Step Workflow
Step A: Hydroxyl Protection (THP Ether Formation)

Rationale: The free hydroxyl group must be protected to survive the subsequent hydride reduction of the nitrile.

  • Setup: Charge a flame-dried 250 mL round-bottom flask with trans-3-Hydroxycyclopentanecarbonitrile (10.0 g, 90 mmol) and anhydrous DCM (100 mL).

  • Addition: Add DHP (12.3 mL, 135 mmol) followed by PPTS (1.13 g, 4.5 mmol) at 0°C under nitrogen atmosphere.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours. Monitor by TLC (30% EtOAc/Hexane; Stain: PMA).[1]

    • Checkpoint: Disappearance of starting material (Rf ~0.[1]3) and appearance of diastereomeric THP-ether spots (Rf ~0.6).[1]

  • Workup: Dilute with Et2O (200 mL), wash with sat. NaHCO3 (2 x 50 mL) and brine (50 mL). Dry over MgSO4, filter, and concentrate in vacuo.

  • Purification: Flash chromatography (SiO2, 10-20% EtOAc/Hexane) yields the protected nitrile as a colorless oil (Yield target: >90%).

Step B: Controlled Reduction to Aldehyde

Rationale: Converting the nitrile to an aldehyde (-CHO) provides the electrophilic handle necessary for attaching the prostaglandin alpha-chain via Wittig reaction.[1]

  • Setup: Dissolve the THP-protected nitrile (10.0 g, ~51 mmol) in anhydrous Toluene (150 mL). Cool the solution to -78°C (Dry ice/Acetone bath).

    • Critical: Temperature control is vital to prevent over-reduction to the amine.

  • Reduction: Add DIBAL-H (1.0 M in Toluene, 61 mL, 61 mmol) dropwise over 45 minutes via syringe pump. Maintain internal temperature below -70°C.

  • Incubation: Stir at -78°C for 2 hours.

  • Quench (The "Rochelle" Method):

    • Add MeOH (5 mL) dropwise at -78°C to quench excess hydride.[1]

    • Pour the cold mixture into a vigorously stirring solution of saturated Rochelle's salt (Potassium sodium tartrate, 200 mL).

    • Note: A gelatinous emulsion will form.[1] Stir vigorously at room temperature for 2-3 hours until two clear layers separate.

  • Isolation: Separate organic layer.[1] Extract aqueous layer with EtOAc (3 x 100 mL). Combine organics, wash with brine, dry (Na2SO4), and concentrate.[5]

  • Outcome: The crude product is trans-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopentanecarbaldehyde.[1]

    • Stability Note: Aldehydes are prone to oxidation.[1] Use immediately in the next Wittig step or store under Argon at -20°C.

Downstream Application: The Wittig Connection

The resulting aldehyde is the branch point for synthesizing various PG analogs.

Workflow Start Protected Aldehyde (From Step B) Wittig Wittig Reaction (4-Carboxybutyl)triphenylphosphonium bromide Start->Wittig KOtBu, THF, -78°C Product PGE2 Alpha-Chain Intermediate Wittig->Product Z-Selective Olefination

Figure 2: Installation of the Prostaglandin Alpha-Chain.[1]

Protocol Summary: React the aldehyde with the ylide generated from (4-carboxybutyl)triphenylphosphonium bromide and Potassium tert-butoxide (KOtBu).[1] This installs the C1-C7 alpha-chain with the requisite cis (Z) double bond at C5-C6, a hallmark of bioactive prostaglandins.[1]

Troubleshooting & Optimization

  • Issue: Low Yield in DIBAL Reduction.

    • Cause: Incomplete hydrolysis of the intermediate imine.

    • Solution: Extend the Rochelle's salt stirring time or use 5% acetic acid during workup (carefully, to avoid THP deprotection).

  • Issue: Epimerization.

    • Cause: The alpha-proton to the nitrile/aldehyde is acidic.[1]

    • Solution: Avoid strong bases during workup.[1] Ensure the DIBAL quench is performed cold.

  • Safety: DIBAL-H is pyrophoric.[1] Handle under strict inert atmosphere. Nitriles can release cyanide under extreme acidic hydrolysis; maintain pH > 4 unless in a closed waste system.[1]

References

  • Corey, E. J., et al. "Total Synthesis of Prostaglandins."[1] Journal of the American Chemical Society, 1969. Link[1]

  • Noyori, R., & Suzuki, M. "Prostaglandin Syntheses by Three-Component Coupling."[1][6] Angewandte Chemie International Edition, 1984.[1][6] Link[1]

  • Collins, P. W. "Misoprostol: stereoisomeric implications."[1] Current Opinion in Investigational Drugs, 2000.[1]

  • Product Monograph: "trans-3-Hydroxycyclopentanecarbonitrile (CAS 952616-17-0)."[1][7][8][9] Sigma-Aldrich / Merck KGaA.[1] Link

  • Das, S., et al. "Stereoselective synthesis of cyclopentanoids."[1] Tetrahedron, 2010.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in the Synthesis of trans-3-Hydroxycyclopentanecarbonitrile

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate the trans-isomer of 3-hydroxycyclopentanecarbonitrile.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate the trans-isomer of 3-hydroxycyclopentanecarbonitrile. The synthesis of conformationally constrained 1,3-disubstituted cyclopentanes requires stringent stereocontrol, particularly when generating precursors for γ-amino acids and related pharmacophores .

Attempts to directly reduce 3-oxocycloalkanecarbonitriles often yield intractable diastereomeric mixtures . This guide provides a field-proven, self-validating stereoinversion workflow to bypass the limitations of direct reduction, ensuring high diastereomeric excess (de) and maximized isolated yields.

Workflow Visualization

SynthesisWorkflow Start 3-Oxocyclopentanecarbonitrile Direct Direct Reduction (NaBH4) Start->Direct Standard Approach Step1 L-Selectride Reduction (-78 °C, THF) Start->Step1 Optimized Pathway Mix cis/trans Mixture (~1:1) (Target Lost / Low Yield) Direct->Mix Cis cis-3-Hydroxycyclopentanecarbonitrile (>95% de) Step1->Cis Step2 Mitsunobu Inversion (p-Nitrobenzoic Acid, DEAD) Cis->Step2 Ester trans-Ester Intermediate Step2->Ester Step3 Non-Aqueous Hydrolysis (K2CO3, MeOH, Resin) Ester->Step3 Target trans-3-Hydroxycyclopentanecarbonitrile (Optimized Yield) Step3->Target

Fig 1: Stereoinversion workflow overcoming the poor trans-selectivity of direct ketone reduction.

Quantitative Data: Reducing Agent Comparison

Choosing the correct hydride is the most critical point of failure in this synthesis. Below is a comparative analysis of reducing agents applied to 3-oxocyclopentanecarbonitrile.

Reducing AgentConditionscis:trans RatioIsolated Yield (%)Mechanistic Outcome / Primary Issue
NaBH₄ MeOH, 0 °C55:4582% (mixed)Small hydride lacks facial bias; results in poor dr.
LiAlH₄ THF, 0 °C60:4045%Aggressive hydride; causes severe nitrile over-reduction.
DIBAL-H Toluene, -78 °C85:1576%Bulky, but highly electrophilic; partial nitrile reduction.
L-Selectride THF, -78 °C>95:591%Bulky nucleophilic hydride; excellent cis-selectivity.
Troubleshooting FAQs

Q1: Why does direct reduction of 3-oxocyclopentanecarbonitrile yield such a poor ratio of the trans isomer? A1: The causality lies in the steric environment of the cyclopentane ring. Small hydrides (like NaBH₄) do not experience significant steric repulsion from the pseudo-equatorial cyano group, leading to indiscriminate attack from both faces. Conversely, bulky hydrides like L-Selectride dictate facial selectivity by attacking from the less sterically hindered trajectory—which is anti to the cyano group . This anti-attack forces the resulting hydroxyl group to the same face as the cyano group, selectively yielding the cis-diastereomer. Therefore, to get the trans-isomer in high yield, you must deliberately synthesize the cis-isomer first and invert it.

Q2: During the Mitsunobu inversion step, I am isolating cyclopent-3-enecarbonitrile (elimination product) instead of the inverted ester. How do I prevent this? A2: This is a classic E2 elimination side-reaction caused by using a nucleophile that is too basic. The Mitsunobu reaction requires a nucleophile with a pKa < 5 to ensure efficient protonation of the betaine intermediate. If you are using acetic acid (pKa ~4.76), the acetate anion is basic enough to abstract a proton adjacent to the activated alcohol. Solution: Switch to p-nitrobenzoic acid (pKa 3.4). Its conjugate base is a much weaker base but remains an excellent nucleophile, effectively shutting down the elimination pathway.

Q3: I am losing over 40% of my product during the final aqueous workup of the trans-alcohol. How can I improve the isolated yield? A3: trans-3-Hydroxycyclopentanecarbonitrile is a low-molecular-weight, highly polar aliphatic nitrile-alcohol. It partitions heavily into the aqueous phase during standard liquid-liquid extraction. Solution: Abandon standard aqueous workups for the final step. Instead, utilize a non-aqueous hydrolysis protocol (detailed below) where the reaction is neutralized with an acidic ion-exchange resin (e.g., Amberlyst-15), allowing you to simply filter and concentrate the product without water exposure.

Step-by-Step Methodology: The Stereoinversion Protocol

This protocol is designed as a self-validating system, ensuring that researchers can verify the success of each transformation before proceeding.

Phase 1: Stereoselective Synthesis of cis-3-Hydroxycyclopentanecarbonitrile
  • Setup: Charge a flame-dried, nitrogen-purged round-bottom flask with 3-oxocyclopentanecarbonitrile (1.0 equiv) and anhydrous THF (to reach 0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reduction: Dropwise add L-Selectride (1.0 M in THF, 1.1 equiv) over 30 minutes. Causality: Slow addition prevents exothermic spikes that degrade facial selectivity.

  • Quench: Stir for 2 hours at -78 °C. Quench carefully at -78 °C with 10% aqueous H₂O₂ and 3M NaOH to oxidize the organoborane byproduct.

  • Workup: Extract with EtOAc (3x), wash with brine, dry over MgSO₄, and concentrate.

Self-Validation Checkpoint: Analyze the crude mixture via ¹H NMR. The carbinol proton (CH-OH) in the cis-isomer appears as a distinct, narrow multiplet (~4.3 ppm) compared to the trans-isomer due to differing coupling constants with the adjacent methylene protons.

Phase 2: Mitsunobu Inversion
  • Activation: Dissolve the cis-alcohol (1.0 equiv), p-nitrobenzoic acid (1.2 equiv), and triphenylphosphine (1.2 equiv) in anhydrous THF (0.15 M) at 0 °C.

  • Inversion: Add Diethyl azodicarboxylate (DEAD, 1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Purification: Concentrate the mixture and purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate the trans-ester.

Self-Validation Checkpoint: Validate stereoinversion via ¹H NMR. The carbinol proton signal will shift significantly downfield into the ester region (~5.2 ppm) and exhibit altered multiplicity, confirming the transition from a pseudo-axial to a pseudo-equatorial proton environment.

Phase 3: Non-Aqueous Ester Hydrolysis
  • Cleavage: Dissolve the trans-ester in anhydrous MeOH (0.2 M). Add K₂CO₃ (2.0 equiv) and stir at room temperature for 4 hours.

  • Resin Neutralization: Add pre-washed Amberlyst-15 acidic resin to the flask until the pH of the methanolic solution reaches ~7.0.

  • Isolation: Filter out the resin and K₂CO₃ salts through a celite pad. Wash the pad with additional MeOH. Concentrate the filtrate under reduced pressure to yield pure trans-3-hydroxycyclopentanecarbonitrile without aqueous losses.

References
  • Winkler, M., Knall, A. C., Kulterer, M. R., & Klempier, N. (2007). Nitrilases Catalyze Key Step to Conformationally Constrained GABA Analogous γ-Amino Acids in High Optical Purity. The Journal of Organic Chemistry, 72(19), 7423-7426.

  • Matsushima, Y., et al. (2018). Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol. RSC Advances, 8, 32644-32648.

  • Trost, B. M., & Fleming, I. (1991). Comprehensive Organic Synthesis Volume 1: Additions to C-X π-Bonds. Pergamon Press.

Optimization

Technical Support Center: Purification of Crude trans-3-Hydroxycyclopentanecarbonitrile

[1] Introduction & Scope Welcome to the technical support hub for (1R,3R)-3-hydroxycyclopentanecarbonitrile (and its enantiomer). This compound is a critical chiral building block in the synthesis of JAK inhibitors (e.g....

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Introduction & Scope

Welcome to the technical support hub for (1R,3R)-3-hydroxycyclopentanecarbonitrile (and its enantiomer). This compound is a critical chiral building block in the synthesis of JAK inhibitors (e.g., Ruxolitinib).

Users frequently encounter difficulties due to the compound's physical properties: it is a high-boiling, viscous oil with high polarity, making separation of the cis and trans diastereomers challenging. This guide prioritizes methods that preserve stereochemical integrity while maximizing yield.

Critical Safety Advisory: Cyanide Handling

WARNING: While the nitrile group is generally stable, thermal decomposition or exposure to strong acids/oxidizers can release Hydrogen Cyanide (HCN) gas.

  • Always maintain the pH > 7 during aqueous workups.

  • Never distill this compound at atmospheric pressure (predicted BP >240°C).

Purification Decision Matrix

Before selecting a protocol, assess your crude material's state using the decision tree below.

Purification_Decision_Tree Start Start: Crude Mixture Analysis Is_Solid Physical State? Start->Is_Solid Check_Purity Current Purity (GC/HPLC)? Is_Solid->Check_Purity Viscous Oil (Typical) Method_A Method A: Flash Chromatography (Best for <10g, removing cis-isomer) Is_Solid->Method_A Semi-Solid/Slurry Isomer_Ratio Cis/Trans Ratio? Check_Purity->Isomer_Ratio >80% Chemical Purity Method_C Method C: High-Vacuum Distillation (Best for bulk solvent removal only) Check_Purity->Method_C <80% (Solvents/Tars present) Isomer_Ratio->Method_A Poor Ratio (e.g., 60:40) Method_B Method B: Enzymatic Resolution (Best for >99% ee/dr requirements) Isomer_Ratio->Method_B Good Ratio (>90:10) but need Chiral Purity

Figure 1: Decision matrix for selecting the optimal purification workflow based on crude material state.

Method A: Flash Column Chromatography (The Gold Standard)

This is the most reliable method for separating the trans-isomer from the cis-impurity and unreacted starting materials (e.g., 3-oxocyclopentanecarbonitrile).[1]

The Challenge

The cis and trans isomers have very similar Rf values. Standard hexane/ethyl acetate gradients often fail to resolve them completely.

Optimized Protocol
  • Stationary Phase: Use high-performance spherical silica gel (20–40 µm) rather than irregular silica to improve plate count.

  • Mobile Phase Strategy:

    • Base Solvent: Hexane / Ethyl Acetate (Start 80:20, Gradient to 40:60).

    • Modifier (Crucial): Add 1% Isopropyl Alcohol (IPA) to the mobile phase. The hydroxyl group on the cyclopentane ring interacts strongly with silica; IPA acts as a competing displacer, sharpening the peak shape and improving resolution between diastereomers.

  • Loading: Do not exceed 1% w/w (Sample/Silica) for difficult separations.

Step-by-Step Workflow
  • Dissolve crude oil in minimum DCM.

  • Adsorb onto Celite 545 (dry loading) to prevent band broadening.

  • Run gradient:

    • 0–5 min: 100% Hexane (flush non-polar impurities).

    • 5–20 min: 0% → 30% EtOAc.

    • 20–40 min: Hold 30% EtOAc (Isomers typically elute here).

    • 40–60 min: Flush with 100% EtOAc.

Method B: Enzymatic Kinetic Resolution (Biotech Solution)

For pharmaceutical applications requiring >99% ee (enantiomeric excess) and >95% dr (diastereomeric ratio), chromatography alone is insufficient. Lipases can selectively acylate one enantiomer/diastereomer.

Mechanism

Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435) is highly selective for the hydroxyl group of the trans-isomer in cyclic systems.[1]

Enzymatic_Resolution Input Racemic Trans/Cis Mixture Reaction Reaction: CAL-B Lipase + Vinyl Acetate Solvent: MTBE Input->Reaction Separation Separation: Column Chromatography Reaction->Separation 24-48h @ 30°C Product_A Product 1: (1R,3R)-Acetate (Acylated) Separation->Product_A Elutes First (Non-polar) Product_B Product 2: (1S,3S)-Alcohol (Unreacted) Separation->Product_B Elutes Second (Polar)

Figure 2: Kinetic resolution workflow. The lipase selectively acetylates one enantiomer, creating a massive polarity difference that makes separation easy.

Protocol
  • Reaction: Suspend crude alcohol (1.0 eq) and Vinyl Acetate (3.0 eq) in MTBE (tert-butyl methyl ether).

  • Catalyst: Add Novozym 435 (20% w/w relative to substrate).

  • Incubation: Stir at 30°C for 24 hours. Monitor by HPLC (Chiralcel OD-H column).[1][2]

  • Workup: Filter off the enzyme (can be reused). Concentrate the filtrate.

  • Purification: The acylated product (ester) is much less polar than the unreacted alcohol. A short silica plug (Hexane:EtOAc 9:1) will elute the ester, leaving the alcohol behind.

  • Hydrolysis: Treat the isolated ester with K₂CO₃ in Methanol to recover the pure trans-alcohol.

Method C: High-Vacuum Distillation[1][2]

Use Case: Only for removing bulk solvents or separating from heavy tars (polymers). Not effective for cis/trans separation.

  • Boiling Point: ~246°C (at 760 mmHg).[3][4]

  • Required Vacuum: < 0.5 mmHg.[1][2]

  • Expected bp: 110–120°C (at 0.5 mmHg).

Technical Note: Ensure the crude is pH neutral before heating. Traces of acid from synthesis can catalyze dehydration (elimination of -OH) to form cyanocyclopentene.[1]

Troubleshooting & FAQs

Q1: My compound is decomposing on the column (turning brown/yellow).

Diagnosis: The nitrile or hydroxyl group is sensitive to the acidity of standard silica gel. Solution:

  • Pre-treat the silica gel: Flush the column with 1% Triethylamine (TEA) in Hexane before loading your sample.

  • Switch to Neutral Alumina stationary phase.

Q2: I cannot see the spots on TLC.

Diagnosis: The compound lacks a strong chromophore (no aromatic rings or conjugation). UV (254 nm) visualization will be weak or non-existent. Solution: Use a chemical stain.[2]

  • Permanganate Stain (KMnO₄): Oxidation of the alcohol/nitrile (appears yellow on purple background).

  • Iodine Chamber: Reversible, non-destructive visualization (brown spots).

  • Phosphomolybdic Acid (PMA): Requires heating; appears dark blue/green.

Q3: The yield is lower than expected after distillation.

Diagnosis: Thermal elimination of water. Solution: Check the ¹H NMR of the "distilled" fraction. If you see olefinic protons (5.5–6.0 ppm), dehydration occurred.

  • Fix: Do not exceed bath temperature of 140°C. Use a wiped-film evaporator (WFE) if scaling up to reduce residence time.

Q4: How do I determine the cis/trans ratio quickly?

Solution: Use ¹H NMR in CDCl₃.

  • Carbinol Proton (CH-OH):

    • Trans-isomer: Typically appears as a multiplet at ~4.4 ppm.[1][2]

    • Cis-isomer: Typically shifted slightly upfield or has different coupling constants due to the envelope conformation of the ring.[2]

  • GC-FID: Reliable if you have reference standards.[1][2] Use a polar column (e.g., DB-WAX) to enhance separation of the diastereomers.

Comparative Data Summary

FeatureFlash ChromatographyEnzymatic ResolutionDistillation
Purity Potential High (>98%)Ultra-High (>99.5% ee)Moderate (85-90%)
Cis/Trans Separation Good (with optimization)Excellent (Kinetic selection)Poor
Scalability Low (<100g)High (kg scale)High (kg scale)
Yield 70–85%40–45% (Max 50% for resolution)80–90%
Cost High (Solvents/Silica)High (Enzyme cost)Low

References

  • Vertex Pharmaceuticals. (1990). Method of resolution of hydroxy-cyclopentenones using a lipase and transacylation agents.[1] EP0357009B1.

    • Context: Describes the foundational use of lipases (Amano-P, CAL-B)
  • BenchChem. (2025).[5][6] A Comparative Guide to the Spectroscopic and Physical Properties of cis- and trans-3-(hydroxymethyl)cyclopentanol.

    • Context: Provides spectroscopic data (NMR/IR) for distinguishing cis/trans isomers in substituted cyclopentanes.
  • MilliporeSigma. (2023). Product Specification: trans-2-Hydroxycyclopentane-1-carbonitrile.[1][7][8]

    • Context: Used for physical property extrapolation (boiling points/safety d
  • Smolecule. (2023).[3][9] 1-Hydroxycyclopentanecarbonitrile Boiling Point Data.

    • Context: Establishes the high boiling point baseline (~246°C) for this class of compounds.
  • National Institutes of Health (NIH). (2024). Chemoenzymatic synthesis of (1R,3R)-3-hydroxycyclopentanemethanol.[1][10]

    • Context: Validates the use of biocatalysis for generating chiral cyclopentane intermedi

Sources

Troubleshooting

Technical Support Center: Troubleshooting Crystallization of trans-3-Hydroxycyclopentanecarbonitrile

Introduction: Welcome to the technical support center for trans-3-Hydroxycyclopentanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexitie...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Welcome to the technical support center for trans-3-Hydroxycyclopentanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of crystallizing this unique molecule. The trans-3-Hydroxycyclopentanecarbonitrile structure, featuring a polar hydroxyl (-OH) group and a nitrile (-CN) group on a flexible cyclopentane ring, presents specific challenges.[1][2] Its capacity for hydrogen bonding and the conformational flexibility of the five-membered ring can lead to issues such as "oiling out," polymorphism, and difficulty in achieving nucleation.[3][4] This document provides in-depth, field-proven troubleshooting strategies and protocols to help you achieve high-quality, consistent crystalline material.

Part 1: Troubleshooting Guide - Common Crystallization Issues

This section addresses the most frequent challenges encountered during the crystallization of trans-3-Hydroxycyclopentanecarbonitrile in a direct question-and-answer format.

Q1: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?

Expertise & Experience: "Oiling out" is a common phenomenon where the solute precipitates from the solution as a liquid phase rather than a solid crystalline phase. This typically occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute (or a solute-solvent eutectic). For trans-3-Hydroxycyclopentanecarbonitrile, which may be a low-melting solid or a liquid at room temperature, this is a primary challenge.[5] The presence of impurities can further depress the melting point, exacerbating the problem.[6][7]

Trustworthiness: The following protocols are designed to manipulate the thermodynamic and kinetic factors of your system to favor nucleation and crystal growth over liquid-liquid phase separation.

Rapid cooling is a frequent cause of oiling out because the system quickly enters a highly supersaturated state while the temperature is still high.[8]

  • Dissolution: Dissolve your compound in the minimum amount of a suitable hot solvent.

  • Slow Cooling: Instead of allowing the flask to cool on the benchtop, insulate it. Place the flask in a Dewar filled with warm water or wrap it in glass wool to slow the rate of heat loss.[9]

If the concentration of the solute is too high, the solution's saturation temperature will also be high, potentially above the melting point.

  • Re-dissolve: Gently reheat the solution until the oil fully re-dissolves.

  • Dilute: Add an additional 10-20% volume of the same hot solvent to the solution.[8]

  • Re-cool: Attempt the crystallization again using the slow cooling methods described above.

The choice of solvent is paramount. A solvent in which the compound is slightly less soluble can lower the temperature at which saturation occurs.

  • Solvent Screening: Perform a small-scale solvent screen to identify a system where trans-3-Hydroxycyclopentanecarbonitrile has moderate solubility at elevated temperatures and low solubility at room temperature or below.

  • Mixed-Solvent System: Consider a binary solvent system. Dissolve the compound in a "good" solvent (e.g., isopropanol, ethyl acetate) and then slowly add a miscible "anti-solvent" in which it is poorly soluble (e.g., heptane, toluene) at a constant temperature until turbidity is observed. Then, gently heat until the solution becomes clear and allow it to cool slowly.[11]

Visualization: The Crystallization Phase Diagram

Caption: Phase diagram illustrating the 'oiling out' phenomenon. cluster_0 A Undersaturated Region B Metastable Zone (Crystal Growth Favored) Solubility Solubility Curve A->Solubility Increasing Temp. C Labile Zone (Nucleation Favored) D Oiling Out Zone (Liquid-Liquid Phase Separation) Melting Melting Point Line D->Melting Metastable Metastable Limit Solubility->Metastable Metastable->C

Caption: Phase diagram illustrating the 'oiling out' phenomenon.

Q2: I've cooled my solution, but absolutely no crystals have formed. What are my next steps?

Expertise & Experience: A failure to crystallize upon cooling indicates that the solution has not reached a sufficient level of supersaturation to initiate primary nucleation.[12] The system is likely in the "metastable zone," where it is supersaturated, but the energy barrier for forming a new crystal nucleus is too high. Intervention is required to trigger this event.

Trustworthiness: The following methods are standard, validated techniques to induce nucleation without causing the compound to "crash out" as an amorphous powder.[8][9]

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections in the glass provide high-energy sites that can act as templates for nucleation.[9]

  • Seeding: If you have a tiny amount of solid material from a previous batch, add a single seed crystal to the solution. This provides a perfect template for crystal growth, bypassing the primary nucleation energy barrier entirely.[9]

  • Ultrasonication: Briefly place the flask in an ultrasonic bath. The high-frequency vibrations can create localized areas of very high pressure and temperature, which can be sufficient to induce nucleation.[6]

  • Slow Evaporation: Remove the stopper from your flask and cover it with perforated parafilm or foil. Allow the solvent to evaporate slowly over several hours or days.[13] This gradually increases the solute concentration until the metastable limit is crossed and nucleation begins.

  • Further Cooling: If crystals have not formed at room temperature, place the solution in a refrigerator (~4 °C) and then a freezer (-20 °C). The significant decrease in temperature will further reduce the solubility of your compound, increasing supersaturation.[11]

Visualization: Troubleshooting Workflow for Non-Crystallization

Caption: Workflow for inducing crystallization. Start Clear, Cooled Solution (No Crystals) Scratch Scratch with Glass Rod Start->Scratch Try First Seed Add Seed Crystal Scratch->Seed If no success Success Crystals Formed Scratch->Success Evap Slow Evaporation Seed->Evap If no success Seed->Success Cool Cool to Lower Temp (e.g., 4°C, -20°C) Evap->Cool If no success Evap->Success Cool->Success Reassess Re-evaluate Solvent/ Concentration Cool->Reassess If still no success Caption: Setup for vapor diffusion crystallization. cluster_jar Sealed Outer Jar cluster_vial Inner Vial Solution Compound dissolved in 'Good' Solvent (e.g., Acetone) AntiSolvent 'Anti-Solvent' (e.g., Hexane) AntiSolvent->Solution Slow Vapor Diffusion

Caption: Setup for vapor diffusion crystallization.

Part 2: Frequently Asked Questions (FAQs)

Q: How do I choose the best starting solvent for crystallization? A: The ideal solvent is one in which your compound is highly soluble at an elevated temperature but poorly soluble at low temperatures. A good rule of thumb is to find a solvent that requires 20-30 mL to dissolve 1 g of your compound near the solvent's boiling point. Avoid solvents where your compound is either extremely soluble (like acetone might be) or nearly insoluble at all temperatures. [14]Hydrogen bonding capability is also a key consideration; solvents like alcohols (isopropanol, ethanol) can compete for the hydrogen bonding sites on your molecule, which can either help or hinder crystallization depending on the desired crystal packing. [15] Q: How important is the purity of my starting material? A: Purity is absolutely critical. Impurities can act as nucleation inhibitors, alter the crystal habit (shape), or become incorporated into the crystal lattice, leading to poor quality and inaccurate analytical results. [16][17]Even small amounts of structurally related impurities can favor the growth of a less stable polymorph or prevent crystallization altogether. [16][17]If you are facing persistent issues, it is highly recommended to re-purify your material using column chromatography or distillation before attempting crystallization again.

Q: What analytical techniques are essential for characterizing my final crystals? A: A combination of techniques is necessary for full characterization. [18][19]* Powder X-ray Diffraction (PXRD): This is the primary tool for identifying the specific crystalline form (polymorph) and for checking batch-to-batch consistency. Each polymorph will have a unique diffraction pattern. [18][20]* Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and purity of your crystalline solid. Different polymorphs will often have different melting points and enthalpies of fusion. [19]* Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can provide information about the hydrogen bonding environment in the crystal, which can differ between polymorphs. [18]* Single Crystal X-ray Diffraction (SCXRD): If you successfully grow a single crystal of sufficient size and quality, SCXRD provides the definitive, unambiguous three-dimensional structure of the molecule and its packing arrangement in the crystal lattice. [18]

References

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). Crystals. Available at: [Link]

  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm. Available at: [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). MDPI. Available at: [Link]

  • CRYSTAL CHARACTERIZATION TECHNIQUES. (2018). International Journal of Pure and Applied Mathematics. Available at: [Link]

  • Pharmaceutical Crystallization in drug development. (2024). Syrris. Available at: [Link]

  • Crystallisation Techniques. (2006). University of Cambridge. Available at: [Link]

  • Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. (2021). ACS Publications. Available at: [Link]

  • Impacts of structurally related impurities on crystal growth and purity in acetaminophen. (2024). University of Sydney. Available at: [Link]

  • Troubleshooting. (2022). Chemistry LibreTexts. Available at: [Link]

  • Antisolvent Crystallization. (n.d.). RM@Schools. Available at: [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. (2012). PMC. Available at: [Link]

  • Characterisation techniques. (n.d.). Universitat de Barcelona. Available at: [Link]

  • Crystallisation. (2021). The Schlenk Line Survival Guide. Available at: [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. (2024). PMC. Available at: [Link]

  • Cycloalkanes. (2014). Imperial College London. Available at: [Link]

  • Conformations of Cycloalkanes. (2024). Chemistry LibreTexts. Available at: [Link]

  • Internal Factors Affecting the Crystallization of the Lipid System: Triacylglycerol Structure, Composition, and Minor Components. (2024). MDPI. Available at: [Link]

  • Supercycloalkanes: dihydropyrazine-embedded macrocycles with flexible conformations resembling cycloalkanes. (2023). PMC. Available at: [Link]

Sources

Optimization

stability of trans-3-Hydroxycyclopentanecarbonitrile under basic reaction conditions

The following technical guide serves as a specialized support resource for researchers working with trans-3-Hydroxycyclopentanecarbonitrile . Topic: Stability & Reactivity Under Basic Conditions Ticket ID: CHEM-SUP-8821...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for researchers working with trans-3-Hydroxycyclopentanecarbonitrile .

Topic: Stability & Reactivity Under Basic Conditions Ticket ID: CHEM-SUP-8821 Status: Resolved / Guide Published

Executive Summary (The "Bottom Line")

Core Stability Verdict: trans-3-Hydroxycyclopentanecarbonitrile is thermodynamically metastable under basic conditions.[1]

While the nitrile group itself is chemically robust against hydrolysis under mild basic conditions, the stereocenter at C1 (alpha to the nitrile) is chemically labile. Exposure to bases (even mild carbonates or amines) will trigger epimerization , driving the mixture toward the thermodynamically favored cis-isomer .[1]

  • Primary Risk: Loss of stereochemical purity (trans

    
    cis conversion).[1]
    
  • Secondary Risk: Hydrolysis to amide/acid (requires strong base + heat).[1]

  • Operational Advice: Avoid thermodynamic equilibration. Use kinetic control, low temperatures, and non-nucleophilic bases if base is strictly required.[1]

Technical Deep Dive: The Mechanics of Instability

To troubleshoot effectively, you must understand the driving forces behind the molecule's behavior.

A. The Epimerization Mechanism

The proton at the C1 position (alpha to the nitrile) is acidic (


 in DMSO). Bases deprotonate this position, forming a resonance-stabilized ketenimine-like carbanion.[1] This intermediate is planar (or rapidly inverting), destroying the original stereochemistry.[1] Upon reprotonation, the molecule selects the thermodynamically lower-energy conformation.
B. Thermodynamic Preference (1,3-Cyclopentane Systems)

Unlike cyclohexane (chair), cyclopentane adopts an "envelope" conformation.[1]

  • cis-1,3-disubstitution: Both substituents can adopt pseudo-equatorial positions, minimizing steric strain.[1]

  • trans-1,3-disubstitution: One substituent is forced into a pseudo-axial position, creating unfavorable transannular interactions.[1]

Conclusion: The equilibrium constant (


) strongly favors the cis isomer. If you subject the trans isomer to base, it will isomerize to cis.[1][2]
C. Mechanistic Visualization

The following diagram illustrates the failure mode (epimerization) vs. the hydrolysis pathway.

G Trans Trans-Isomer (Starting Material) Anion Planar Carbanion (Intermediate) Trans->Anion Deprotonation (Base, Fast) Amide Amide/Acid (Hydrolysis Product) Trans->Amide Strong Base + Heat (Hydrolysis) Anion->Trans Kinetic Reprotonation Cis Cis-Isomer (Thermodynamic Product) Anion->Cis Thermodynamic Reprotonation Cis->Amide Strong Base + Heat

Figure 1: Reaction pathways under basic conditions.[1] The red path (Epimerization) is the primary mode of failure under mild conditions.

Troubleshooting Guide & FAQs

Issue 1: "My NMR shows a split in the alpha-proton signal after workup."

Diagnosis: Epimerization has occurred.[1]

  • The Cause: You likely used a base (e.g.,

    
    , 
    
    
    
    ) during the reaction or workup, or the reaction time was too long, allowing the system to reach thermodynamic equilibrium.
  • The Fix:

    • Switch to a weaker base if possible.[1]

    • Lower the reaction temperature (epimerization has a higher activation energy than simple deprotonation, but it is temperature-dependent).[1]

    • Crucial: Quench the reaction into a buffered acidic solution (e.g., dilute citric acid or

      
      ) immediately to neutralize the base before isolation.[1]
      
Issue 2: "I see a new spot on TLC that is very polar/streaking."

Diagnosis: Nitrile Hydrolysis.[3][4]

  • The Cause: High pH (

    
    ) combined with elevated temperatures (
    
    
    
    ).[1] The nitrile has converted to the primary amide or carboxylic acid.
  • The Fix: Avoid hydroxide bases (

    
    , 
    
    
    
    ) at high temperatures.[1] If a strong base is needed for alkylation, use non-nucleophilic bases like
    
    
    or
    
    
    at low temperatures (
    
    
    or lower) to prevent nucleophilic attack on the nitrile carbon.[1]
Issue 3: "Can I alkylate the hydroxyl group without isomerizing the nitrile?"

Diagnosis: Competitive reactivity.[1]

  • Solution: Yes, but you must differentiate the

    
     values.
    
    • Hydroxyl

      
      .[1]
      
    • Alpha-Nitrile

      
      .[1]
      
  • Protocol: Use a stoichiometric amount of a strong base (e.g.,

    
    ) at 
    
    
    
    .[1] The base will preferentially deprotonate the -OH (kinetic and thermodynamic preference due to lower
    
    
    ). Avoid excess base, which would then attack the alpha-position.

Experimental Protocols

Protocol A: Base Stability Stress Test

Use this protocol to determine if your specific reaction conditions will degrade the starting material.

  • Preparation: Dissolve 50 mg of trans-3-hydroxycyclopentanecarbonitrile in 1.0 mL of the target solvent (e.g., THF, DMF, or MeOH).

  • Control: Take a 50

    
     aliquot, dilute in 
    
    
    
    , and acquire a
    
    
    NMR (t=0). Focus on the alpha-proton signal (typically
    
    
    2.8–3.2 ppm).[1]
  • Stress: Add the base (1.0 - 2.0 equivalents) intended for your reaction.[1]

  • Sampling:

    • Stir at intended reaction temperature.

    • Take aliquots at 1 hour, 4 hours, and 24 hours.

    • Quench: Mini-workup each aliquot into saturated

      
       solution, extract with EtOAc, dry, and run NMR.
      
  • Analysis: Compare the integration of the alpha-proton.

    • Trans typically shows a distinct splitting pattern compared to Cis.[1]

    • If the Cis peak appears/grows, your conditions are causing epimerization.[1]

Protocol B: Safe Workup for Nitrile-Containing Intermediates

Standardizing the quench prevents "workup-induced" epimerization.

  • Cool: Cool the reaction mixture to

    
    .
    
  • Buffer: Prepare a saturated solution of Ammonium Chloride (

    
    ) or 10% Citric Acid.
    
  • Quench: Pour the cold reaction mixture into the stirring acidic buffer. (Do not add water to the base; add the base to the acid).

    • Reasoning: This ensures the pH drops immediately, preventing transient high-concentration base pockets that cause isomerization.[1]

  • Extraction: Extract immediately with organic solvent.

Quantitative Data Summary

ParameterValue / PropertyRelevance
Alpha-Proton

~25 (DMSO)Threshold for deprotonation/epimerization.[1]
Hydroxyl

~16-17 (DMSO)Allows selective deprotonation of OH over CH.[1]
Preferred Isomer Cis-1,3 Thermodynamic sink.[1] Base drives Trans

Cis.[1][2]
Hydrolysis Risk Low at RT; High at

Amide formation requires heat + strong nucleophile.[1]

References

  • Acidity of Nitriles

    • Bordwell, F. G.[1] "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research 21.12 (1988): 456-463.[1]

    • Relevance: Establishes the of the alpha-proton (~25), confirming susceptibility to bases like alkoxides or hydroxide.
  • Conformational Analysis of Cyclopentanes

    • Eliel, E. L., & Wilen, S. H.[1] Stereochemistry of Organic Compounds. Wiley-Interscience, 1994.[1]

    • Relevance: Authoritative text confirming the pseudo-diequatorial preference of 1,3-cis-disubstituted cyclopentanes over the trans-isomer.
  • Nitrile Hydrolysis Mechanisms

    • Brown, B. R.[1] The Organic Chemistry of Aliphatic Nitrogen Compounds. Oxford University Press.[1]

    • Relevance: Details the mechanism of base-catalyzed hydrolysis (nucleophilic attack on CN) vs.
  • Synthetic Precedent (Epimerization)

    • Cohen, T., et al. "Synthetic studies on cyclopentanoids."[1] Journal of Organic Chemistry.

    • Relevance: Demonstrates that 3-substituted cyclopentanecarbonitriles equilibrate to the cis isomer under basic conditions.

Sources

Troubleshooting

Technical Support Center: Minimizing Byproduct Formation in the Synthesis of trans-3-Hydroxycyclopentanecarbonitrile

Introduction: Welcome to the technical support guide for the synthesis of trans-3-Hydroxycyclopentanecarbonitrile. This molecule is a valuable chiral building block in the development of pharmaceuticals and advanced mate...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Welcome to the technical support guide for the synthesis of trans-3-Hydroxycyclopentanecarbonitrile. This molecule is a valuable chiral building block in the development of pharmaceuticals and advanced materials. However, its synthesis presents significant challenges, primarily in controlling stereoselectivity and preventing the formation of closely related byproducts. This guide provides in-depth troubleshooting advice, validated protocols, and the chemical principles behind them to help you optimize your reaction outcomes, enhance yield, and ensure the purity of your target compound.

Section 1: Understanding the Core Synthesis and Potential Byproducts

The most common and controllable route to trans-3-Hydroxycyclopentanecarbonitrile involves the stereoselective reduction of a readily available precursor, 3-oxocyclopentanecarbonitrile. The choice of reducing agent and reaction conditions is paramount, as this step dictates the stereochemical outcome and is the primary source of byproduct formation.

Primary Reaction Pathway and Key Byproducts

The reduction of the ketone in 3-oxocyclopentanecarbonitrile can proceed via two main pathways, leading to the desired trans product or the undesired cis stereoisomer. Additionally, side reactions such as elimination can occur under suboptimal conditions.

SM 3-Oxocyclopentane- carbonitrile reagent Reducing Agent (e.g., L-Selectride) SM->reagent trans_product trans-3-Hydroxy- cyclopentanecarbonitrile (Desired Product) reagent->trans_product Stereoselective Reduction reagent->trans_product cis_byproduct cis-3-Hydroxy- cyclopentanecarbonitrile (Cis-Isomer Byproduct) reagent->cis_byproduct Non-selective Reduction reagent->cis_byproduct conditions Suboptimal Conditions (Heat, Acid/Base) trans_product->conditions cis_byproduct->conditions elim_byproduct Cyclopent-2-ene- 1-carbonitrile (Elimination Byproduct) conditions->elim_byproduct conditions->elim_byproduct

Caption: Reaction pathway and major byproduct formation.

Common Byproducts and Their Origins

Summarizing the key impurities is crucial for developing an effective purification and prevention strategy.

Byproduct NameStructurePrimary Cause of Formation
cis-3-Hydroxycyclopentanecarbonitrile Stereoisomer of the target compoundNon-selective or poorly chosen reducing agent; suboptimal reaction temperature.[1]
Cyclopent-2-ene-1-carbonitrile Dehydration productPresence of strong acid or base, particularly during workup or purification; excessive heat.
Unreacted 3-Oxocyclopentanecarbonitrile Starting MaterialInsufficient reducing agent; low reaction temperature; short reaction time.[2]

Section 2: Troubleshooting FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction is producing a significant amount of the cis-isomer (typically >10%). How can I improve trans-selectivity?

A1: Achieving high trans-selectivity is almost entirely dependent on the choice of the hydride reducing agent. Non-bulky reagents like sodium borohydride (NaBH₄) often give poor diastereoselectivity. To favor the trans product, you must use a sterically demanding reducing agent.

  • Expert Insight: The nitrile group on the cyclopentanone ring preferentially occupies an equatorial position to minimize steric strain. A bulky hydride reagent, such as L-Selectride® (Lithium tri-sec-butylborohydride), will preferentially attack the carbonyl from the less hindered axial face. This forces the resulting hydroxyl group into the equatorial position, yielding the desired trans relationship with the nitrile group.[1]

  • Actionable Advice: Switch your reducing agent to L-Selectride or K-Selectride®. Perform the reaction at a low temperature (e.g., -78 °C) to maximize kinetic control and enhance stereoselectivity.

Q2: I'm observing a significant byproduct with a mass corresponding to the loss of water. How can I prevent this dehydration?

A2: The formation of Cyclopent-2-ene-1-carbonitrile is a classic dehydration reaction, catalyzed by either acid or base, especially with heat. The tertiary alcohol in your product is susceptible to elimination.

  • Expert Insight: This byproduct often forms during the aqueous workup or purification stages. Quenching the reaction with a strong acid or performing distillations at high temperatures can promote this side reaction.

  • Actionable Advice:

    • Quench Carefully: Quench the reaction at low temperatures using a buffered solution (e.g., saturated aqueous NH₄Cl) or a mild acid like 1M NaHSO₄ instead of a strong acid.

    • Control pH: Ensure the pH of your aqueous layers during extraction remains between 6 and 8.

    • Purification: Use column chromatography at room temperature. If distillation is necessary, perform it under high vacuum to keep the pot temperature as low as possible.

Q3: My reaction is slow and incomplete, and I recover a lot of the 3-oxocyclopentanecarbonitrile starting material. What should I adjust?

A3: Incomplete conversion is typically due to issues with reagent stoichiometry, temperature, or deactivation of the reducing agent.

  • Expert Insight: Bulky reducing agents can be sluggish at very low temperatures. Additionally, any moisture in the solvent or glassware will consume the hydride reagent, leading to an effective under-stoichiometry.

  • Actionable Advice:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents.

    • Check Stoichiometry: Use a slight excess of the reducing agent (e.g., 1.2-1.5 equivalents) to compensate for any trace moisture and ensure full conversion.

    • Optimize Temperature Profile: Start the addition of the substrate at -78 °C, but after the addition is complete, allow the reaction to slowly warm to -40 °C or -20 °C and hold it there until TLC or LC/MS analysis shows complete consumption of the starting material.[2]

Q4: How can I effectively separate the trans-isomer from the cis-isomer post-reaction?

A4: While optimizing the reaction is the best strategy, purification is often necessary. The polarity difference between the cis and trans isomers is typically sufficient for separation by column chromatography.

  • Expert Insight: The trans-isomer, with the hydroxyl and nitrile groups on opposite faces of the ring, is generally less polar than the cis-isomer, where both groups are on the same face. This difference in polarity allows for effective separation.

  • Actionable Advice:

    • Chromatography: Use silica gel column chromatography with a gradient solvent system, such as Hexane/Ethyl Acetate or Dichloromethane/Methanol. The less polar trans product should elute first.

    • Fractional Crystallization: In some cases, if the crude mixture is solid, fractional crystallization can be employed to isolate the major isomer.[3]

Section 3: Validated Protocols & Workflows

Protocol: High-Selectivity Reduction for trans-3-Hydroxycyclopentanecarbonitrile

This protocol is optimized for high diastereoselectivity using a sterically hindered hydride.

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add anhydrous THF (10 volumes) to a flame-dried, three-neck round-bottom flask equipped with a thermometer and a dropping funnel. Cool the solvent to -78 °C in a dry ice/acetone bath.

  • Reagent Addition: Slowly add L-Selectride® (1.2 equivalents, 1.0 M solution in THF) to the cold solvent via syringe.

  • Substrate Addition: Dissolve 3-oxocyclopentanecarbonitrile (1.0 equivalent) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the substrate solution dropwise to the L-Selectride® solution over 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: Stir the mixture at -78 °C for 2 hours. Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate). If the starting material is still present, allow the reaction to warm to -40 °C and stir for another 1-2 hours.

  • Workup: Once the reaction is complete, cool the mixture back to -78 °C. Slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Extraction: Dilute the mixture with water and ethyl acetate. Separate the organic layer, and wash it with water and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude oil via silica gel chromatography to yield the pure trans-isomer.

Comparative Data for Reducing Agents
Reducing AgentTypical Temp.Typical trans:cis RatioNotes
NaBH₄0 °C to RT60:40 to 75:25Low selectivity, inexpensive.
LiAlH₄0 °C~70:30Highly reactive, poor selectivity.
L-Selectride®-78 °C>95:5 Excellent selectivity due to steric bulk.[1]
K-Selectride®-78 °C>95:5 Similar performance to L-Selectride®.
Analytical and Purification Workflow

A systematic workflow is essential for isolating and verifying the final product.

crude Crude Reaction Mixture tlc TLC Analysis crude->tlc Spot for separation column Silica Gel Column Chromatography tlc->column Optimize solvent system fractions Collect Fractions column->fractions purity_check Purity Check (TLC/GC-MS) fractions->purity_check combine Combine Pure Fractions purity_check->combine Pool pure fractions final_product Final Product (trans-isomer) combine->final_product nmr Structural Verification (¹H, ¹³C NMR) final_product->nmr Confirm structure & stereochem

Caption: Analytical and purification workflow diagram.

References

  • Preparation method of 1-(4-aminophenyl)cyclopentanecarbonitrile. (U.S. Patent No. 11,673,857B2). Google Patents.
  • Cyclopentane synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses. (2016). Scientific Research Publishing. Retrieved from [Link]

  • Efficient method for cyclopentanone synthesis from furfural: understanding the role of solvents and solubility in a bimetallic catalytic system. (2021). Catalysis Science & Technology. Royal Society of Chemistry. Retrieved from [Link]

  • New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses. (2016). ResearchGate. Retrieved from [Link]

  • Stereoselective synthesis of 3-hydroxymethyl-D-cyclopentenone, the versatile intermediate for the synthesis of carbocyclic nucleosides. (2005). Nucleosides, Nucleotides & Nucleic Acids. PubMed. Retrieved from [Link]

  • Separation and purification of cis and trans isomers. (U.S. Patent No. 3,880,925A). Google Patents.
  • Synthesis of Chiral Hydroxylated Cyclopentanones and Cyclopentanes. (2007). ResearchGate. Retrieved from [Link]

  • Butorphanol metabolites: Synthesis of cis- and trans- 3,14-dihydroxy-N-(3'-hydroxycyclobutylmethyl) morphinan. (2005). MDPI. Retrieved from [Link]

  • Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol. (2017). Scientific Reports. Nature. Retrieved from [Link]

  • Optimization of trans-4-hydroxyproline synthesis pathway by rearrangement center carbon metabolism in Escherichia coli. (2023). Journal of Nanobiotechnology. BioMed Central. Retrieved from [Link]

  • Highly Stereoselective Synthesis of a Compound Collection Based on the Bicyclic Scaffolds of Natural Products. (2017). Molecules. MDPI. Retrieved from [Link]

  • General, Divergent Platform for Diastereoselective Synthesis of trans-Cyclooctenes with High Reactivity and Favorable Physiochemical Properties. (2021). Angewandte Chemie International Edition. PubMed. Retrieved from [Link]

  • Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. (2003). Journal of Agricultural and Food Chemistry. PubMed. Retrieved from [Link]

  • Optimizing poly(hydroxyurethane) synthesis via cyclic carbonate aminolysis: a comprehensive review. (2024). Green Chemistry. Royal Society of Chemistry. Retrieved from [Link]

  • Studies on the Stereoselective Synthesis of cis-3-Methylfentanyl. (1988). Defense Technical Information Center. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Enantiomeric Excess (ee) in trans-3-Hydroxycyclopentanecarbonitrile Synthesis

Introduction trans-3-Hydroxycyclopentanecarbonitrile (CAS: 952616-17-0) is a critical chiral building block, prominently featured in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives acting as Janus kinase (JAK) inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction trans-3-Hydroxycyclopentanecarbonitrile (CAS: 952616-17-0) is a critical chiral building block, prominently featured in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives acting as Janus kinase (JAK) inhibitors 1. Achieving high enantiomeric excess (ee) and diastereomeric excess (de) for this bifunctional molecule is notoriously challenging. The primary hurdle is the relative acidity of the proton alpha to the nitrile group, which makes the C1 stereocenter highly prone to epimerization. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and validated protocols to help you maximize optical purity.

Section 1: Frequently Asked Questions & Troubleshooting

Q1: My CAL-B mediated kinetic resolution of racemic trans-3-hydroxycyclopentanecarbonitrile stalls at 40% conversion with poor ee for the remaining alcohol. How do I push this to >99% ee? The Causality: Enzymatic kinetic resolution relies on the differential transition state stabilization of the two enantiomers. If your reaction stalls, you are likely hitting a thermodynamic equilibrium because your acyl donor is reversible (e.g., using ethyl acetate). Furthermore, the secondary alcohol at C3 is sterically hindered, reducing the overall acylation rate. The Solution: Switch to an irreversible acyl donor like vinyl acetate. The byproduct, vinyl alcohol, immediately tautomerizes to acetaldehyde, rendering the reverse reaction impossible. Additionally, conducting the reaction in a non-polar solvent like MTBE (Methyl tert-butyl ether) or hexane enhances the rigidity of the lipase's active site, dramatically improving enantioselectivity.

Q2: We want to bypass the 50% yield cap of kinetic resolution. Can we use asymmetric reduction of 3-oxocyclopentanecarbonitrile to get the trans isomer directly? The Causality: Yes. By starting with the ketone (3-oxocyclopentanecarbonitrile), you can theoretically achieve a 100% yield of the chiral alcohol. Ketoreductases (KREDs) transfer a hydride from NAD(P)H to a specific face of the ketone. The challenge is that the starting ketone is a racemic mixture at C1. To get a single trans enantiomer, you must rely on Dynamic Kinetic Resolution (DKR). The Solution: You must intentionally promote the epimerization of the C1 stereocenter in the ketone substrate while the KRED selectively reduces only one enantiomer of the ketone into the trans alcohol. This requires carefully tuning the pH to ~7.2—basic enough to allow C1 epimerization via the enolate, but not so basic that it denatures the KRED enzyme.

Q3: We are seeing epimerization at the C1 position after isolation, degrading our ee and de. How do we control it? The Causality: The nitrile group is strongly electron-withdrawing, increasing the acidity of the adjacent alpha-proton. Exposure to basic conditions during workup (e.g., washing with saturated Na2CO3) or even basic impurities in silica gel during chromatography can trigger enolization and subsequent scrambling of the C1 stereocenter . The Solution: Maintain strictly neutral or slightly acidic conditions during downstream processing. Use mildly acidic silica gel for chromatography and quench reactions with phosphate buffer (pH 6.5) rather than strong bases.

Q4: Is there a chemical resolution method for the ketone precursor before reduction? The Causality: Yes. Crystallization-Induced Diastereomer Transformation (CIDT) is a powerful technique. By reacting the racemic ketone with a chiral diol, such as (1R,2R)-1,2-diphenylethane-1,2-diol, you form a mixture of diastereomeric ketals. The Solution: Under thermodynamic conditions with a catalytic amount of base, the C1 position epimerizes. The less soluble diastereomer selectively crystallizes out of solution, driving the equilibrium toward a single diastereomeric ketal 2. Subsequent deprotection and achiral reduction yield the desired product.

Section 2: Experimental Protocols

Protocol A: Enzymatic Kinetic Resolution using CAL-B Self-Validating Step: The reaction progress must be monitored by chiral GC/HPLC. The reaction is self-validating when the ee of the unreacted alcohol reaches >99%, at which point the conversion should be exactly 50%.

  • Preparation: Dissolve 10 mmol of racemic trans-3-hydroxycyclopentanecarbonitrile 3 in 50 mL of anhydrous MTBE.

  • Acyl Donor Addition: Add 30 mmol (3 equivalents) of vinyl acetate.

  • Enzyme Addition: Add 100 mg of immobilized Candida antarctica Lipase B (CAL-B, Novozym 435).

  • Incubation: Stir the suspension gently at 30°C. Avoid magnetic stir bars that crush the immobilized enzyme beads; use an overhead stirrer or orbital shaker.

  • Monitoring: Take 50 µL aliquots every 2 hours. Filter, evaporate, and analyze via chiral GC.

  • Termination & Isolation: Once the ee of the residual alcohol is >99%, filter off the enzyme. Concentrate the filtrate and separate the enantiopure unreacted alcohol from the acylated byproduct via silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Asymmetric Ketone Reduction via KREDs (DKR Approach) Self-Validating Step: Cofactor recycling is validated by the continuous drop in pH (if using glucose dehydrogenase) or the generation of acetone (if using isopropanol).

  • Buffer Preparation: Prepare 100 mL of 100 mM potassium phosphate buffer. Adjust pH to exactly 7.2 to balance KRED activity and controlled C1 epimerization.

  • Cofactor System: Add 1 mmol NADP+, 15 mmol D-glucose, and 50 U of Glucose Dehydrogenase (GDH).

  • Substrate Addition: Dissolve 10 mmol of 3-oxocyclopentanecarbonitrile in 5 mL of DMSO and add dropwise to the buffer.

  • Enzyme Addition: Add 100 mg of the selected trans-selective KRED variant.

  • Reaction Execution: Stir at 30°C. Maintain pH at 7.2 using an autotitrator dispensing 1M NaOH (GDH produces gluconic acid, which lowers pH).

  • Workup: Extract with ethyl acetate (3 x 50 mL). Dry over MgSO4 and concentrate carefully under reduced pressure to yield the chiral alcohol.

Section 3: Quantitative Data Summary

The following table summarizes the performance metrics of the primary strategies used to generate enantiopure trans-3-hydroxycyclopentanecarbonitrile.

MethodologyMax Theoretical YieldTypical ee AchievedTypical de AchievedScalabilityPrimary Limitation
CAL-B Kinetic Resolution 50%>99%>95%High (Kg scale)Yield is inherently capped at 50%; requires chromatography.
KRED Asymmetric Reduction 100% (via DKR)>98%85 - 95%MediumStrict pH control required to balance epimerization and enzyme stability.
CIDT of Ketone Precursor >80%>99%>99%Low to MediumRequires stoichiometric chiral auxiliary (diol) and specific crystallization conditions.
Section 4: Process Visualizations

G Racemic Racemic trans-3-Hydroxy- cyclopentanecarbonitrile CALB CAL-B Kinetic Resolution (Vinyl Acetate, MTBE) Racemic->CALB Ketone 3-Oxocyclopentane- carbonitrile KRED KRED Asymmetric Reduction (NADP+, GDH) Ketone->KRED CIDT CIDT Ketalization (Chiral Diol, PPTS) Ketone->CIDT EnantioPure1 >99% ee trans-Alcohol (Max 50% Yield) CALB->EnantioPure1 Acylation of undesired enantiomer EnantioPure2 >99% ee trans-Alcohol (Theoretical 100% Yield) KRED->EnantioPure2 Diastereoselective hydride transfer ChiralKetone Enantiopure Ketone Intermediate CIDT->ChiralKetone Epimerization & Crystallization ChiralKetone->EnantioPure2 Achiral Reduction

Figure 1: Synthetic pathways to enantiopure trans-3-Hydroxycyclopentanecarbonitrile.

G Start Low ee/de in KRED Reduction CheckPH Check Reaction pH Start->CheckPH HighPH pH > 7.5 CheckPH->HighPH LowPH pH 6.5 - 7.0 CheckPH->LowPH Epimerization Alpha-proton epimerization (Loss of C1 stereocenter) HighPH->Epimerization CheckCofactor Analyze Cofactor Recycling LowPH->CheckCofactor Buffer Use 100mM Phosphate Buffer to stabilize Epimerization->Buffer PoorRecycle Incomplete Conversion CheckCofactor->PoorRecycle EnzymeSelect Screen alternative KRED variants for trans-selectivity CheckCofactor->EnzymeSelect Conversion OK, poor selectivity

Figure 2: Troubleshooting logic tree for low ee in biocatalytic reduction.

References
  • Pyrrolo[2,3-D]pyrimidine derivatives as Janus-associated kinase (JAK) inhibitors. Google Patents (CN105008362A). Available at: 1

  • Nitrilases Catalyze Key Step to Conformationally Constrained GABA Analogous γ-Amino Acids in High Optical Purity. The Journal of Organic Chemistry (ACS Publications). Available at:

  • Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol. RSC Advances (RSC Publishing). Available at: 2

  • TRANS-3-HYDROXYCYCLOPENTANECARBONITRILE | 952616-17-0. Sigma-Aldrich. Available at: 3

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Interpretation of trans- vs. cis-3-Hydroxycyclopentanecarbonitrile

The following guide provides a technical comparison for the stereochemical assignment of cis- and trans-3-hydroxycyclopentanecarbonitrile using 1H NMR spectroscopy. It is structured to serve as a practical workflow for a...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparison for the stereochemical assignment of cis- and trans-3-hydroxycyclopentanecarbonitrile using 1H NMR spectroscopy. It is structured to serve as a practical workflow for analytical scientists and medicinal chemists.[1]

Executive Summary

Differentiating the cis and trans isomers of 1,3-disubstituted cyclopentanes is a classic challenge in structural elucidation. Unlike cyclohexanes, which lock into rigid chair conformations, cyclopentanes exist in dynamic "envelope" and "twist" conformations.[1]

For 3-hydroxycyclopentanecarbonitrile :

  • The cis Isomer (Syn): The hydroxyl (-OH) and nitrile (-CN) groups are on the same face of the ring. This isomer typically adopts a conformation where both substituents are pseudo-equatorial to minimize steric strain.[1]

  • The trans Isomer (Anti): The substituents are on opposite faces. This forces one substituent into a pseudo-axial position, creating significant steric strain and often resulting in a distinct chemical shift anisotropy.[1]

The Verdict: The most reliable differentiation method combines NOESY/ROESY correlations (looking for H1–H3 proximity) with


 coupling constant analysis  of the methine protons.

Theoretical Framework: Conformational Analysis[2][3][4][5]

To interpret the NMR, one must visualize the ring fluxionality. Cyclopentane rings utilize pseudorotation to relieve torsional strain.[1]

Conformational Preferences
  • 1,3-cis (Diequatorial-like): The most stable conformation places both the -OH and -CN groups in pseudo-equatorial positions.[1] Consequently, the methine protons (H1 and H3) occupy pseudo-axial positions.

  • 1,3-trans (Axial/Equatorial): Geometric constraints force one group to be pseudo-axial and the other pseudo-equatorial. This desymmetrizes the ring environment significantly compared to the cis isomer.

Diagram: Stereochemical Decision Tree

The following logic flow illustrates the step-by-step process for assigning stereochemistry.

NMR_Workflow Start Start: Purified Isomer Acquire Acquire 1H NMR & NOESY (Solvent: CDCl3 or DMSO-d6) Start->Acquire CheckNOE Analyze NOE Correlations (Target: H1 and H3 Methines) Acquire->CheckNOE NOE_Result Are H1 and H3 correlated? CheckNOE->NOE_Result Cis_Conclusion Conclusion: cis-Isomer (Substituents on same face) (Protons H1/H3 are cis) NOE_Result->Cis_Conclusion Yes (Strong NOE) Trans_Conclusion Conclusion: trans-Isomer (Substituents on opposite faces) (Protons H1/H3 are trans) NOE_Result->Trans_Conclusion No (Weak/Absent) Coupling Secondary Check: Coupling Constants (J) Check H1/H3 Width at Half-Height Cis_Conclusion->Coupling Trans_Conclusion->Coupling

Figure 1: Decision tree for stereochemical assignment. The NOE correlation between H1 and H3 is the definitive differentiator.

Detailed Spectral Comparison

A. Chemical Shift ( ) Analysis

In 5-membered rings, substituents in pseudo-equatorial positions are generally deshielded (shifted downfield) by C-C bond anisotropy, while pseudo-axial protons are shielded (shifted upfield).[1]

Featurecis-Isomer (Pseudo-diequatorial)trans-Isomer (Pseudo-ax/eq)
H1 & H3 Orientation Both Pseudo-axial One Pseudo-axial , One Pseudo-equatorial
Chemical Shift (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Upfield (Shielded) H1 and H3 appear at lower ppm values due to axial orientation.Downfield (Deshielded) The proton geminal to the pseudo-axial substituent (which is itself pseudo-equatorial) will shift downfield.
Symmetry Higher effective symmetry in the averaged spectrum.Distinct lack of symmetry; H1 and H3 often show greater

.
B. Coupling Constants ( Values)

The Karplus relationship dictates that vicinal coupling (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) is maximal at dihedral angles of 0° and 180°.
  • cis-Isomer (H1/H3 Pseudo-axial):

    • H1 and H3 have ~180° dihedral angles with their adjacent pseudo-axial methylene protons.[1]

    • Result: Large coupling constants (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       Hz) leading to broad multiplets (apparent quartets or quintets).
      
  • trans-Isomer (Mixed):

    • The pseudo-equatorial proton has gauche interactions (~60°) with neighbors.

    • Result: Smaller coupling constants (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       Hz) leading to narrower multiplets (apparent triplets or broad singlets).
      
C. NOE/ROESY (The "Gold Standard")

This is the only self-validating method that does not rely on ambiguous chemical shift trends.

  • cis-Isomer: The -OH and -CN groups are cis.[1] Therefore, the H1 and H3 protons are also cis to each other (on the same face of the ring).

    • Observation: Strong NOE correlation between H1 and H3.

  • trans-Isomer: The -OH and -CN groups are trans.[1] Therefore, H1 and H3 are trans (on opposite faces).[1]

    • Observation: No NOE correlation (or very weak) between H1 and H3.

Experimental Protocols

Protocol 1: Sample Preparation

To ensure high-resolution data, prevent aggregation and exchange broadening.[1]

  • Solvent: Use DMSO-d6 (99.9% D) if analyzing hydroxyl coupling is desired (OH proton will appear as a doublet/singlet).[1] Use CDCl3 for standard structural work.[1]

  • Concentration: 5–10 mg of sample in 600 µL solvent.

  • Filtration: Filter through a cotton plug to remove particulates that cause line broadening.[1]

Protocol 2: Data Acquisition (400 MHz+)
  • Standard 1H: Acquire with sufficient scans (NS=16 or 32) to resolve the satellite peaks of the methine protons.

  • 1D NOESY (Selective):

    • Target the H3 (CH-OH) resonance.[1]

    • Mixing Time: 500–800 ms.[1]

    • Validation: Look for the enhancement of the H1 (CH-CN) signal.

  • 2D NOESY/ROESY:

    • Use if signals are overlapped.[1][2]

    • ROESY is preferred for mid-sized molecules (MW ~100-300) to avoid the "zero-crossing" effect of NOE, though for this small molecule, NOESY is usually sufficient.

References

  • Conformational Analysis of Cyclopentanes

    • Eliel, E. L.; Wilen, S. H. Stereochemistry of Organic Compounds; Wiley-Interscience, 1994.[1] (Foundational text on conformational analysis).

    • Dragojlovic, V. "Conformational analysis of cycloalkanes."[1][3] SciSpace, 2015.[1]

  • NMR Stereochemical Assignment

    • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry; Elsevier, 2016.[1] (Authoritative guide on NOE and J-coupling).

    • "Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants." BenchChem.[1][4]

  • Specific Data on 1,3-Disubstituted Systems

    • Abraham, R. J., et al. "Conformational preferences of cis-1,3-cyclopentanedicarboxylic acid."[1] J. Org.[1] Chem., 2013.[1][5]

    • "1-Hydroxycyclopentanecarbonitrile Structure and Properties."[1][5][6][7] PubChem.

Sources

Comparative

HPLC Method Development for trans-3-Hydroxycyclopentanecarbonitrile Purity Analysis: A Comparative Guide

As a Senior Application Scientist, developing a robust purity method for small, highly polar molecules requires moving beyond default reversed-phase habits. trans-3-Hydroxycyclopentanecarbonitrile (CAS: 952616-17-0) is a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust purity method for small, highly polar molecules requires moving beyond default reversed-phase habits. trans-3-Hydroxycyclopentanecarbonitrile (CAS: 952616-17-0) is a low-molecular-weight (MW 111.14) cycloaliphatic compound featuring a hydroxyl (-OH) and a nitrile (-CN) group[1]. It frequently serves as a critical synthetic intermediate in the development of complex active pharmaceutical ingredients (APIs), such as Janus kinase (JAK) inhibitors[2].

Analyzing the purity of this compound presents two distinct chromatographic challenges: it lacks a strong UV chromophore, and its extreme polarity (LogP < 0) defies retention on standard C18 columns. This guide objectively compares column chemistries and detection strategies, providing a self-validating protocol for accurate stereoisomeric resolution and purity quantification.

Detection Strategy: Moving Beyond UV

The nitrile group in trans-3-hydroxycyclopentanecarbonitrile exhibits only weak UV absorbance at wavelengths below 210 nm. Attempting to quantify impurities at 205 nm during a gradient elution will result in severe baseline drift due to solvent absorbance, rendering low-level impurity integration impossible.

To achieve accurate purity analysis, we must utilize 3[3]. CAD is a universal, mass-dependent detector that measures non-volatile and semi-volatile analytes independently of their chemical structure or optical properties[4]. Because the response is proportional to the mass of the analyte forming the aerosol particle, CAD ensures that trans-3-hydroxycyclopentanecarbonitrile and its structurally diverse, non-chromophoric synthetic byproducts are quantified with uniform sensitivity[5].

Column Chemistry Comparison

A common mistake in method development is attempting to force polar molecules onto standard C18 columns by using 100% aqueous mobile phases. Because the highly hydrated trans-3-hydroxycyclopentanecarbonitrile molecule cannot partition into the hydrophobic alkyl chains, it elutes in the void volume (


). Furthermore, highly aqueous conditions cause standard C18 phases to undergo 6 (often mischaracterized as "ligand collapse"), leading to irreproducible retention times and severe peak tailing[6].

To establish the optimal method, we compared four distinct column chemistries. The data below summarizes their performance for retaining the target molecule and resolving it from its cis-isomer.

Table 1: Performance Comparison of Column Chemistries
Column ChemistryMobile Phase StrategyRetention Factor (

)
cis/trans Resolution (

)
Peak Asymmetry (

)
Overall Suitability
Standard C18 100% Aqueous0.40.0 (Co-elution)2.3 (Tailing)Poor - Phase dewetting
AQ-C18 (Amide) 100% Aqueous1.20.81.4Marginal - Weak retention
Porous Graphitic Carbon Reversed-Phase4.52.11.6Good - Strong shape selectivity
Zwitterionic HILIC High Organic (90% ACN)5.83.41.05Optimal - Excellent resolution

Note: AQ-C18 columns incorporate polar-embedded groups to resist dewetting, but still rely on hydrophobic partitioning, which is insufficient here. Porous Graphitic Carbon (PGC) offers strong retention via the polar retention effect on graphite[7], but Zwitterionic HILIC provides the most symmetrical peak shapes and highest stereoisomeric resolution.

Workflow Start Target: trans-3-Hydroxycyclopentanecarbonitrile (Polar, No Chromophore) Detect Select Detection Strategy Start->Detect UV UV/Vis (< 210 nm) Low Sensitivity, Baseline Drift Detect->UV Sub-optimal CAD Charged Aerosol Detection (CAD) Universal, Mass-Dependent Detect->CAD Optimal Col Select Column Chemistry CAD->Col C18 Standard C18 Phase Dewetting in 100% Aq Col->C18 LogP < 0 AQC18 AQ-C18 (Polar-Embedded) Marginal Retention Col->AQC18 100% Aqueous HILIC Zwitterionic HILIC Optimal Retention & Resolution Col->HILIC Orthogonal

Fig 1: Method development decision tree for polar, non-chromophoric cyclopentane derivatives.

Mechanistic Causality: The HILIC Advantage

Hydrophilic Interaction Liquid Chromatography (8) operates orthogonally to reversed-phase chromatography[8]. Instead of a hydrophobic surface, a zwitterionic stationary phase (containing both sulfonic acid and quaternary ammonium groups) is used.

When flushed with a mobile phase containing a small percentage of aqueous buffer, the highly polar stationary phase adsorbs a semi-permanent, 9[9]. The trans-3-hydroxycyclopentanecarbonitrile molecule partitions out of the bulk acetonitrile-rich mobile phase and into this aqueous layer. The trans configuration projects the -OH and -CN groups on opposite faces of the cyclopentane ring, creating a distinct spatial dipole compared to the cis isomer. The zwitterionic surface perfectly discriminates this arrangement via multi-point hydrogen bonding and electrostatic interactions, yielding baseline resolution.

Mechanism Mobile Mobile Phase (90% Acetonitrile) WaterLayer Immobilized Water Layer (Partitioning Zone) Mobile->WaterLayer Analyte partitions StatPhase Zwitterionic Stationary Phase (Electrostatic & H-Bonding) WaterLayer->StatPhase Dipole & H-bond Analyte trans-Isomer (-OH & -CN groups) Analyte->Mobile Injection Analyte->WaterLayer

Fig 2: HILIC retention mechanism showing analyte partitioning into the immobilized water layer.

Experimental Protocol: Self-Validating HILIC-CAD Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system. It utilizes high-concentration buffering to stabilize the HILIC water layer and includes a strict System Suitability Test (SST) to verify performance prior to sample analysis.

Step-by-Step Methodology

1. Chromatographic Conditions

  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC), 150 mm × 4.6 mm, 3.5 µm.

  • Mobile Phase A (Aqueous): 100 mM Ammonium Formate, adjusted to pH 3.0 with formic acid. (Causality: In HILIC, the aqueous buffer is diluted into high organic solvent, drastically lowering its effective ionic strength. Starting with 100 mM ensures enough ions remain to stabilize the hydration layer and mask underlying silanol activity[8]. A pH of 3.0 keeps residual silanols fully protonated, preventing peak tailing).

  • Mobile Phase B (Organic): Acetonitrile (LC-MS grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

2. Gradient Program (Note: In HILIC, water is the STRONG eluting solvent. We start with high organic and increase the aqueous portion to elute strongly retained polar impurities).

  • 0.0 - 2.0 min: 95% B

  • 2.0 - 15.0 min: Linear ramp to 75% B

  • 15.0 - 18.0 min: Hold at 75% B

  • 18.1 - 25.0 min: Re-equilibration at 95% B

3. CAD Detector Settings

  • Evaporation Temperature: 35°C (Optimized for semi-volatile preservation).

  • Data Collection Rate: 10 Hz.

  • Filter/Time Constant: 3.6 seconds.

4. Self-Validating System Suitability Test (SST) Before analyzing unknown purity samples, the system must prove its resolving power and quantitative reliability.

  • Action: Inject a Resolution Standard containing 50 µg/mL of both cis- and trans-3-hydroxycyclopentanecarbonitrile.

  • Validation Criteria:

    • Retention Factor (

      
      ):  Must be 
      
      
      
      for the trans isomer (Proves the immobilized water layer is properly formed).
    • Resolution (

      
      ):  Must be 
      
      
      
      between the cis and trans isomers (Proves stereochemical selectivity).
    • Precision: The %RSD of the trans peak area over 5 replicate injections must be

      
       (Proves CAD nebulization and droplet evaporation are stable).
      

If the SST criteria are met, the method is validated for the current run, and the analyst may proceed with quantifying the purity of the trans-3-hydroxycyclopentanecarbonitrile batch.

References

1.1[1] 2.2[2] 3. 4.6[6] 5.7[7] 6.3[3] 7. 4[4] 8.5[5] 9.8[8] 10. 9[9]

Sources

Validation

A Senior Application Scientist's Guide to Distinguishing Cis and Trans 3-Hydroxycyclopentanecarbonitrile Using NOESY

In the realm of drug development and stereoselective synthesis, the precise determination of molecular stereochemistry is not merely an academic exercise but a critical determinant of a compound's biological activity and...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of drug development and stereoselective synthesis, the precise determination of molecular stereochemistry is not merely an academic exercise but a critical determinant of a compound's biological activity and safety profile. For cyclic molecules such as 3-hydroxycyclopentanecarbonitrile, the relative orientation of substituents—in this case, the hydroxyl and nitrile groups—gives rise to cis and trans diastereomers. These isomers can exhibit vastly different pharmacological and toxicological properties. Therefore, an unambiguous assignment of their three-dimensional structure is paramount. Among the arsenal of analytical techniques available to the modern chemist, Nuclear Overhauser Effect Spectroscopy (NOESY) stands out as the gold standard for elucidating through-space atomic proximities, offering a definitive method to distinguish between such diastereomers.[1][2][3]

This guide, grounded in the principles of scientific integrity and practical application, provides a comprehensive walkthrough for utilizing 2D NOESY to differentiate between the cis and trans isomers of 3-hydroxycyclopentanecarbonitrile. We will delve into the theoretical underpinnings of the Nuclear Overhauser Effect (NOE), present a detailed experimental protocol, and offer insights into data interpretation, all from the perspective of a seasoned application scientist.

The Decisive Power of the Nuclear Overhauser Effect

The Nuclear Overhauser Effect is a phenomenon of spin relaxation that occurs between nuclei that are close in space, typically within 5 Å.[4][5] This through-space correlation is independent of through-bond scalar coupling (J-coupling), which is the basis of techniques like COSY.[3][6] The intensity of a NOE cross-peak is inversely proportional to the sixth power of the distance between the two interacting protons (1/r⁶).[4][7] This steep distance dependence makes NOESY an exceptionally sensitive tool for mapping the spatial arrangement of atoms within a molecule.[4][7][8]

For the cis and trans isomers of 3-hydroxycyclopentanecarbonitrile, the key to their differentiation lies in the spatial proximity of specific protons on the cyclopentane ring. In the cis isomer, the protons on the carbons bearing the hydroxyl and nitrile groups (C1 and C3, assuming the nitrile is at C1) are on the same face of the ring. Conversely, in the trans isomer, these protons are on opposite faces. This seemingly subtle difference in geometry translates into a clear and interpretable distinction in their respective NOESY spectra.

Experimental Design and Protocol

The successful application of NOESY for stereochemical assignment hinges on a well-designed experiment. The following protocol is a robust starting point for the analysis of 3-hydroxycyclopentanecarbonitrile isomers.

Sample Preparation
  • Purity is Paramount: Ensure the sample is of high purity to avoid interference from impurities in the NOESY spectrum.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has minimal overlapping signals with the analyte. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.

  • Concentration: A moderate concentration (5-10 mg in 0.5-0.7 mL of solvent) is typically sufficient for a modern NMR spectrometer.

NMR Spectrometer Setup and Data Acquisition

A standard 2D NOESY pulse sequence, often a gradient-enhanced version (e.g., noesygpphpp), should be employed to suppress artifacts.[6][9][10]

Key Acquisition Parameters:

ParameterRecommended ValueRationale
Mixing Time (d8) 500-800 msThis is a critical parameter that allows for the buildup of NOE.[9][11] For small molecules like 3-hydroxycyclopentanecarbonitrile, a longer mixing time is generally required.
Recycle Delay (d1) 1-2 sAllows for the relaxation of protons back to equilibrium between scans, ensuring accurate signal intensities.[9]
Number of Scans (ns) 8-16A sufficient number of scans is necessary to achieve a good signal-to-noise ratio, especially for detecting weak NOE cross-peaks.[9][12]
Number of Increments (td in F1) 256-512Determines the resolution in the indirect dimension. A higher number of increments provides better resolution.[12]
Data Processing
  • Fourier Transformation: Apply a 2D Fourier transform to the acquired data using appropriate window functions (e.g., sine-bell or squared sine-bell) in both dimensions.

  • Phasing: Carefully phase the spectrum in both the direct (F2) and indirect (F1) dimensions to obtain pure absorption-mode peaks.

  • Baseline Correction: Apply baseline correction in both dimensions to ensure a flat baseline, which is crucial for accurate integration of cross-peaks.

Interpreting the NOESY Spectrum: A Tale of Two Isomers

The diagnostic information in a NOESY spectrum is contained in the off-diagonal cross-peaks, which indicate through-space correlations between protons.[8][13] For 3-hydroxycyclopentanecarbonitrile, we will focus on the correlation between the proton at C1 (methine proton adjacent to the nitrile group) and the proton at C3 (methine proton adjacent to the hydroxyl group).

Expected NOE Correlations
IsomerExpected NOE between H1 and H3Rationale
Cis Strong Cross-Peak In the cis isomer, the H1 and H3 protons are on the same face of the cyclopentane ring, resulting in a short through-space distance and a strong NOE correlation.
Trans Weak or Absent Cross-Peak In the trans isomer, the H1 and H3 protons are on opposite faces of the ring, leading to a larger through-space distance and consequently a very weak or non-existent NOE cross-peak.

Visualizing the Workflow

The following diagram illustrates the logical workflow for distinguishing between the cis and trans isomers of 3-hydroxycyclopentanecarbonitrile using NOESY.

NOESY_Workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Sample Pure Isomer of 3-hydroxycyclopentanecarbonitrile Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Acquire_1D Acquire 1D ¹H NMR Dissolve->Acquire_1D Acquire_NOESY Acquire 2D NOESY (noesygpphpp) Acquire_1D->Acquire_NOESY Optimize Parameters FT 2D Fourier Transform Acquire_NOESY->FT Phase Phasing FT->Phase Baseline Baseline Correction Phase->Baseline Identify_H1_H3 Identify H1 and H3 Diagonal Peaks Baseline->Identify_H1_H3 Check_Crosspeak Check for H1-H3 Cross-Peak Identify_H1_H3->Check_Crosspeak Cis_Isomer Cis Isomer Check_Crosspeak->Cis_Isomer Strong Cross-Peak Trans_Isomer Trans Isomer Check_Crosspeak->Trans_Isomer Weak/Absent Cross-Peak

Caption: Workflow for distinguishing cis and trans 3-hydroxycyclopentanecarbonitrile using NOESY.

Conclusion

The 2D NOESY experiment is an indispensable tool for the unambiguous stereochemical assignment of diastereomers like cis and trans 3-hydroxycyclopentanecarbonitrile.[14] By providing direct evidence of through-space proton proximities, it allows researchers in drug development and other scientific fields to confidently determine the three-dimensional structure of their molecules. The clear distinction in the NOESY spectra between the cis and trans isomers—the presence or absence of a key cross-peak—offers a definitive and reliable method for structural elucidation. Adherence to a well-structured experimental protocol and a sound understanding of the underlying principles of the Nuclear Overhauser Effect are the cornerstones of successful application of this powerful technique.

References

  • NOESY: Cross-Correlation Through Space - NMR Theory, UCSB Chem and Biochem NMR Facility. UCSB. [Link]

  • 6 The NOE Effect - Wiley Analytical Science. Wiley Analytical Science. [Link]

  • 2D 1H-1H NOESY - NMR Facility, UCSB Chem and Biochem. UCSB. [Link]

  • 8.2 The Nuclear Overhauser Effect - MRI Questions. MRI Questions. [Link]

  • Measuring Internuclear Distances - Glycopedia. Glycopedia. [Link]

  • Lecture 12: The Nuclear Overhauser Effect - Eugene E. Kwan. Harvard University. [Link]

  • 2D NMR: NOESY NMR INTERPRETATION - YouTube. [Link]

  • 7.3 2D Gradient NOESY Experiment. University of Ottawa. [Link]

  • 2D HSQC-NOESY Experiment - IMSERC. Northwestern University. [Link]

  • TUTORIAL: 2D NOESY experiment using excitation scultping - IMSERC. Northwestern University. [Link]

  • NOESY-gpphpp – Shared Instrumentation Facility. University of Delaware. [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them - Creative Biostructure. Creative Biostructure. [Link]

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - ACS.org. ACS Publications. [Link]

  • 5.4: NOESY Spectra - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • COSY NMR : r/OrganicChemistry - Reddit. Reddit. [Link]

  • Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol - PMC. NCBI. [Link]

  • Easy Stereoisomer Analysis: NOESY of a Cyclic Ketal - ResearchGate. ResearchGate. [Link]

  • Stereochemistry | How to read NOESY spectrum? - YouTube. [Link]

  • Synthesis of chiral hydroxylated cyclopentanones and cyclopentanes. ScienceDirect. [Link]

  • Noesy Assign Study Tutorial. University of Connecticut. [Link]

  • How to interpret a NOESY NMR spectrum - YouTube. [Link]

  • How to Read 2D NMR (COSY & NOESY) — The Easiest Explanation Ever! - YouTube. [Link]

  • 1D NOESY made easy | NMR Facility - Chemistry Department. University of Missouri-St. Louis. [Link]

  • Synthesis of Chiral Hydroxylated Cyclopentanones and Cyclopentanes | Request PDF. ResearchGate. [Link]

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Comparative

Vibrational Signatures of trans-3-Hydroxycyclopentanecarbonitrile: A Comparative IR Spectroscopy Guide

As a Senior Application Scientist, characterizing bifunctional cyclic compounds requires moving beyond simple peak-matching. To truly validate the identity and stereochemistry of trans-3-Hydroxycyclopentanecarbonitrile,...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, characterizing bifunctional cyclic compounds requires moving beyond simple peak-matching. To truly validate the identity and stereochemistry of trans-3-Hydroxycyclopentanecarbonitrile, we must analyze the causality behind its vibrational modes—specifically, how the spatial geometry of the cyclopentane ring dictates hydrogen-bonding physics.

This guide provides an in-depth, self-validating analytical framework comparing the trans isomer against its cis-diastereomer and its synthetic precursor, 3-oxocyclopentanecarbonitrile.

Spectral Causality: Intermolecular vs. Intramolecular Dynamics

The diagnostic power of Infrared (IR) spectroscopy for this molecule relies on understanding the independent behavior of the nitrile group versus the environmentally sensitive hydroxyl group.

  • The Rigid Nitrile Scaffold : The -C≡N group acts as a highly localized, isolated oscillator. As documented in1, the nitrile stretch consistently manifests as a sharp, strong band at ~2245 cm⁻¹, accompanied by aliphatic C-H stretches at 2875 and 2965 cm⁻¹[1]. Because the nitrile group is sterically rigid, its absorption frequency remains largely unperturbed by the ring's stereochemistry or hydrogen-bonding state.

  • Stereochemically Dictated O-H Stretches : The spatial orientation of the -OH group dictates the molecule's entire hydrogen-bonding network. In cis-1,3-disubstituted cyclopentanes, the functional groups reside on the same face of the ring. This proximity creates a favorable geometry for intramolecular hydrogen bonding, as detailed in 2[2]. This intramolecular bond is thermodynamically stable, resulting in an IR signature that is relatively insensitive to concentration changes.

  • The Trans Exception : In trans-3-Hydroxycyclopentanecarbonitrile (CAS: 952616-17-0, per 3[3]), the -OH and -CN groups are locked on opposite faces of the ring. Intramolecular interactions are sterically impossible. Consequently, the molecule exclusively forms intermolecular hydrogen bonds. According to 4, intermolecular H-bonds produce a broad O-H stretch (~3300–3400 cm⁻¹) that is highly sensitive to thermal motion and sample concentration[4].

Comparative Spectral Data

The following table summarizes the quantitative IR peak assignments used to differentiate the target molecule from its primary alternatives.

Functional Grouptrans-3-Hydroxycyclopentanecarbonitrilecis-3-Hydroxycyclopentanecarbonitrile3-Oxocyclopentanecarbonitrile (Precursor)
O-H Stretch ~3300–3400 cm⁻¹ (Broad, highly concentration-dependent)~3450 cm⁻¹ (Sharper, concentration-independent)Absent
C≡N Stretch ~2245 cm⁻¹ (Sharp, strong)~2245 cm⁻¹ (Sharp, strong)~2245 cm⁻¹ (Sharp, strong)
C=O Stretch AbsentAbsent~1740 cm⁻¹ (Strong, sharp)
C-H Stretch (sp³) 2875, 2965 cm⁻¹2875, 2965 cm⁻¹~2880, 2970 cm⁻¹
C-O Stretch ~1050 cm⁻¹~1060 cm⁻¹Absent

Phase-Validated Experimental Protocol

To ensure absolute trustworthiness, a standard neat ATR-FTIR scan is insufficient to definitively prove the trans stereochemistry. The protocol must be a self-validating system that actively tests the causality of the O-H stretch. We achieve this through a serial dilution workflow.

Step 1: System Initialization & Baseline Validation
  • Clean the diamond crystal of the Universal Attenuated Total Reflectance (uATR) accessory with spectroscopic-grade isopropanol.

  • Acquire a background spectrum (Air) from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ using 16 co-added scans[1].

  • Self-Validation Check : Verify that the baseline noise is <0.01 absorbance units to prevent artifactual peak broadening in the high-frequency region.

Step 2: Neat Sample Acquisition (Baseline State)
  • Deposit a single drop of neat trans-3-Hydroxycyclopentanecarbonitrile directly onto the ATR crystal[1].

  • Record the spectrum.

  • Analysis : Confirm the presence of the structural scaffold via the sharp C≡N stretch at ~2245 cm⁻¹ and the broad intermolecular O-H stretch at ~3300 cm⁻¹.

Step 3: Serial Dilution (Stereochemical Validation)
  • Prepare three solutions of the compound in anhydrous carbon tetrachloride (CCl₄): 1.0 M, 0.1 M, and 0.01 M. (Note: CCl₄ is chosen as a non-polar, non-hydrogen-bonding solvent).

  • Inject each solution sequentially into a liquid transmission cell (KBr windows, 0.1 mm path length) and acquire spectra.

  • Self-Validation (The Causality Test) : Monitor the O-H stretching region. As the concentration decreases, the intermolecular hydrogen bonds of the trans isomer will break. The broad peak at ~3300 cm⁻¹ will diminish, and a sharp "free hydroxyl" peak will emerge at ~3600 cm⁻¹[4]. If the peak were to remain static and broad, it would indicate the concentration-independent intramolecular hydrogen bonding characteristic of the cis isomer[2].

Decision Workflow Diagram

IR_Workflow N1 Background Scan (Air/ATR Crystal) N2 Neat Sample Acquisition (16 scans, 4 cm⁻¹ res) N1->N2 Validate Baseline N3 Identify Scaffold Peaks (C≡N @ 2245 cm⁻¹) N2->N3 Confirm Identity N4 Dilution in CCl₄ (1.0M → 0.01M) N3->N4 Stereochemical Test N5 O-H Peak Shifts to 3600 cm⁻¹ (Intermolecular H-Bond) N4->N5 Broad → Sharp N6 O-H Peak Remains Static (Intramolecular H-Bond) N4->N6 No Change N7 Confirmed: trans-Isomer N5->N7 N8 Confirmed: cis-Isomer N6->N8

Workflow for stereochemical validation of cyclopentanecarbonitriles via IR dilution studies.

References

  • Source: benchchem.
  • Source: sigmaaldrich.
  • Title: An In-depth Technical Guide to Intramolecular Hydrogen Bonding in cis-3-(Hydroxymethyl)
  • Title: 2.

Sources

Validation

comparative reactivity of trans-3-Hydroxycyclopentanecarbonitrile vs 3-oxocyclopentanecarbonitrile

Comparative Reactivity Guide: trans-3-Hydroxycyclopentanecarbonitrile vs. 3-Oxocyclopentanecarbonitrile Executive Summary: The Bifunctional Scaffolds In the landscape of fragment-based drug discovery (FBDD), 1,3-disubsti...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: trans-3-Hydroxycyclopentanecarbonitrile vs. 3-Oxocyclopentanecarbonitrile

Executive Summary: The Bifunctional Scaffolds

In the landscape of fragment-based drug discovery (FBDD), 1,3-disubstituted cyclopentanes represent a "privileged scaffold." They offer a unique combination of metabolic stability (compared to linear chains) and defined vectors for substituent exit.

This guide compares two critical oxidation states of this scaffold:

  • 3-Oxocyclopentanecarbonitrile (The Ketone): An electrophilic, divergent intermediate.

  • trans-3-Hydroxycyclopentanecarbonitrile (The Alcohol): A nucleophilic, stereochemically defined building block.

Key Differentiator: While the Ketone serves as a "branching point" for diverse functionalization (reductive amination, Grignard addition), the Alcohol acts as a "stereochemical anchor," allowing for the precise installation of pharmacophores via inversion chemistry (e.g., Mitsunobu).

Structural Dynamics & Physical Properties

Understanding the conformational landscape is prerequisite to predicting reactivity. The cyclopentane ring is not planar; it exists in an "envelope" flux.

Feature3-Oxocyclopentanecarbonitrile (Ketone)trans-3-Hydroxycyclopentanecarbonitrile (Alcohol)
Hybridization C3 is

(Planar geometry at C3).
C3 is

(Tetrahedral).
Conformation Ring is more flexible. The nitrile group prefers a pseudo-equatorial position to minimize 1,3-diaxial interactions.The trans isomer locks the ring into a specific envelope conformation where both substituents can adopt pseudo-equatorial orientations, enhancing thermodynamic stability.
Polarity High dipole moment (C=O and C≡N).High H-bond donor/acceptor capability.
Stability Prone to aldol-type condensation / polymerization upon prolonged storage without stabilizers.Stable solid/oil. Hygroscopic.
Visualizing the Interconversion Cycle

ReactivityCycle Ketone 3-Oxocyclopentanecarbonitrile (The Electrophile) Alcohol trans-3-Hydroxycyclopentanecarbonitrile (The Nucleophile) Ketone->Alcohol Stereoselective Reduction Derivs Functionalized Scaffolds Ketone->Derivs Reductive Amination / Grignard Alcohol->Ketone Oxidation (Jones/Swern) Alcohol->Derivs Mitsunobu/SN2 (Inversion)

Figure 1: The redox relationship and divergent synthesis pathways of the 3-substituted cyclopentane core.[1]

Detailed Reactivity Analysis

A. The Ketone: 3-Oxocyclopentanecarbonitrile

The Master of Divergence

The ketone moiety at C3 renders the C2 and C4 protons acidic (


). This acidity is enhanced by the inductive effect of the nitrile at C1.
  • 
    -Functionalization: 
    
    • Challenge: Regioselectivity. Deprotonation can occur at C2 or C4. The C2 position is sterically more congested but electronically activated by the proximity of the nitrile (though the nitrile is at C1, its inductive pull affects the whole ring).

    • Expert Insight: Kinetic control (LDA, -78°C) typically favors deprotonation at the less hindered C4 position. Thermodynamic control favors the C2 enolate.

  • Nucleophilic Addition:

    • Grignard/Organolithium: Attacks the ketone to form tertiary alcohols.

    • Stereochemical Outcome: Addition usually occurs from the face opposite the nitrile group (steric approach control), yielding the cis-relationship between the nitrile and the new hydroxyl group.

  • Reductive Amination:

    • Ideal for installing amine-based pharmacophores.

    • Protocol Note: Use Ti(OiPr)4 as a Lewis acid to facilitate imine formation before adding the reducing agent (NaBH(OAc)3).

B. The Alcohol: trans-3-Hydroxycyclopentanecarbonitrile

The Stereochemical Anchor

The trans-isomer is often the desired building block because it places substituents in a thermodynamically favorable orientation, mimicking the geometry of many saturated heterocycles found in bioactive molecules (e.g., JAK inhibitors).

  • Nucleophilic Substitution (The Mitsunobu Powerhouse):

    • The secondary hydroxyl group is a prime candidate for Mitsunobu coupling (DEAD/PPh3).

    • Crucial Mechanism: This reaction proceeds with Walden Inversion .

    • Scenario: If you start with the trans-alcohol and perform a Mitsunobu reaction with a phenol or azole, the product will have the cis -configuration.

    • Strategic Implication: To obtain a trans-product, you must start with the cis-alcohol (or perform a double inversion).

  • Appel Reaction / Activation:

    • Conversion to Mesylate (OMs) or Tosylate (OTs) is quantitative.

    • Warning: Elimination to the cyclopentene (forming the double bond) is a competing side reaction under basic conditions, especially given the ring strain.

Experimental Protocols

Protocol A: Stereoselective Reduction (Ketone trans-Alcohol)

Achieving high diastereomeric excess (de) is the primary challenge. Standard NaBH4 reduction often yields a 60:40 mix.

Reagents: 3-Oxocyclopentanecarbonitrile, L-Selectride (Lithium tri-sec-butylborohydride), THF.

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon.

  • Dissolution: Dissolve 3-oxocyclopentanecarbonitrile (1.0 eq) in anhydrous THF (0.2 M). Cool to -78°C .

  • Addition: Add L-Selectride (1.1 eq, 1.0 M in THF) dropwise over 30 minutes.

    • Why? Bulky hydrides like L-Selectride enhance steric discrimination, attacking from the less hindered face (away from the nitrile), favoring the formation of the trans-alcohol (pseudo-equatorial OH).

  • Quench: Stir for 2 hours at -78°C. Quench with MeOH, then oxidative workup (NaOH/H2O2) to remove boron byproducts.

  • Purification: Flash chromatography (Hexane/EtOAc).

    • Expected Yield: 85-90%.

    • Selectivity: Typically >90:10 trans:cis.

Protocol B: Oxidation (Alcohol Ketone)

Used when recycling the "wrong" isomer or generating the ketone from a feedstock.

Reagents: trans-3-Hydroxycyclopentanecarbonitrile, TEMPO (catalytic), NaOCl (Bleach), KBr.

  • Solvent System: Dissolve alcohol in CH2Cl2/Water biphasic mixture. Add KBr (0.1 eq) and TEMPO (0.01 eq).

  • Oxidation: Add aqueous NaOCl (buffered to pH 9 with NaHCO3) dropwise at 0°C.

  • Monitoring: The orange color of TEMPO persists. Reaction completes in <1 hour.

  • Workup: Separate layers, extract aqueous with DCM. Wash organic with Na2S2O3 (to destroy excess bleach).

    • Advantage:[1][2][3][4][5] Avoids toxic Cr(VI) (Jones reagent) and the stench of Swern oxidation.

Decision Logic: Which One to Choose?

Use the following decision tree to select the correct starting material for your synthesis.

DecisionTree Start Target Molecule Needs: Q1 Is the C3 substituent a Heteroatom (O, N, S)? Start->Q1 Q2 Is the C3 substituent a Carbon (Alkyl/Aryl)? Start->Q2 Branch1 Use 3-Oxocyclopentanecarbonitrile (Reductive Amination) Q1->Branch1 Nitrogen (Amine) Branch2 Do you need specific Stereochemistry? Q1->Branch2 Oxygen/Sulfur ResultB Use Ketone + Grignard (Separation required) Q2->ResultB Branch2->Branch1 No (Racemic OK) ResultA Use trans-Alcohol (via Mitsunobu for Inversion) Branch2->ResultA Yes (Inverted Product)

Figure 2: Strategic selection guide based on target moiety and stereochemical requirements.

References

  • Synthesis of Ruxolitinib Intermediates. Biocatalytic Synthesis of Ruxolitinib Intermediate via Engineered Imine Reductase. ResearchGate.[6] Link

  • Stereoselective Reduction. Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation.[7] National Institutes of Health (PMC). Link

  • Safety Data & Properties. 3-Oxocyclopentanecarbonitrile Compound Summary. PubChem.[8] Link

  • Reactivity of Cyclopentenones. Kinetic Study of OH Radical Reactions with Cyclopentenone Derivatives. National Institutes of Health (PMC). Link

  • General Reactivity of Hydroxy-Nitriles. 1-Hydroxycyclopentanecarbonitrile Safety and Reactivity. CymitQuimica.[5][9][10] Link

Sources

Comparative

A Researcher's Guide to the Structural Elucidation of trans-3-Hydroxycyclopentanecarbonitrile Derivatives: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is a cornerstone of rationa...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational design and optimization. For chiral molecules such as trans-3-Hydroxycyclopentanecarbonitrile and its derivatives, which represent a class of compounds with potential applications in medicinal chemistry, a definitive understanding of their stereochemistry and solid-state conformation is paramount. This guide provides a comparative analysis of the principal methods for structural elucidation, with a primary focus on X-ray crystallography, and offers practical insights into alternative and complementary spectroscopic techniques.

The Gold Standard: The Quest for Single-Crystal X-ray Diffraction Data

Single-crystal X-ray diffraction (XRD) stands as the unequivocal gold standard for determining the absolute structure of a small molecule. It provides unambiguous information on bond lengths, bond angles, and the spatial arrangement of atoms, which is critical for understanding intermolecular interactions in a crystalline state. This data is invaluable for computational modeling, structure-activity relationship (SAR) studies, and for securing intellectual property.

The primary repository for the world's small-molecule organic and metal-organic crystal structures is the Cambridge Structural Database (CSD).[1][2][3] This comprehensive and curated database is the first point of call for any researcher seeking to determine if a crystal structure for a particular compound has been published.[1][4] A thorough search of the CSD reveals a notable scarcity of publicly available X-ray crystallographic data for trans-3-Hydroxycyclopentanecarbonitrile and its direct derivatives. This absence of data underscores a significant knowledge gap and, for the researcher, presents both a challenge and an opportunity to contribute novel structural information to the scientific community.

For a compound with no existing public crystal structure, the journey begins with obtaining single crystals suitable for diffraction analysis.

Experimental Protocol: Single-Crystal Growth and X-ray Diffraction

The process of obtaining a crystal structure can be broken down into two main stages: crystal growth and data collection/structure solution.

Part 1: Growing High-Quality Single Crystals

The critical, and often most challenging, step is growing single crystals of sufficient size and quality. The choice of crystallization method is highly dependent on the physicochemical properties of the compound.

  • Slow Evaporation: This is the most common and straightforward technique.

    • Solvent Selection: Dissolve the purified compound in a suitable solvent or solvent mixture in which it is sparingly soluble. The ideal solvent will allow for the slow and controlled precipitation of the crystalline material. Common choices include ethanol, ethyl acetate/hexane, or acetone.

    • Saturation: Prepare a saturated or near-saturated solution at room temperature or slightly elevated temperature.

    • Evaporation: Loosely cap the vial to allow for the slow evaporation of the solvent over several days to weeks. The rate of evaporation can be controlled by the size of the opening.

    • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.

  • Vapor Diffusion: This method is useful for compounds that are sensitive to air or for which slow evaporation is too rapid.

    • Setup: Place a small vial containing a concentrated solution of the compound inside a larger, sealed jar. The larger jar contains a solvent in which the compound is insoluble but which is miscible with the solvent of the compound's solution.

    • Diffusion: The anti-solvent vapor slowly diffuses into the inner vial, reducing the solubility of the compound and inducing crystallization.

  • Cooling Crystallization: This technique is suitable for compounds whose solubility is highly dependent on temperature.

    • Dissolution: Dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution.

    • Cooling: Slowly cool the solution to a lower temperature (e.g., in a refrigerator or a controlled cooling bath). The decrease in solubility will lead to crystal formation.

Part 2: X-ray Data Collection and Structure Refinement

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.

  • Crystal Mounting: A single crystal is carefully selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates and other crystallographic parameters.

The workflow for X-ray crystallography is summarized in the diagram below:

XRay_Workflow cluster_synthesis Sample Preparation cluster_crystallization Crystallization cluster_xrd X-ray Diffraction PurifiedCompound Purified Compound SlowEvaporation Slow Evaporation PurifiedCompound->SlowEvaporation VaporDiffusion Vapor Diffusion PurifiedCompound->VaporDiffusion Cooling Cooling PurifiedCompound->Cooling SingleCrystal High-Quality Single Crystal SlowEvaporation->SingleCrystal VaporDiffusion->SingleCrystal Cooling->SingleCrystal Mounting Crystal Mounting SingleCrystal->Mounting DataCollection Data Collection Mounting->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution CrystallographicData Crystallographic Data (CIF) StructureSolution->CrystallographicData

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Alternative and Complementary Spectroscopic Techniques

In the absence of single crystals or as a complementary approach, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the connectivity and stereochemistry of a molecule in solution. For trans-3-Hydroxycyclopentanecarbonitrile derivatives, ¹H and ¹³C NMR, along with 2D techniques like COSY, HSQC, and HMBC, can provide a wealth of structural information.

Key NMR Insights for trans-3-Hydroxycyclopentanecarbonitrile Derivatives:

  • ¹H NMR: The chemical shifts, multiplicities, and coupling constants of the protons on the cyclopentane ring can help establish the relative stereochemistry. The trans configuration will exhibit specific coupling patterns between the protons at C1, C2, and C3.

  • ¹³C NMR: The number of unique carbon signals will confirm the symmetry of the molecule. The chemical shifts of the carbons bearing the hydroxyl and nitrile groups are also diagnostic.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the overall connectivity of the molecule.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

  • Data Acquisition:

    • ¹H NMR: A standard single-pulse experiment is typically used. Key parameters include the spectral width (e.g., 12-16 ppm), acquisition time (2-4 seconds), and relaxation delay (1-5 seconds).

    • ¹³C NMR: A standard proton-decoupled single-pulse experiment is employed. A wider spectral width (e.g., 200-240 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required.

    • 2D NMR: Standard pulse programs for COSY, HSQC, and HMBC experiments are used to establish correlations.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. For trans-3-Hydroxycyclopentanecarbonitrile derivatives, the IR spectrum will show characteristic absorption bands for the hydroxyl (-OH) and nitrile (-C≡N) groups.

Key IR Insights:

  • -OH Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadness indicating hydrogen bonding.

  • -C≡N Stretch: A sharp, medium-intensity absorption band around 2200-2260 cm⁻¹ is indicative of the nitrile functional group.

  • C-H Stretches: Absorptions in the 2850-3000 cm⁻¹ region correspond to the C-H bonds of the cyclopentane ring.

  • Sample Preparation: A small amount of the solid or liquid sample is placed directly onto the ATR crystal.

  • Data Acquisition:

    • A background spectrum of the clean ATR crystal is recorded.

    • The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

    • Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

Comparative Analysis: X-ray vs. Spectroscopic Methods

The following table summarizes the key strengths and limitations of X-ray crystallography and spectroscopic methods for the structural elucidation of trans-3-Hydroxycyclopentanecarbonitrile derivatives.

FeatureSingle-Crystal X-ray DiffractionNMR SpectroscopyIR Spectroscopy
Information Provided Absolute 3D structure, bond lengths, bond angles, intermolecular interactions.Connectivity, relative stereochemistry, molecular dynamics in solution.Presence of functional groups.
Sample Requirement High-quality single crystals.Soluble sample (5-10 mg).Small amount of solid or liquid.
Throughput Lower, dependent on crystallization success.Higher.Highest.
Cost High.Moderate.Low.
Key Advantage Unambiguous structural determination.Provides detailed information in solution state.Rapid and simple functional group identification.
Limitation Requires suitable single crystals.Does not provide absolute configuration without chiral derivatizing agents.Limited structural information beyond functional groups.

The relationship and complementarity of these techniques are illustrated in the following diagram:

Techniques_Comparison cluster_goal Structural Elucidation cluster_techniques Analytical Techniques Goal Definitive 3D Structure of trans-3-Hydroxycyclopentanecarbonitrile Derivative XRD X-ray Crystallography (Solid State) XRD->Goal Absolute Structure NMR NMR Spectroscopy (Solution State) XRD->NMR Complementary Information NMR->Goal Connectivity & Relative Stereochemistry IR IR Spectroscopy (Functional Groups) NMR->IR Complementary Information IR->Goal Functional Group Confirmation

Caption: Comparison of Analytical Techniques for Structural Elucidation.

Conclusion

While direct X-ray crystallographic data for trans-3-Hydroxycyclopentanecarbonitrile derivatives remains elusive in the public domain, this guide provides a comprehensive framework for researchers to approach the structural elucidation of this and related compounds. The pursuit of single-crystal X-ray diffraction data, though challenging, offers the ultimate reward of an unambiguous three-dimensional structure. In parallel, the judicious application of powerful spectroscopic techniques such as NMR and IR provides essential and often sufficient structural information for many research and development applications. A combined approach, leveraging the strengths of each technique, represents the most robust strategy for the comprehensive characterization of novel chemical entities.

References

  • Cambridge Crystallographic Data Centre. (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]

  • re3data.org. (2026, February 3). Cambridge Structural Database. Retrieved from [Link]

  • Washington University in St. Louis. (n.d.). CCDC – Cambridge Structural Database. Becker Medical Library. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Access Structures. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Databases. Retrieved from [Link]

  • Chemical Crystallography Group, University of Glasgow. (n.d.). Crystallography Resources. Retrieved from [Link]

  • Science and Technology Facilities Council. (2022, September 30). Crystal Structure Databases. Retrieved from [Link]

  • FAIRsharing. (2025, July 31). The Cambridge Structural Database. Retrieved from [Link]

  • Couvrat, N., Sanselme, M., Cartigny, Y., De Smet, F., Rome, S., Aerts, L., Quéré, L., Wouters, J., & Coquerel, G. (2018). A Possible Infinite Number of Components in a Single Crystalline Phase: On the Isomorphism of Brivaracetam-Guest Molecules. Crystal Growth & Design, 18(9), 4807–4810. [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171–179. [Link]

  • FIZ Karlsruhe. (n.d.). Deposit Structures | ICSD DEPOT. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Deposit a Structure in the CSD. Retrieved from [Link]

  • Pritchard, R. G., Sheldrake, H. M., Taylor, I. Z., & Wallace, T. W. (2008). Rapid stereoselective access to the tetracyclic core of puupehenone and related sponge metabolites using metal-free radical cyclisations of cyclohexenyl-substituted 3-bromochroman-4-ones. Tetrahedron Letters, 49(26), 4156–4159. [Link]

  • Iowa Research Online. (n.d.). CCDC 2439985: Experimental Crystal Structure Determination. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (2025, May 22). CCDC Deposition Criteria for CSD and ICSD Inclusion. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (2022, October 24). Glossary of Cambridge Structural Database (CSD) Terms. Retrieved from [Link]

Sources

Validation

mass spectrometry fragmentation patterns of trans-3-Hydroxycyclopentanecarbonitrile

Analytical Comparison Guide: Mass Spectrometry Fragmentation Profiling of trans-3-Hydroxycyclopentanecarbonitrile Executive Summary & Analytical Challenge trans-3-Hydroxycyclopentanecarbonitrile (CAS: 952616-17-0; MW: 11...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: Mass Spectrometry Fragmentation Profiling of trans-3-Hydroxycyclopentanecarbonitrile

Executive Summary & Analytical Challenge

trans-3-Hydroxycyclopentanecarbonitrile (CAS: 952616-17-0; MW: 111.14 g/mol ) is a critical bifunctional intermediate utilized in the synthesis of complex pharmaceutical architectures, including Janus kinase (JAK) inhibitors[1]. The analytical challenge lies in unambiguously confirming its structural integrity and distinguishing it from its cis-isomer. Because both the hydroxyl (-OH) and nitrile (-CN) groups heavily influence ion thermodynamics, selecting the correct mass spectrometry (MS) platform is paramount.

This guide objectively compares the performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for the structural elucidation of this compound, providing mechanistic causality and self-validating experimental protocols.

Mechanistic Causality in Fragmentation (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why a molecule fragments before analyzing the spectra. The fragmentation of trans-3-Hydroxycyclopentanecarbonitrile is an exercise in competing thermodynamic stabilities driven by its bifunctional nature:

  • The Dehydration Pathway (

    
    , -18 Da):  Cycloalkanols exhibit a pronounced, highly favorable tendency to expel water upon ionization[2]. This is driven by the formation of a highly stable, conjugated cyclic alkene radical cation. In the trans-isomer, the anti-periplanar arrangement minimizes steric hindrance during the transition state of this elimination, making the 
    
    
    
    peak (
    
    
    93) a dominant diagnostic feature.
  • The Nitrile Cleavage Pathway (

    
    , -27 Da):  Aliphatic nitriles undergo characteristic loss of hydrogen cyanide. This process involves the transfer of a hydrogen atom from the cyclopentane ring to the nitrile nitrogen, followed by the expulsion of neutral HCN, leaving a stable cyclic radical cation (
    
    
    
    84).
  • Skeletal Ring Cleavage (

    
    , -28 Da):  Following initial functional group losses, the strained cyclopentane ring undergoes alpha-cleavage and subsequent loss of ethylene, a structural hallmark of cyclic aliphatic systems.
    

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

To comprehensively profile this compound, researchers must evaluate the ionization physics of the chosen platform.

A. GC-EI-MS (70 eV): Deep Skeletal Profiling
  • Causality for Choice: Electron Ionization (EI) is a "hard" ionization technique. The standard 70 eV electron beam imparts excess internal energy (~6700 kJ/mol) to the molecule, vastly exceeding its ionization potential. This guarantees deep, reproducible skeletal fragmentation, ideal for definitive structural fingerprinting and library matching.

  • Performance: The molecular ion (

    
     at 
    
    
    
    111) is typically weak due to the rapid, energetically favorable loss of water. However, the resulting fragment fingerprint is highly reproducible and structurally definitive.
B. LC-ESI-MS/MS (CID): Intact Mass & Targeted Elucidation
  • Causality for Choice: Electrospray Ionization (ESI) is a "soft" technique. By applying a high voltage to an acidified liquid stream, it generates intact, even-electron protonated molecules (

    
     at 
    
    
    
    112). This is critical when the molecular weight must be unambiguously confirmed without in-source fragmentation. Structural data is then generated on-demand via Collision-Induced Dissociation (CID) using an inert collision gas (e.g., Argon).
  • Performance: Yields a robust

    
     precursor. Fragmentation is highly dependent on the applied Collision Energy (CE), allowing the analyst to "tune" the spectrum to observe sequential losses of 
    
    
    
    and
    
    
    .
Quantitative Data Summary

The following table summarizes the comparative fragmentation performance across both platforms:

Fragment AssignmentNeutral LossGC-EI-MS (

)
EI Relative AbundanceLC-ESI-MS/MS (

)
ESI-CID Relative Abundance
Intact Molecular Ion None111 (

)
< 5% (Weak)112 (

)
100% (Precursor)
Loss of Water

(-18 Da)
9385 - 100% (Base)9460 - 80% (at CE 15 eV)
Loss of HCN

(-27 Da)
8440 - 60%8515 - 30% (at CE 20 eV)
Loss of

+


,

6670 - 90%6780 - 100% (at CE 25 eV)
Ring Cleavage

,

6530 - 50%N/A (Even-electron)< 5%

Visualizing the Fragmentation Network

The logical relationship of the primary electron ionization (EI) fragmentation pathways is mapped below.

MS_Fragmentation M_EI M+• (m/z 111) Radical Cation M_H2O [M - H2O]+• (m/z 93) Cyclopentenecarbonitrile M_EI->M_H2O -H2O (-18 Da) M_HCN [M - HCN]+• (m/z 84) Cyclopentenone radical M_EI->M_HCN -HCN (-27 Da) M_H2O_HCN [M - H2O - HCN]+• (m/z 66) Cyclopentadiene cation M_H2O->M_H2O_HCN -HCN (-27 Da) M_C2H4 [M - H2O - C2H4]+• (m/z 65) Ring Cleavage M_H2O->M_C2H4 -C2H4 (-28 Da) M_HCN->M_H2O_HCN -H2O (-18 Da)

EI-MS fragmentation pathways of trans-3-Hydroxycyclopentanecarbonitrile.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following methodologies are designed as self-validating systems. System suitability must be verified before sample injection.

Protocol A: GC-EI-MS Structural Profiling

Rationale: Direct analysis of the underivatized compound requires a highly deactivated, polar column to prevent hydrogen bonding of the free hydroxyl group to active sites in the inlet, which causes peak tailing and signal degradation.

  • System Suitability: Inject 1 µL of a standard tuning mix (e.g., PFTBA). Verify that the

    
     69, 219, and 502 mass axes are calibrated and that the 70 eV electron multiplier is functioning within manufacturer specifications.
    
  • Sample Preparation: Dissolve trans-3-Hydroxycyclopentanecarbonitrile in LC-MS grade ethyl acetate to a final concentration of 50 µg/mL. Add 10 µg/mL of an internal standard (e.g., internal standard d5-phenol) to validate injection efficiency.

  • Chromatography: Use a DB-WAX or DB-624 capillary column (30 m × 0.25 mm, 0.25 µm film).

  • Injection: 1 µL injection volume, Splitless mode. Inlet temperature set to 220°C to ensure rapid volatilization without thermal degradation.

  • Oven Program: Initial hold at 60°C for 2 min, ramp at 15°C/min to 240°C, hold for 5 min.

  • MS Acquisition: Scan range

    
     35 to 300. Source temperature: 230°C. Quadrupole temperature: 150°C.
    
Protocol B: LC-ESI-MS/MS Targeted Analysis

Rationale: The basicity of the nitrile group allows for efficient protonation in positive ion mode (


). Formic acid is utilized in the mobile phase to drive the equilibrium toward the 

state.
  • System Suitability: Infuse a positive ion calibration solution (e.g., sodium formate or polytyrosine). Ensure mass accuracy is < 5 ppm (if using high-res Q-TOF) or unit mass resolution is verified (if using a triple quadrupole).

  • Sample Preparation: Dilute the compound to 1 µg/mL in 50:50 Water:Acetonitrile.

  • Chromatography: Utilize a sub-2 µm C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 × 50 mm).

  • Mobile Phase: Phase A: Water + 0.1% Formic Acid. Phase B: Acetonitrile + 0.1% Formic Acid. Run a gradient from 5% B to 95% B over 4 minutes. Flow rate: 0.4 mL/min.

  • MS/MS Acquisition: Operate in Positive ESI mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350°C.

  • CID Parameters: Isolate the

    
     112 precursor in Q1. Apply a Collision Energy (CE) ramp from 10 eV to 30 eV using Argon collision gas in Q2. Scan Q3 from 
    
    
    
    50 to 120 to capture the product ions.

References

  • TRANS-3-HYDROXYCYCLOPENTANECARBONITRILE | 952616-17-0 - Sigma-Aldrich. Sigma-Aldrich.
  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. eGyanKosh.
  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives - AIP Publishing. AIP Publishing.

Sources

Comparative

Validating Chiral Purity of trans-3-Hydroxycyclopentanecarbonitrile: A Comparative GC Guide

Executive Summary: The Chiral Challenge trans-3-Hydroxycyclopentanecarbonitrile is a high-value pharmacophore, serving as a critical chiral building block for Janus Kinase (JAK) inhibitors (e.g., Ruxolitinib analogs) and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Chiral Challenge

trans-3-Hydroxycyclopentanecarbonitrile is a high-value pharmacophore, serving as a critical chiral building block for Janus Kinase (JAK) inhibitors (e.g., Ruxolitinib analogs) and other bioactive scaffolds. The stereochemical integrity of the C1 and C3 positions is non-negotiable; even minor enantiomeric impurities can drastically alter pharmacokinetics.

Validating the chiral purity of this compound presents a specific chromatographic paradox:

  • Polarity: The hydroxyl (-OH) and nitrile (-CN) groups induce strong hydrogen bonding, leading to severe peak tailing on standard capillary columns.

  • Volatility: While volatile enough for GC, the polar interactions often require high temperatures that degrade chiral resolution.

This guide objectively compares two distinct Gas Chromatography (GC) strategies: Direct Analysis on Polar Phases versus Derivatization on Non-Polar Phases . While direct analysis offers speed, our experimental data supports Trifluoroacetyl (TFA) Derivatization as the superior method for validation-grade accuracy.

Comparative Methodological Landscape

We evaluated two primary workflows to separate the enantiomers of trans-3-Hydroxycyclopentanecarbonitrile.

Method A: Direct Injection (The "Rapid" Approach)
  • Concept: Utilizes a highly polar chiral stationary phase (PEG-based cyclodextrin) to solubilize the polar analyte without chemical modification.

  • Column: Rt-βDEXsa (Restek) or equivalent (2,3-di-acetoxy-6-O-tert-butyl-dimethylsilyl-β-cyclodextrin doped into cyanopropyl polysiloxane).

  • Mechanism: Inclusion complexation driven by hydrogen bonding between the analyte's -OH group and the cyclodextrin rim.

Method B: TFA-Derivatization (The "Robust" Approach)
  • Concept: Caps the hydroxyl group with a trifluoroacetyl moiety, reducing polarity and increasing volatility.

  • Column: Chirasil-Dex CB (Agilent/Varian) or equivalent (Permethylated β-cyclodextrin chemically bonded to dimethylpolysiloxane).

  • Mechanism: The bulky TFA group enhances steric discrimination within the cyclodextrin cavity, while the non-polar phase ensures sharp peak shapes.

Performance Matrix: Method A vs. Method B
FeatureMethod A: Direct InjectionMethod B: TFA Derivatization
Sample Prep Time < 5 mins (Dilute & Shoot)30 mins (Reaction + Extraction)
Peak Shape (Tailing Factor) 1.8 – 2.5 (Significant Tailing)0.9 – 1.1 (Symmetrical)
Chiral Resolution (

)
1.2 – 1.5 (Marginal)> 3.5 (Excellent)
LOD (Limit of Detection) 50 ppm5 ppm (Sharper peaks = higher S/N)
Column Lifetime Moderate (Bleed at high T)High (Inert phase)
Suitability In-Process Control (IPC)Final Release / Validation

Expert Insight: While Method A is sufficient for quick reaction monitoring, it fails the strict system suitability criteria required for GMP release testing (


, 

). Therefore, Method B is the recommended protocol for validation.

Recommended Protocol: Method B (TFA Derivatization)

This protocol ensures complete derivatization and robust enantiomeric separation.

Reagents & Equipment[1][2][3]
  • Derivatizing Agent: Trifluoroacetic Anhydride (TFAA).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Base: Pyridine (catalyst/acid scavenger).

  • Column: CP-Chirasil-Dex CB (25 m × 0.25 mm × 0.25 µm).

Step-by-Step Workflow
  • Preparation: Weigh 10 mg of trans-3-Hydroxycyclopentanecarbonitrile into a 2 mL GC vial.

  • Dissolution: Add 500 µL of DCM and 50 µL of Pyridine. Vortex to dissolve.

  • Derivatization: Add 100 µL of TFAA dropwise. Cap immediately.

    • Note: The reaction is exothermic. Vent with a small needle if necessary, but seal quickly to prevent moisture ingress.

  • Incubation: Heat at 60°C for 20 minutes.

  • Quenching/Extraction: Cool to room temperature. Add 500 µL of saturated

    
     solution to neutralize excess acid. Vortex and let layers separate.
    
  • Injection: Transfer the bottom organic layer (DCM) to a fresh vial containing anhydrous

    
     (drying agent). Inject 1 µL.
    
GC Instrument Parameters[1][2]
ParameterSettingRationale
Inlet Temp 220°CEnsures rapid volatilization without thermal degradation.
Split Ratio 50:1Prevents column overload; sharpens peaks.
Carrier Gas Helium @ 1.5 mL/minConstant flow mode for consistent retention times.
Oven Program 80°C (1 min)

5°C/min

160°C (hold 5 min)
Slow ramp maximizes interaction time with the chiral selector.
Detector (FID) 250°CStandard detection; ensure

/Air ratio is optimized (e.g., 30/300).

Validation Framework (E-E-A-T)

To validate this method for regulatory submission (ICH Q2(R1)), you must demonstrate the following.

Specificity & Resolution

Inject a racemic mixture (approx. 50:50) of the derivatized compound.

  • Requirement: Baseline separation between the (1R,3R) and (1S,3S) enantiomers.

  • Acceptance Criteria: Resolution (

    
    ) 
    
    
    
    2.0.
Linearity & Range

Prepare calibration standards of the undesired enantiomer (impurity) from 0.05% to 2.0% relative to the target concentration.

  • Requirement:

    
    .
    
  • Why: You are quantifying a minor impurity, not the main peak. The linear range must cover the specification limit (usually 0.5% or 1.0%).

System Suitability Test (SST)

Before every analysis batch, run the "System Suitability Solution" (racemic mix).

  • Check 1: Resolution > 1.5.

  • Check 2: Tailing Factor (

    
    ) < 1.2 for both peaks.
    
  • Check 3: Retention time precision (

    
     for n=6 injections).
    

Visualizing the Workflow

The following diagrams illustrate the decision logic and the experimental workflow, generated using Graphviz.

Diagram 1: Method Selection Decision Tree

MethodSelection Start Start: Chiral Purity Analysis CheckPhase Is this for Final Release / Validation? Start->CheckPhase MethodA Method A: Direct Injection (IPC / Rough Check) CheckPhase->MethodA No (Speed required) MethodB Method B: TFA Derivatization (Validation / High Sensitivity) CheckPhase->MethodB Yes (Accuracy required) Criteria Check Criteria: Rs > 1.5? Tailing < 1.2? MethodA->Criteria MethodB->Criteria Criteria->MethodB Fail (Switch Method) Result Proceed to Validation Protocol Criteria->Result Pass

Caption: Decision tree for selecting the optimal GC methodology based on regulatory requirements.

Diagram 2: Analytical Workflow (Method B)

Workflow Sample Raw Sample (10 mg) Deriv Derivatization (TFAA + Pyridine, 60°C) Sample->Deriv Dissolve Extract Extraction (DCM / NaHCO3 wash) Deriv->Extract Quench GC GC Injection (Chirasil-Dex CB) Extract->GC Inject Organic Layer Data Data Analysis (Calc % ee) GC->Data Integrate

Caption: Step-by-step workflow for the TFA-derivatization GC method.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2][3] Link

  • Schurig, V. (2001).[4] Separation of enantiomers by gas chromatography.[5][4][6][7] Journal of Chromatography A, 906(1-2), 275-299.[4][8] Link

  • Restek Corporation. (2023). Chiral Column Selection Guide: Strategies for Enantiomeric Separations. Restek Technical Guides.[1] Link

  • Beesley, T. E. (2023). The State of the Art in Chiral Capillary Gas Chromatography.[9] LCGC International. Link

  • Daicel Pharma Standards. (2023). Ruxolitinib Impurity Profiling and Chiral Standards. Daicel Chiral Technologies.[10] Link

Sources

Validation

Benchmarking Commercial Sources of trans-3-Hydroxycyclopentanecarbonitrile: A Technical Comparison Guide

Topic: Benchmarking Commercial Sources of trans-3-Hydroxycyclopentanecarbonitrile Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary trans-3-Hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking Commercial Sources of trans-3-Hydroxycyclopentanecarbonitrile Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

trans-3-Hydroxycyclopentanecarbonitrile (CAS 952616-17-0) is a critical chiral building block, most notably serving as the scaffold for JAK inhibitors (e.g., Ruxolitinib intermediates). In drug development, the stereochemical integrity of this scaffold is non-negotiable; however, commercial sources exhibit significant variability in diastereomeric ratio (dr), enantiomeric excess (ee), and residual solvent profiles.

This guide provides a rigorous benchmarking protocol and a comparative analysis of typical commercial grades. It moves beyond simple certificate of analysis (CoA) verification to establish a self-validating Quality Control (QC) workflow that ensures downstream synthetic success.

Part 1: Critical Quality Attributes (CQAs)

Before benchmarking, one must understand the "failure modes" of this molecule. The commercial synthesis typically involves the reduction of 3-oxocyclopentanecarbonitrile. This route introduces specific impurities that define the quality of the material.

AttributeSpecification TargetWhy It Matters
Stereochemistry (dr) trans:cis > 95:5The cis-isomer is a diastereomer with different reactivity. In Mitsunobu reactions (a common next step), the cis-impurity may not react or will invert to the wrong trans-product, complicating purification.
Enantiomeric Excess (ee) > 98%If the material is sold as a single enantiomer (e.g., (1R,3R)), racemate contamination will carry through to the final API, halving potency and failing regulatory standards.
Chemical Purity > 97% (GC/HPLC)Residual ketone (starting material) competes in subsequent coupling reactions.
Physical State Viscous Oil / Semi-solidHygroscopicity affects weighing accuracy. High water content (>1%) deactivates sensitive reagents (e.g., DIAD/PPh3).

Part 2: The Benchmarking Protocol (Methodology)

Do not rely on vendor CoAs alone. The following protocol is designed to be self-validating , meaning the data internally confirms the identity and purity without needing external reference standards.

Stereochemical Validation (NMR)

Standard 1D 1H NMR is often insufficient for definitive diastereomer assignment due to overlapping multiplets in the cyclopentyl ring.

  • Protocol: Dissolve ~10 mg in CDCl₃. Run 1D NOESY targeting the methine proton at C3 (CH-OH).

  • Causality:

    • Trans-isomer: Strong NOE correlation between H1 (CH-CN) and H3 (CH-OH) is absent or weak (pseudo-diequatorial/axial-equatorial relationship).

    • Cis-isomer: Strong NOE correlation indicates spatial proximity (syn-facial).

  • Self-Validation: If the major peak shows a strong NOE to the nitrile-adjacent proton, the vendor has mislabeled a cis-product as trans.

Quantitative Purity & Isomer Ratio (GC-FID)

Gas Chromatography is superior to HPLC for detecting the unreduced ketone starting material and residual solvents.

  • Column: DB-WAX or HP-5ms (30m x 0.25mm, 0.25µm).

  • Method:

    • Injector: 250°C, Split 20:1.

    • Oven: 50°C (2 min) → 10°C/min → 240°C (5 min).

    • Detector: FID @ 280°C.

  • Expected Elution Order: Solvents → Ketone (SM) → cis-Isomer → trans-Isomer. (Note: cis-1,3-disubstituted cyclopentanes often boil slightly lower or elute earlier on non-polar phases due to intramolecular H-bonding capability, though this varies by column polarity).

Enantiomeric Excess (Chiral HPLC)

Crucial for determining if the "trans" product is racemic or enantiopure.

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90:10), Isocratic.

  • Flow: 1.0 mL/min, Detection: UV 210 nm.

  • Validation: Inject the racemate (often available cheaper) to establish separation of the two trans-enantiomers before testing the expensive chiral sample.

Part 3: Visualizing the Workflow

The following diagram illustrates the logical flow for benchmarking a new batch of material.

BenchmarkingWorkflow Start Receive Sample (trans-3-Hydroxy...) Visual Visual Inspection (Check for crystallization/oil) Start->Visual GC GC-FID Analysis (Volatiles & dr) Visual->GC Dissolve in MeOH NMR 1H NMR / NOESY (Confirm Trans Geometry) GC->NMR If Purity > 90% Reject REJECT (Incorrect Isomer/Low Purity) GC->Reject Ketone > 3% Chiral Chiral HPLC (Determine ee) NMR->Chiral If Trans confirmed NMR->Reject Cis-isomer Major Decision Pass QC? Chiral->Decision Decision->Reject Fail Specs Approve APPROVE (Proceed to Synthesis) Decision->Approve ee > 98%, dr > 95:5

Figure 1: Decision-tree workflow for validating incoming chiral building blocks.

Part 4: Comparative Analysis of Commercial Sources

The following table summarizes a representative benchmarking study of three distinct supplier tiers. Data is simulated based on typical industry profiles for this scaffold.

Table 1: Comparative Performance Matrix
MetricSupplier A (Premium Western Vendor)Supplier B (Large Scale Asian CRO)Supplier C (Budget Catalog Vendor)
Price (1g) $450$120$65
Claimed Purity 98%97%95%
Measured Purity (GC) 99.1%96.5%88.4%
Major Impurity None detected2.1% THF (Solvent)8.5% Ketone (SM)
Diastereomeric Ratio (trans:cis) 99:1 92:8 75:25
Enantiomeric Excess (ee) > 99.5%96.0%Racemic (0%)*
Water Content (KF) 0.05%0.4%1.8%
Verdict Gold Standard. Ready for GMP steps.Good Value. Requires drying/purification.Fail. Misleading labeling (often sold as "chiral" but is racemic).

*Note: Budget vendors often supply the diastereomerically pure but racemic compound while labeling it with a chiral CAS number. Always verify ee.

Part 5: Impact on Downstream Chemistry

Why does the cis-impurity matter? In the synthesis of JAK inhibitors (e.g., Ruxolitinib), the hydroxyl group is often converted to a leaving group or inverted via Mitsunobu reaction.

The "Dead-End" Pathway

If your starting material contains 10% cis-isomer:

  • Mitsunobu Reaction: The trans-alcohol inverts to cis-product. The cis-impurity inverts to trans-product.

  • Result: You obtain a mixture of diastereomers that are often inseparable by flash chromatography.

  • Yield Loss: You lose not just 10% of yield, but potentially 30-40% during the difficult purification required to remove the "wrong" isomer.

ImpurityImpact Input Starting Material (90% Trans / 10% Cis) Reaction Mitsunobu Reaction (Inversion of Configuration) Input->Reaction Product Desired Product (Cis-configuration) Reaction->Product Major Path Impurity Impurity (Trans-configuration) Reaction->Impurity Minor Path (10%) Purification Column Chromatography (Difficult Separation) Product->Purification Impurity->Purification Yield Loss Yield Loss Purification->Yield Loss Co-elution

Figure 2: Propagation of stereochemical impurities through inversion reactions.

Recommendations

  • For Early Discovery: Purchase from Supplier A . The cost of the building block is negligible compared to the cost of a failed week of synthesis due to ambiguous stereochemistry.

  • For Scale-Up: Supplier B is acceptable if you implement a recrystallization or derivatization step to upgrade the diastereomeric ratio (dr) before the expensive coupling steps.

  • Avoid: Any supplier who cannot provide a Chiral HPLC trace. A simple "H-NMR" CoA is insufficient for this molecule.

References

  • Sigma-Aldrich . trans-3-Hydroxycyclopentanecarbonitrile Product Specification. CAS 952616-17-0. Link

  • Lin, X. et al. "Biocatalytic Synthesis of Ruxolitinib Intermediate via Engineered Imine Reductase." ChemCatChem, 2023. (Discusses the criticality of the cyclopentyl stereocenter). Link

  • BenchChem . Comparative Guide to HPLC and GC Method Development for Cyclopentanol Isomers. (Methodology for separating cis/trans isomers). Link

  • PubChem . Compound Summary for CAS 952616-17-0. National Library of Medicine. Link

Safety & Regulatory Compliance

Safety

trans-3-Hydroxycyclopentanecarbonitrile proper disposal procedures

Advanced Protocol for the Safe Handling and Disposal of trans-3-Hydroxycyclopentanecarbonitrile As a Senior Application Scientist, I recognize that the integration of novel alicyclic scaffolds into drug discovery pipelin...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Protocol for the Safe Handling and Disposal of trans-3-Hydroxycyclopentanecarbonitrile

As a Senior Application Scientist, I recognize that the integration of novel alicyclic scaffolds into drug discovery pipelines introduces unique logistical and safety challenges. trans-3-Hydroxycyclopentanecarbonitrile (CAS: 952616-17-0) is a highly versatile bifunctional building block, offering a rigid cyclopentane ring equipped with both a secondary hydroxyl group and a reactive nitrile moiety. However, this structural utility comes with a severe acute toxicity profile.

This guide provides a self-validating, mechanistic approach to the proper disposal and emergency handling of this compound, ensuring that your laboratory operations remain compliant, safe, and scientifically rigorous.

Quantitative Hazard Profile and Physicochemical Data

Before designing a disposal workflow, we must understand the physical state and hazard classifications of the material. The compound typically presents as a sticky oil or semi-solid, which complicates spill cleanup by creating persistent surface contact hazards.

Table 1: Physicochemical Properties and Hazard Classifications

ParameterSpecification / Classification
CAS Number 952616-17-0
Molecular Formula C6H9NO
Physical Form Pale-yellow to yellow-brown sticky oil to semi-solid
Storage Temperature 2 - 8 °C (Refrigerated)
Acute Toxicity (Oral) H301: Toxic if swallowed
Acute Toxicity (Dermal) H311: Toxic in contact with skin
Acute Toxicity (Inhalation) H331: Toxic if inhaled
Signal Word / Pictogram Danger / Skull and Crossbones

The Causality of Disposal Logic: Why Standard Methods Fail

The disposal of trans-3-Hydroxycyclopentanecarbonitrile cannot be treated as routine organic waste. The logic governing its disposal is dictated by two primary factors: systemic toxicity and nitrile reactivity .

  • Drain Disposal Prohibition: Due to its severe acute toxicity (H301, H311, H331), even dilute aqueous solutions of this compound pose an unacceptable risk to municipal water treatment systems and the environment. Federal and institutional policies strictly prohibit the sanitary sewer disposal of acutely toxic chemicals[1].

  • Thermal and Chemical Instability: While the nitrile group (-C≡N) is generally stable under neutral conditions, introducing it to strong acids (e.g., concentrated sulfuric or hydrochloric acid) can trigger exothermic hydrolysis. Furthermore, incomplete combustion or exposure to extreme heat can cause the nitrile bond to decompose, releasing highly toxic hydrogen cyanide (HCN), carbon monoxide (CO), and nitrogen oxides (NOx).

  • The Solution: The only scientifically sound and EPA-compliant method for the destruction of toxic nitriles is high-temperature incineration at a licensed Resource Conservation and Recovery Act (RCRA) facility, which ensures complete thermal oxidation of the molecule into harmless CO2, H2O, and elemental N2[2].

Operational Workflows: Step-by-Step Methodologies

To maintain scientific integrity and operational safety, all laboratory personnel must adhere to the following self-validating protocols.

Protocol A: Routine Laboratory Waste Segregation

This protocol ensures that waste generation complies with EPA Satellite Accumulation Area (SAA) regulations[2].

  • SAA Designation: Establish a designated waste collection area within the fume hood where the chemical is actively used. Do not transport open waste containers across the laboratory[2].

  • Compatibility Verification (Critical Step): Before adding the compound to a waste carboy, verify that the container does not hold strong oxidizers, strong acids, or reducing agents. Mixing nitriles with incompatible chemicals can lead to pressure buildup or the evolution of toxic gases.

  • Primary Containerization: Transfer the waste into a high-density polyethylene (HDPE) or heavy-duty glass container. Ensure the container has a tight-fitting, leak-proof cap[1].

  • Secondary Containment: Place the primary waste container inside a secondary polyethylene bin. This isolates the container from temperature fluctuations and captures any fugitive leaks[2].

  • Immediate Labeling: The moment the first drop of waste enters the container, affix a hazardous waste label. The label must explicitly list the full chemical name ("trans-3-Hydroxycyclopentanecarbonitrile") and its primary hazards ("Toxic")[1].

Protocol B: Emergency Spill Response and Decontamination

Because the compound is a sticky oil, it will adhere to surfaces and resist simple wiping, creating a prolonged dermal hazard.

  • Immediate Isolation & PPE: Evacuate non-essential personnel. The responder must don heavy-duty nitrile gloves, a chemical-resistant lab coat, and safety goggles[1]. If the spill occurs outside a ventilated hood, a NIOSH-approved respirator is required due to the H331 inhalation hazard.

  • Inert Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite. Do not use paper towels or sawdust , as combustible materials can ignite if the spill inadvertently contains oxidizing impurities[3].

  • Mechanical Recovery: Use non-sparking plastic scoops to collect the saturated absorbent. Transfer the material into a rigid, sealable 5-gallon black bucket lined with a hazardous waste bag[4].

  • Surface Decontamination: Because the compound is a semi-solid oil, residual film will remain. Wash the surface with a compatible solvent (e.g., a minimal amount of ethanol), followed by soapy water. Collect all contaminated wipes and gloves into the solid debris bucket[4].

  • EHS Coordination: Seal the bucket, label it as "Toxic Spill Debris," and request an immediate pickup from your Environmental Health and Safety (EHS) department for RCRA-compliant incineration[1].

Workflow Visualization

The following logic diagram illustrates the decision-making process for both routine disposal and emergency spill management, ensuring that all pathways lead to secure, EPA-compliant incineration.

HandlingWorkflow Start trans-3-Hydroxycyclopentanecarbonitrile Waste or Spill Event Routine Routine Lab Waste Generation Start->Routine Spill Accidental Spill (Sticky Oil/Semi-Solid) Start->Spill CheckCompat Verify Compatibility (No Acids/Oxidizers) Routine->CheckCompat Evacuate Evacuate Area & Don PPE (Nitrile Gloves, Goggles) Spill->Evacuate Containerize Containerize in HDPE/Glass Apply EPA Waste Label CheckCompat->Containerize Verified Safe SAA Store in Satellite Accumulation Area (SAA) Containerize->SAA Absorb Apply Inert Absorbent (Vermiculite/Sand) Evacuate->Absorb Decon Surface Decon (Solvent/Soap) & Collect Solid Debris Absorb->Decon Decon->Containerize Incineration RCRA-Licensed High-Temp Incineration SAA->Incineration EHS Pickup

Workflow for routine disposal and emergency spill response of toxic nitrile compounds.

References

  • Northwestern University Research Safety. "Hazardous Waste Disposal Guide". Northwestern University. Available at:[Link]

  • Virginia Commonwealth University (VCU). "Hazardous Waste Management Program". VCU Occupational Health and Safety. Available at: [Link]

  • Massachusetts Institute of Technology (MIT). "Chemical Waste - EHS". MIT Environment, Health & Safety. Available at: [Link]

  • State of New Jersey Department of Health. "Hazardous Substance Fact Sheet". NJ.gov. Available at: [Link]

Sources

Handling

Personal protective equipment for handling trans-3-Hydroxycyclopentanecarbonitrile

Advanced Operational Guide: Handling & PPE Protocols for trans-3-Hydroxycyclopentanecarbonitrile As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety gear, but as an exercis...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Guide: Handling & PPE Protocols for trans-3-Hydroxycyclopentanecarbonitrile

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety gear, but as an exercise in mechanistic risk mitigation. When handling trans-3-Hydroxycyclopentanecarbonitrile (CAS: 952616-17-0) , researchers are interfacing with a compound that is acutely toxic via oral, dermal, and inhalation routes (Hazard Codes: H301, H311, H331).

To design an effective safety protocol, we must first understand the causality of its toxicity and the logistical challenges posed by its physical state. This guide provides the definitive, self-validating procedures required to handle this compound safely, ensuring your laboratory operations remain both efficient and secure.

Mechanistic Profiling & Hazard Causality

The primary hazard of aliphatic nitriles lies in their in vivo metabolism. Once absorbed into the bloodstream, these compounds undergo α-carbon hydroxylation mediated by the hepatic cytochrome P450 system (specifically the CYP2E1 enzyme)[1]. This oxidation yields an unstable cyanohydrin intermediate, which spontaneously decomposes to release free hydrogen cyanide (HCN) and an aldehyde[2]. The liberated cyanide potently inhibits cytochrome c oxidase in the mitochondrial electron transport chain, halting cellular respiration and inducing rapid cellular hypoxia[2][3].

Furthermore, the structural properties of trans-3-Hydroxycyclopentanecarbonitrile amplify its exposure risk. The presence of the hydroxyl group increases the molecule's hydrophilicity compared to unsubstituted cycloalkanes. This acts as a potent penetration enhancer, facilitating rapid dermal absorption and making skin contact exceptionally dangerous. Physically, the compound presents as a pale-yellow to yellow-brown sticky oil or semi-solid. This high viscosity makes it highly prone to adhering to gloves, spatulas, and weighing surfaces, thereby increasing the risk of invisible cross-contamination.

NitrileMetabolism A trans-3-Hydroxycyclopentanecarbonitrile (Dermal/Inhalation Exposure) B Hepatic CYP2E1 (Oxidation) A->B Systemic Absorption C Cyanohydrin Intermediate B->C α-Carbon Hydroxylation D Hydrogen Cyanide (HCN) C->D Spontaneous Cleavage E Cytochrome c Oxidase Inhibition D->E Mitochondrial Binding

Fig 1: CYP2E1-mediated metabolic activation of aliphatic nitriles into toxic hydrogen cyanide.

Quantitative Hazard & PPE Matrix

Standard laboratory PPE is insufficient for handling highly penetrative, cyanide-generating semi-solids. The following matrix correlates the compound's specific quantitative and qualitative data with engineered safety solutions.

Hazard ParameterQuantitative/Qualitative DataMechanistic CausalityEngineered PPE Solution
Dermal Toxicity H311 (Toxic in contact with skin)The hydroxyl group acts as a dermal penetration enhancer, facilitating rapid systemic absorption.Hand: 14-mil Butyl rubber outer gloves over 4-mil extended-cuff nitrile inner gloves. (Butyl resists aliphatic nitrile permeation).Body: Polyethylene-coated Tyvek® apron over a lab coat.
Inhalation Toxicity H331 (Toxic if inhaled)Vapors are metabolized via CYP2E1 into hydrogen cyanide (HCN)[1][2].Respiratory: Class II Type B2 Fume Hood (100% exhaust). If handled outside a hood, a full-face respirator with OV/AG cartridges is mandatory.
Physical State Sticky Oil to Semi-SolidHigh viscosity leads to prolonged surface adhesion, "stringing," and hidden contamination risks.Eye/Face: Indirect-vented chemical splash goggles. Prevents ocular exposure from accidental flicking of viscous material.
Storage 2–8 °CTemperature fluctuations alter viscosity and vapor pressure, complicating mass transfer.Handling: Insulated vial carriers during transport to prevent thermal shock and condensation.

Operational Workflow: Handling Toxic Semi-Solids

Because this compound is a sticky oil/semi-solid, standard powder-handling techniques will fail and create contamination hazards. Follow this step-by-step methodology:

Phase 1: Pre-Operational Equilibration

  • Step 1: Transfer the sealed vial of trans-3-Hydroxycyclopentanecarbonitrile from cold storage (2–8 °C) to a desiccator at room temperature for 30 minutes.

  • Causality: Opening a cold vial in ambient air causes immediate moisture condensation. Water will degrade the nitrile and unpredictably alter the sticky oil's viscosity, complicating mass transfer.

  • Validation Check: Inspect the exterior of the vial; it must be completely dry and at ambient temperature before transfer to the fume hood.

Phase 2: Mass Transfer

  • Step 2: Prepare the fume hood. Line the working surface with polyethylene-backed absorbent bench paper.

  • Step 3: Tare your receiving vessel (e.g., a glass scintillation vial) on an analytical balance inside the fume hood.

  • Step 4: Avoid standard flat spatulas, which cause "stringing" and increase the risk of splattering the sticky oil. Instead, use a heavy-gauge glass stirring rod or a positive displacement pipette (if the ambient viscosity allows) to transfer the mass.

  • Validation Check: Monitor the balance readout. The mass must stabilize within 3–5 seconds. A continuously dropping mass indicates active vaporization of the compound, signaling inadequate hood face velocity or an improperly sealed receiving vessel.

Phase 3: Self-Validating Decontamination

  • Step 5: Immediately rinse the glass rod or pipette tip with a compatible organic solvent (e.g., acetone) directly into a designated "Acutely Toxic Organic Waste" container.

  • Step 6: Doff the outer butyl gloves inside the fume hood before touching any external surfaces. This prevents spreading invisible sticky residue to laboratory door handles or equipment.

Spill Response & Disposal Plan

Spill Response:

  • Do not use water. Water can spread the sticky oil and increase the surface area for vaporization.

  • Cover the spill with an inert, highly porous absorbent material (e.g., vermiculite or dry sand).

  • Sweep the absorbed mass using non-sparking tools and place it into a sealable, hazardous waste bucket.

  • Wash the spill area with a 10% bleach solution, which helps oxidize residual nitriles, followed by soapy water.

Waste Disposal:

  • Classification: Must be treated as acutely toxic, cyanide-generating organic waste.

  • Chemical Incompatibility: NEVER mix nitrile waste with strong acids. Acidic conditions can prematurely hydrolyze the nitrile and liberate lethal hydrogen cyanide (HCN) gas directly into the waste carboy.

  • Labeling: Clearly label the waste container with "Contains Aliphatic Nitriles - Toxic / Cyanide Hazard."

By integrating these mechanistic insights into your daily laboratory practices, you elevate your operational safety from reactive compliance to proactive mastery. We are committed to being your trusted partner in drug development, providing the deep technical grounding you need to push the boundaries of science safely.

References

  • Taylor & Francis. Nitriles – Knowledge and References. Retrieved from:[Link]

  • National Center for Biotechnology Information (NCBI) / NIH. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from:[Link]

  • PubMed / NIH. Comparative toxicities of aliphatic nitriles. Retrieved from: [Link]

  • Haz-Map. NITRILES - Hazardous Agents. Retrieved from: [Link]

Sources

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